Product packaging for Sulfisozole(Cat. No.:CAS No. 37514-39-9)

Sulfisozole

Cat. No.: B1429319
CAS No.: 37514-39-9
M. Wt: 261.24 g/mol
InChI Key: ILJOTUZCTLKWTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Sulfisozole is a useful research compound. Its molecular formula is C9H8N3NaO3S and its molecular weight is 261.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N3NaO3S B1429319 Sulfisozole CAS No. 37514-39-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;(4-aminophenyl)sulfonyl-(1,2-oxazol-3-yl)azanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N3O3S.Na/c10-7-1-3-8(4-2-7)16(13,14)12-9-5-6-15-11-9;/h1-6H,10H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILJOTUZCTLKWTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)[N-]C2=NOC=C2.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N3NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Sulfisoxazole on Dihydropteroate Synthase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sulfisoxazole (B1682709), a short-acting sulfonamide antibiotic, exerts its bacteriostatic effect by targeting and inhibiting dihydropteroate (B1496061) synthase (DHPS), a critical enzyme in the bacterial folate biosynthesis pathway.[1] This pathway is essential for the de novo synthesis of folate, a precursor for nucleic acid and amino acid synthesis in many microorganisms.[1] As mammals obtain folate from their diet and lack the DHPS enzyme, this pathway represents a selective target for antimicrobial agents.[2] Sulfisoxazole functions as a competitive inhibitor of DHPS, structurally mimicking the natural substrate, para-aminobenzoic acid (PABA).[3] This competitive inhibition blocks the synthesis of dihydropteroate, leading to a depletion of downstream folate cofactors and subsequent cessation of bacterial growth. This guide provides a detailed technical overview of the mechanism of action of sulfisoxazole on DHPS, including the relevant biochemical pathways, quantitative data for related sulfonamides, and detailed experimental protocols for assessing enzyme inhibition.

The Folate Biosynthesis Pathway and the Role of Dihydropteroate Synthase

The bacterial folate biosynthesis pathway is a multistep process that produces tetrahydrofolate, an essential cofactor in one-carbon transfer reactions. Dihydropteroate synthase (DHPS) catalyzes a key step in this pathway: the condensation of 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP) with para-aminobenzoic acid (PABA) to form 7,8-dihydropteroate.[2] This reaction is vital for the survival of bacteria that synthesize their own folate.

Folate_Biosynthesis_Pathway DHPPP 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) DHPS Dihydropteroate Synthase (DHPS) DHPPP->DHPS PABA para-Aminobenzoic acid (PABA) PABA->DHPS Dihydropteroate 7,8-Dihydropteroate DHPS->Dihydropteroate Condensation Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate Dihydrofolate Reductase Nucleic_Acids Nucleic Acid Synthesis Tetrahydrofolate->Nucleic_Acids Amino_Acids Amino Acid Synthesis Tetrahydrofolate->Amino_Acids

Figure 1: Simplified diagram of the bacterial folate biosynthesis pathway.

Mechanism of Action of Sulfisoxazole

Sulfisoxazole's mechanism of action is rooted in its structural similarity to PABA. This allows it to bind to the PABA-binding site of the DHPS enzyme.[3] By occupying the active site, sulfisoxazole acts as a competitive inhibitor, preventing the binding of the natural substrate, PABA, and thereby halting the production of dihydropteroate.[3] This leads to the depletion of downstream folate products, which are essential for DNA, RNA, and protein synthesis, ultimately resulting in the inhibition of bacterial growth and replication.[1]

Sulfisoxazole_Inhibition cluster_0 Normal Enzymatic Reaction cluster_1 Competitive Inhibition by Sulfisoxazole DHPS DHPS Active Site Product Dihydropteroate DHPS->Product PABA PABA PABA->DHPS DHPPP DHPPP DHPPP->DHPS DHPS_inhibited DHPS Active Site No_Product No Product Formation DHPS_inhibited->No_Product Sulfisoxazole Sulfisoxazole Sulfisoxazole->DHPS_inhibited Binds to PABA site DHPPP_inhibited DHPPP DHPPP_inhibited->DHPS_inhibited

Figure 2: Competitive inhibition of DHPS by sulfisoxazole.

Quantitative Analysis of Sulfonamide Inhibition

SulfonamideOrganismInhibition Constant (Ki)IC50Reference
SulfamethoxazolePlasmodium falciparum7 ± 3 µM55 µM[4]
SulfadiazineEscherichia coli2.5 x 10⁻⁶ M-[5]
DapsonePlasmodium falciparum6 ± 2 µM33 µM[4]
SulfamoxolePlasmodium falciparum7 ± 3 µM55 µM[4]

Experimental Protocols

The following section details a standard experimental protocol for determining the inhibitory activity of compounds like sulfisoxazole against dihydropteroate synthase.

Continuous Spectrophotometric DHPS Inhibition Assay

This assay measures the activity of DHPS through a coupled enzymatic reaction. The product of the DHPS reaction, dihydropteroate, is reduced by an excess of dihydrofolate reductase (DHFR), a reaction that consumes NADPH. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm, which is directly proportional to the DHPS activity.[6]

5.1.1 Materials and Reagents

  • Recombinant Dihydropteroate Synthase (DHPS)

  • Recombinant Dihydrofolate Reductase (DHFR)

  • 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

  • para-Aminobenzoic acid (PABA)

  • Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH)

  • Sulfisoxazole (or other test inhibitor)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Assay Buffer: 100 mM Tris-HCl, 10 mM MgCl₂, pH 7.6

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer capable of reading absorbance at 340 nm with temperature control

5.1.2 Experimental Workflow

DHPS_Assay_Workflow start Start prep_inhibitor Prepare serial dilutions of Sulfisoxazole in DMSO start->prep_inhibitor add_inhibitor Add Sulfisoxazole dilutions to 96-well plate prep_inhibitor->add_inhibitor add_master_mix Add Master Mix (Assay Buffer, DHPS, DHFR, NADPH) to wells add_inhibitor->add_master_mix pre_incubate Pre-incubate at 37°C for 5 minutes add_master_mix->pre_incubate add_substrates Initiate reaction by adding pre-warmed Substrate Mix (PABA and DHPPP) pre_incubate->add_substrates read_absorbance Monitor absorbance at 340 nm in a microplate reader add_substrates->read_absorbance analyze_data Calculate initial reaction velocities and determine IC50 values read_absorbance->analyze_data end End analyze_data->end

Figure 3: Experimental workflow for the DHPS inhibition assay.

5.1.3 Detailed Procedure

  • Inhibitor Preparation: Prepare a stock solution of sulfisoxazole in 100% DMSO. Perform serial dilutions of the stock solution in DMSO to generate a range of inhibitor concentrations for IC50 determination.

  • Reagent Preparation:

    • Prepare a fresh substrate mix containing PABA and DHPPP in the assay buffer.

    • Prepare an enzyme mix containing DHPS and an excess of DHFR in the assay buffer.

    • Prepare a cofactor solution of NADPH in the assay buffer.

  • Assay Execution (96-well plate format):

    • Add 2 µL of the sulfisoxazole serial dilutions to the appropriate wells of a 96-well plate. For control wells (no inhibition), add 2 µL of DMSO.

    • Add 178 µL of a master mix containing the assay buffer, enzyme mix (DHPS and DHFR), and NADPH solution to each well.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding 20 µL of the pre-warmed substrate mix (PABA and DHPPP) to all wells.

  • Data Acquisition: Immediately place the plate in a microplate reader pre-set to 37°C and monitor the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 15-30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each inhibitor concentration by determining the slope of the linear portion of the absorbance versus time curve.

    • Calculate the percentage of inhibition for each sulfisoxazole concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).

    • To determine the inhibition constant (Ki), the assay should be performed with varying concentrations of both the inhibitor and the substrate (PABA). The data can then be analyzed using a suitable kinetic model, such as the Michaelis-Menten equation for competitive inhibition, and plotted using methods like the Lineweaver-Burk plot.

Conclusion

Sulfisoxazole remains a relevant case study in the principles of antimicrobial drug action. Its efficacy is derived from its specific and competitive inhibition of dihydropteroate synthase, a key enzyme in a metabolic pathway essential for many pathogenic bacteria but absent in humans. This technical guide has provided a detailed examination of this mechanism, including the underlying biochemistry, a comparative look at the quantitative potency of related sulfonamides, and a comprehensive experimental protocol for the assessment of DHPS inhibition. This information serves as a valuable resource for researchers and professionals in the fields of microbiology, pharmacology, and drug development, aiding in the understanding of sulfonamide action and the ongoing efforts to combat antimicrobial resistance.

References

a detailed comparison of the pharmacokinetic profiles of Sulfisoxazole in various species

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfisoxazole, a short-acting sulfonamide antibiotic, has been a cornerstone in the treatment of various bacterial infections in both human and veterinary medicine. Its efficacy is intrinsically linked to its pharmacokinetic profile—the journey of the drug through the body, encompassing absorption, distribution, metabolism, and excretion (ADME). Understanding the variations in these pharmacokinetic parameters across different species is paramount for effective dose regimen design, prediction of efficacy, and assessment of potential toxicity. This technical guide provides a detailed comparison of the pharmacokinetic profiles of Sulfisoxazole in humans, dogs, swine, and mice, drawing upon available scientific literature. While comprehensive data for other species such as cats, cattle, horses, goats, and sheep are limited for Sulfisoxazole specifically, this guide will also touch upon general sulfonamide pharmacokinetics in these species to provide a broader context.

Data Presentation: Comparative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of Sulfisoxazole in various species. Significant interspecies differences are evident, particularly in elimination half-life and bioavailability, underscoring the importance of species-specific pharmacokinetic studies in drug development.

Table 1: Elimination and Distribution Half-Life of Sulfisoxazole

SpeciesElimination Half-life (t½)Distribution Half-life (t½α)
Human7.40 hours[1]0.56 hours[1]
Dog33.74 hours[1]4.08 hours[1]
Swine46.39 hours[1]1.30 hours[1]
MouseData not availableData not available

Table 2: Volume of Distribution and Oral Bioavailability of Sulfisoxazole

SpeciesVolume of Distribution (Vd, steady-state)Oral Bioavailability
Human16.2 Liters[1]Data not available
Dog17.2 Liters[1]69.8%[1]
Swine30.3 Liters[1]100.0%[1]
MouseData not availableData not available

Table 3: Plasma Protein Binding and Excretion of Sulfisoxazole

SpeciesPlasma Protein BindingPrimary Route of ExcretionPercentage of Intravenous Dose Excreted in UrinePercentage of Oral Dose Excreted in Urine
Human25% - 40%[1]RenalData not availableData not available
Dog30% - 50%[1]Renal42.2%[1]29.4%[1]
Swine40% - 60%[1]Renal30.7%[1]18.3%[1]
MouseData not availableRenalData not availableData not available

Experimental Protocols

The determination of the pharmacokinetic parameters listed above relies on meticulously designed and executed experimental studies. Below are detailed methodologies representative of those cited in the literature for key experiments.

Pharmacokinetic Study in Dogs, Swine, and Humans

This protocol is a composite based on methodologies described for comparative pharmacokinetic studies.[1][2]

1. Subjects:

  • Healthy adult male and female dogs (e.g., Beagle or mixed breed), swine (e.g., Yorkshire), and human volunteers.

  • Animals are acclimatized to the study environment for a minimum of one week before the experiment.

  • All subjects are fasted overnight before drug administration.

2. Drug Administration:

  • Intravenous (IV): A single dose of Sulfisoxazole sodium salt solution is administered via a cephalic or ear vein catheter over a fixed period (e.g., 1-2 minutes).

  • Oral (PO): A single oral dose of Sulfisoxazole in tablet or capsule form is administered, followed by a fixed volume of water to ensure swallowing.

3. Sample Collection:

  • Blood Samples: Blood samples (e.g., 3-5 mL) are collected into heparinized tubes from a contralateral vein at predetermined time points. A typical sampling schedule would be: 0 (pre-dose), 5, 15, 30, 45 minutes, and 1, 1.5, 2, 4, 6, 8, 12, 24, 48, 72, and 96 hours post-administration.[1]

  • Urine Samples: Total urine output is collected at specified intervals (e.g., 0-4, 4-8, 8-12, 12-24, 24-48, 48-72, and 72-96 hours) post-dosing. The volume of each collection is recorded.

4. Sample Processing and Analysis:

  • Blood samples are centrifuged to separate plasma, which is then stored frozen (e.g., at -20°C or -80°C) until analysis.

  • Urine samples are also stored frozen.

  • Concentrations of Sulfisoxazole and its major metabolite, N4-acetylsulfisoxazole, in plasma and urine are determined using a validated High-Performance Liquid Chromatography (HPLC) method with UV or mass spectrometric detection.[2]

5. Pharmacokinetic Analysis:

  • Plasma concentration-time data are analyzed using pharmacokinetic software employing a non-compartmental or a two-compartment model to determine parameters such as elimination half-life, volume of distribution, clearance, and area under the curve (AUC).[1]

  • Oral bioavailability is calculated as (AUCoral / AUCIV) × (DoseIV / Doseoral) × 100.

  • The percentage of the dose excreted in urine is calculated from the cumulative amount of drug and metabolite recovered in the urine.

High-Performance Liquid Chromatography (HPLC) Method for Sulfisoxazole in Plasma

This is a representative HPLC protocol for the quantification of Sulfisoxazole in plasma samples.

1. Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis or Mass Spectrometry (MS) detector.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol), delivered in an isocratic or gradient elution mode.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 30°C).

  • Detection: UV detection at a wavelength of approximately 254 nm or MS/MS detection for higher sensitivity and specificity.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma, add 300 µL of a protein precipitation agent (e.g., acetonitrile or methanol).

  • Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes.

  • Transfer the clear supernatant to an HPLC vial for injection.

4. Calibration and Quantification:

  • Prepare a series of calibration standards of Sulfisoxazole in blank plasma.

  • Process the calibration standards and quality control samples in the same manner as the study samples.

  • Construct a calibration curve by plotting the peak area of Sulfisoxazole against its concentration.

  • Quantify the concentration of Sulfisoxazole in the study samples by interpolating their peak areas from the calibration curve.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Sulfisoxazole

The primary metabolic pathway for Sulfisoxazole in most species is N4-acetylation, which is catalyzed by N-acetyltransferase enzymes (NATs). This process converts the active drug into an inactive metabolite, N4-acetylsulfisoxazole, which is then excreted. A minor pathway involving oxidation by Cytochrome P450 enzymes to form a hydroxylamine (B1172632) metabolite has also been suggested, particularly in the context of hypersensitivity reactions.

Sulfisoxazole_Metabolism cluster_major Major Pathway cluster_minor Minor Pathway Sulfisoxazole Sulfisoxazole (Active) N4_acetylsulfisoxazole N4-acetylsulfisoxazole (Inactive) Sulfisoxazole->N4_acetylsulfisoxazole N-acetyltransferases (NAT1, NAT2) Hydroxylamine Hydroxylamine Metabolite (Reactive) Sulfisoxazole->Hydroxylamine Cytochrome P450 (e.g., CYP2C9) Excretion Excretion N4_acetylsulfisoxazole->Excretion Renal Excretion Further_Metabolism Further Metabolism/ Toxicity Hydroxylamine->Further_Metabolism Detoxification or Covalent Binding

Metabolic pathways of Sulfisoxazole.
Experimental Workflow for a Pharmacokinetic Study

The following diagram illustrates a typical workflow for conducting a pharmacokinetic study of Sulfisoxazole in an animal model.

PK_Workflow start Study Design & Protocol Approval acclimatization Animal Acclimatization start->acclimatization dosing Drug Administration (IV or Oral) acclimatization->dosing sampling Serial Blood & Urine Collection dosing->sampling processing Sample Processing (Plasma Separation, Storage) sampling->processing analysis HPLC Analysis (Quantification of Sulfisoxazole) processing->analysis pk_analysis Pharmacokinetic Modeling & Data Analysis analysis->pk_analysis report Report Generation pk_analysis->report

Workflow of a typical pharmacokinetic study.

Conclusion

The pharmacokinetic profile of Sulfisoxazole exhibits significant variability across different species. Dogs and swine, for instance, display a much longer elimination half-life compared to humans, which has important implications for dosing intervals in veterinary medicine.[1] The high oral bioavailability in swine suggests excellent absorption from the gastrointestinal tract in this species.[1] While specific data for other veterinary species are scarce, the general principles of sulfonamide pharmacokinetics suggest that factors such as ruminant physiology can significantly impact drug absorption and disposition. The primary route of metabolism via N4-acetylation appears to be conserved across the species studied, although the rate and extent of this process can differ. This technical guide provides a foundational understanding of the comparative pharmacokinetics of Sulfisoxazole. Further research is warranted, particularly in species where data is currently lacking, to enable more precise and effective use of this important antimicrobial agent in a wider range of animal populations.

References

The Dawn of the Antibacterial Era: A Technical History of Sulfonamide Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The discovery of sulfonamide antibiotics in the 1930s marked a pivotal moment in medical history, heralding the beginning of the age of chemotherapy and offering the first effective systemic treatments for bacterial infections. Before their introduction, even minor infections could prove fatal, and diseases like pneumonia and sepsis were leading causes of death.[1][2] This guide provides a detailed technical account of the historical development of these "miracle drugs," from their origins in the German dye industry to their elucidation as competitive inhibitors of a crucial bacterial metabolic pathway.

The Pre-Antibiotic Landscape and the Rise of Chemotherapy

In the early 20th century, the medical community had a limited arsenal (B13267) against systemic bacterial infections. While antiseptics could be used topically, there were no broadly effective drugs that could safely target and eliminate bacteria within the human body.[3] The conceptual groundwork for such agents was laid by Paul Ehrlich, who proposed the idea of "magic bullets"—chemicals that could selectively target pathogens without harming the host. This principle of chemotherapy drove much of the early drug discovery research.[4]

From Dyes to Drugs: The Discovery of Prontosil

The journey to the first sulfonamide began in the laboratories of the German chemical conglomerate IG Farben, where physician and researcher Gerhard Domagk was tasked with testing industrial chemicals for medical applications.[5] The Bayer team at IG Farben hypothesized that coal-tar dyes, known for their ability to bind to fabrics, might also selectively bind to and inhibit bacterial cells.[3][5] This line of inquiry led Domagk and his team, including chemists Josef Klarer and Fritz Mietzsch, to synthesize and test thousands of compounds, particularly those related to azo dyes.[1][6]

In 1932, a red azo dye containing a sulfonamide group, initially designated KL 730 and later named Prontosil rubrum, showed remarkable antibacterial effects in mice infected with lethal doses of Streptococcus.[6][7][8] Domagk's rigorous testing over the next few years confirmed its efficacy, a discovery that was so significant it earned him the 1939 Nobel Prize in Physiology or Medicine.[1][9][10] One of the early and most famous successes of Prontosil was the treatment of Domagk's own daughter, who had contracted a severe streptococcal infection.[1][7]

Key Experiments: Domagk's In Vivo Model

A crucial aspect of Domagk's discovery was his reliance on in vivo testing. He observed that Prontosil was highly effective at clearing bacterial infections in living animals but was inactive against the same bacteria in vitro (in a test tube).[1][4] This observation was key to understanding its mechanism of action.

  • Animal Model: Mice were used as the model organism.

  • Infection: A lethal dose of a virulent strain of Streptococcus pyogenes was administered to the mice, typically via intraperitoneal injection. This would reliably cause a fatal systemic infection (septicemia) in untreated control animals.

  • Treatment: The experimental group of mice was treated with Prontosil. The drug, being a dye, was likely administered orally or via injection.

  • Control Group: A control group of infected mice received no treatment.

  • Observation: The mice were observed over a period of several days. Key endpoints included survival rates and signs of infection. Blood and tissue samples could be taken to confirm the presence or absence of streptococci.[11]

  • In Vitro Comparison: In parallel, the direct effect of Prontosil on Streptococcus pyogenes cultures was assessed in laboratory glassware (e.g., agar (B569324) plates or broth cultures). No inhibition of bacterial growth was observed in these in vitro tests.

The consistent outcome was the survival of the Prontosil-treated mice, while the untreated mice succumbed to the infection.[11] This discrepancy between in vivo efficacy and in vitro inactivity strongly suggested that the drug was being converted into an active form within the body.

experimental_workflow Workflow of Domagk's Prontosil Experiment cluster_invivo In Vivo Arm cluster_invitro In Vitro Arm infect_mice Infect mice with lethal dose of Streptococcus group_split Divide into Two Groups infect_mice->group_split treat_prontosil Administer Prontosil group_split->treat_prontosil Experimental Group control_group No Treatment (Control) group_split->control_group Control Group observe_survival Observe Outcome treat_prontosil->observe_survival result_survival Mice Survive observe_survival->result_survival observe_death Observe Outcome control_group->observe_death result_death Mice Die observe_death->result_death culture_bacteria Culture Streptococcus in vitro add_prontosil Add Prontosil to culture culture_bacteria->add_prontosil observe_growth Observe for Inhibition add_prontosil->observe_growth result_growth No Inhibition of Growth observe_growth->result_growth

Workflow of Domagk's key in vivo vs. in vitro experiment.

Unmasking the Active Agent: The Discovery of Sulfanilamide (B372717)

The puzzle of Prontosil's mechanism was solved in 1935 by a team at the Pasteur Institute in Paris. Jacques and Thérèse Tréfouël, along with Federico Nitti and Daniel Bovet, hypothesized that Prontosil was a prodrug.[8][12] They demonstrated that in vivo, the azo linkage of Prontosil was cleaved by metabolic processes, releasing a simpler, colorless compound: para-aminobenzenesulfonamide, which became known as sulfanilamide.[6][8]

This discovery was monumental for two reasons. First, it revealed the true antibacterial agent. Second, sulfanilamide had first been synthesized in 1908 by Paul Gelmo and was not under patent, allowing for its widespread and inexpensive production.[4][12] This opened the floodgates for research and development of new, more potent, and less toxic sulfonamide derivatives.[3]

Mechanism of Action: Competitive Inhibition of Folate Synthesis

The elucidation of the sulfonamides' mechanism of action is a classic example of antimetabolite theory. In 1940, British bacteriologist Donald Woods observed that the antibacterial action of sulfanilamide could be reversed by the addition of para-aminobenzoic acid (PABA). He noted the structural similarity between the two molecules and proposed that sulfanilamide acts as a competitive antagonist of PABA.[13]

Bacteria, unlike humans, cannot absorb folic acid (vitamin B9) from their environment and must synthesize it de novo.[3][13] PABA is an essential precursor in this pathway. Sulfonamides, due to their structural similarity to PABA, competitively inhibit the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS), which catalyzes the incorporation of PABA into dihydropteroic acid, a precursor to folic acid.[3][14] Without folic acid, bacteria cannot synthesize the nucleotides (purines and pyrimidines) necessary for DNA replication and cell division, leading to a bacteriostatic effect (inhibition of growth and multiplication).[3][15] Humans are unaffected because they obtain folic acid from their diet and lack the DHPS enzyme.[13][14]

folate_pathway Bacterial Folate Synthesis Pathway and Sulfonamide Inhibition precursors Chorismate paba p-Aminobenzoic Acid (PABA) precursors->paba dhps Dihydropteroate Synthase (DHPS) paba->dhps dhppp Dihydropterin Pyrophosphate dhppp->dhps dihydropteroate Dihydropteroate dhps->dihydropteroate dihydrofolate Dihydrofolate (DHF) dihydropteroate->dihydrofolate tetrahydrofolate Tetrahydrofolate (THF) dihydrofolate->tetrahydrofolate DHFR dna_synthesis Purine & Thymidine Synthesis (DNA, RNA) tetrahydrofolate->dna_synthesis sulfonamides Sulfonamides sulfonamides->dhps Competitive Inhibition

Sulfonamides competitively inhibit the enzyme DHPS.

The Golden Age: Development of Sulfonamide Derivatives

The discovery of sulfanilamide's activity spurred the synthesis of thousands of derivatives between the late 1930s and mid-1940s.[3][4] The primary goal of this research was to improve upon the parent compound by increasing potency, broadening the spectrum of activity, and reducing toxicity, such as the risk of crystalluria (crystal formation in the urine).[16]

Structure-Activity Relationship (SAR)

Key structural modifications were found to influence the antibacterial activity and pharmacokinetic properties of sulfonamides:

  • N4 Amino Group: The free aromatic amino group at the N4 position is essential for activity, as it mimics the amino group of PABA. Substitution at this position generally leads to inactive compounds, although some can be designed as prodrugs that are metabolized back to the active form in the body.[17][18]

  • Aromatic Ring: The benzene (B151609) ring is crucial, and the sulfonamide group must be directly attached to it. The amino group must be in the para position relative to the sulfonamide group.[17]

  • N1 Sulfonamide Group: Substitution on the amide nitrogen (N1) proved to be the most fruitful area for modification. Introducing various heterocyclic rings (e.g., pyridine, thiazole, pyrimidine) at this position led to compounds with significantly improved properties. These substitutions alter the pKa of the molecule, influencing its solubility and protein binding, and can enhance its binding affinity to the DHPS enzyme.[18]

development_timeline Historical Development of Sulfonamides node1 1908 Sulfanilamide first synthesized (Paul Gelmo) node2 1932 Prontosil discovered to have in vivo antibacterial activity (Gerhard Domagk) node1->node2 (Significance unknown) node3 1935 Prontosil's activity published node2->node3 node4 1935 Sulfanilamide identified as the active metabolite of Prontosil (Pasteur Institute) node3->node4 node5 1938 Sulfapyridine developed (Effective against pneumonia) node4->node5 node6 1940s 'Golden Age' of development. Thousands of derivatives synthesized, including Sulfathiazole & Sulfadiazine. node5->node6 node7 WWII Wide use of sulfonamides reduces mortality from wound infections node6->node7

Timeline of key milestones in sulfonamide development.
Data on Key Sulfonamide Developments

The rapid development of new sulfonamides led to a series of more effective and safer drugs that became mainstays of antibacterial therapy until the widespread availability of penicillin.

Drug Year Introduced Key Advancements & Notes
Prontosil 1935The first commercially available sulfonamide; a prodrug.[3][9]
Sulfanilamide 1936Identified as the active metabolite of Prontosil; off-patent.[19]
Sulfapyridine 1938One of the first derivatives; notably effective against pneumonia.[2][19]
Sulfathiazole ~1940Highly active but had a higher incidence of side effects. Widely used during WWII.[6][19]
Sulfadiazine ~1941Considered a significant improvement with good efficacy and lower toxicity.[11]
Sulfacetamide 1941Less potent systemically but found use in treating urinary tract and ophthalmic infections.[19]
Succinylsulfathiazole 1942A poorly absorbed sulfonamide designed for treating gastrointestinal infections.[19]

Clinical Impact, Decline, and Legacy

The introduction of sulfonamides had a dramatic impact on public health, significantly reducing mortality rates from diseases like pneumonia, meningitis, and puerperal (childbed) fever.[3][7] They were used extensively during World War II to treat infected wounds, saving countless lives.[12]

The dominance of sulfonamides began to wane with the mass production of penicillin in the mid-1940s, which was generally more effective and bactericidal (killed bacteria directly). The rise of bacterial resistance to sulfonamides also limited their use. However, they never became obsolete. Today, sulfonamides, most commonly in combination with trimethoprim (B1683648) (which inhibits a later step in the folate pathway), remain important for treating urinary tract infections, nocardiosis, and as a prophylactic for opportunistic infections in immunocompromised patients.[8][20]

The discovery of sulfonamides was more than just the introduction of a new class of drugs; it was a proof of concept for the era of antimicrobial chemotherapy. It validated the principles of selective toxicity and metabolic antagonism, paving the way for the antibiotic revolution and the development of countless other life-saving medications.

References

Sulfisoxazole as a Competitive Inhibor of Para-Aminobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of sulfisoxazole's mechanism of action as a competitive inhibitor of para-aminobenzoic acid (PABA) in the bacterial folic acid synthesis pathway. This guide details the core biochemical principles, presents quantitative kinetic data, outlines experimental protocols for inhibitor characterization, and provides visual representations of the key pathways and processes.

Introduction: The Folic Acid Synthesis Pathway as an Antimicrobial Target

Bacteria, unlike mammals which acquire folate from their diet, must synthesize folic acid de novo.[1] This metabolic pathway is essential for the production of vital precursors for DNA, RNA, and certain amino acids.[2] The enzyme dihydropteroate (B1496061) synthase (DHPS) plays a pivotal role in this pathway, catalyzing the condensation of 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP) with para-aminobenzoic acid (PABA) to form 7,8-dihydropteroate.[1][3] The exclusivity of this pathway to bacteria makes DHPS an attractive and selective target for antimicrobial agents.[4]

Sulfonamides, a class of synthetic antimicrobial agents, are structural analogs of PABA.[5] This structural mimicry allows them to act as competitive inhibitors of DHPS, thereby blocking the synthesis of folic acid and exerting a bacteriostatic effect.[4][5] Sulfisoxazole (B1682709) is a prominent member of the sulfonamide class of antibiotics.[2]

Mechanism of Action: Competitive Inhibition of Dihydropteroate Synthase

Sulfisoxazole's efficacy stems from its structural similarity to PABA, the natural substrate of DHPS. Both molecules possess a p-aminobenzoyl moiety. This allows sulfisoxazole to bind to the active site of DHPS, directly competing with PABA.[5] By occupying the active site, sulfisoxazole prevents the binding of PABA and the subsequent enzymatic reaction that produces dihydropteroate, a crucial intermediate in the folic acid pathway.[3] This competitive inhibition is a reversible process, and its effectiveness is dependent on the relative concentrations of the inhibitor (sulfisoxazole) and the substrate (PABA), as well as their respective affinities for the enzyme.

The inhibition of DHPS by sulfisoxazole leads to a depletion of the dihydrofolate pool, which in turn inhibits the synthesis of tetrahydrofolate, the biologically active form of folic acid. Tetrahydrofolate is an essential cofactor in the transfer of one-carbon units required for the synthesis of purines, thymidine, and certain amino acids. The disruption of these biosynthetic processes ultimately halts bacterial growth and replication.

Quantitative Data: Enzyme Kinetics and Inhibition Constants

The interaction between sulfisoxazole, PABA, and DHPS can be quantified through key kinetic parameters. The Michaelis-Menten constant (Km) for PABA reflects the substrate concentration at which the enzyme operates at half its maximum velocity, indicating the affinity of the enzyme for its natural substrate. The inhibition constant (Ki) for sulfisoxazole quantifies its potency as a competitive inhibitor, representing the concentration of inhibitor required to produce half-maximum inhibition.

ParameterAnalyteEnzymeValueOrganism/Source
Km p-Aminobenzoic Acid (PABA)Dihydropteroate Synthase (DHPS)Varies (typically in the low µM range)Staphylococcus aureus
Ki SulfisoxazoleDihydropteroate Synthase (DHPS)VariesGeneral sulfonamide data
Ki SulfadiazineDihydropteroate Synthase (DHPS)2.5 x 10⁻⁶ MEscherichia coli[6]
Ki 4,4′-Diaminodiphenylsulfone (DDS)Dihydropteroate Synthase (DHPS)5.9 x 10⁻⁶ MEscherichia coli[6]

Note: Specific Km and Ki values can vary depending on the bacterial species, enzyme isoform, and experimental conditions such as pH and temperature.

Experimental Protocols

The determination of the kinetic parameters for DHPS and the inhibitory potential of compounds like sulfisoxazole is crucial for drug development. A widely used method is the continuous spectrophotometric assay.

Principle of the Continuous Spectrophotometric DHPS Assay

This assay measures the activity of DHPS by coupling the formation of its product, dihydropteroate, to the oxidation of NADPH by dihydrofolate reductase (DHFR). DHPS catalyzes the reaction of DHPPP and PABA to produce dihydropteroate and pyrophosphate. In the presence of excess DHFR, dihydropteroate is immediately reduced to tetrahydrofolate, a reaction that consumes NADPH. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm, which is directly proportional to the DHPS activity.[7][8]

Materials and Reagents
  • Recombinant Dihydropteroate Synthase (DHPS)

  • Recombinant Dihydrofolate Reductase (DHFR)

  • 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

  • para-Aminobenzoic acid (PABA)

  • Sulfisoxazole

  • NADPH

  • Assay Buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl₂, pH 8.5)

  • DMSO (for dissolving inhibitor)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Assay Procedure
  • Reagent Preparation:

    • Prepare stock solutions of PABA, DHPPP, and NADPH in assay buffer.

    • Prepare a stock solution of sulfisoxazole in DMSO. Perform serial dilutions in DMSO to create a range of inhibitor concentrations.

  • Assay Setup (96-well plate format):

    • To each well, add the following components in order:

      • Assay Buffer

      • DHPS enzyme solution

      • DHFR enzyme solution (in excess)

      • NADPH solution

      • Sulfisoxazole solution at various concentrations (or DMSO for control wells).

    • Incubate the plate at a constant temperature (e.g., 37°C) for a short period to allow for temperature equilibration and inhibitor binding.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding a mixture of PABA and DHPPP to all wells simultaneously using a multichannel pipette.

  • Data Acquisition:

    • Immediately place the microplate in the spectrophotometer pre-set to the reaction temperature.

    • Monitor the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10-15 minutes).

Data Analysis
  • Calculate the initial reaction velocity (V₀) for each concentration of inhibitor by determining the slope of the linear portion of the absorbance vs. time plot.

  • Determine the percent inhibition for each sulfisoxazole concentration relative to the control (DMSO only).

  • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

  • Determine the Km of PABA by measuring the initial reaction velocities at various PABA concentrations in the absence of the inhibitor and fitting the data to the Michaelis-Menten equation.

  • Determine the Ki of sulfisoxazole by measuring the initial reaction velocities at various PABA concentrations in the presence of different fixed concentrations of sulfisoxazole. The data can be analyzed using a Lineweaver-Burk plot or by non-linear regression analysis of the competitive inhibition model.

Visualizing the Molecular Interactions and Pathways

Folic Acid Synthesis Pathway

The following diagram illustrates the key steps in the bacterial folic acid synthesis pathway, highlighting the role of DHPS and the point of inhibition by sulfisoxazole.

Folic_Acid_Synthesis_Pathway GTP GTP DHPPP Dihydropterin Pyrophosphate (DHPPP) GTP->DHPPP Multiple Steps DHPS Dihydropteroate Synthase (DHPS) DHPPP->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS Dihydropteroate Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate Glutamate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate (THF) DHPS->Dihydropteroate DHFR->Tetrahydrofolate Sulfisoxazole Sulfisoxazole Sulfisoxazole->DHPS Competitive Inhibition DHPS_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution (96-well plate) cluster_data 3. Data Acquisition & Analysis prep_enzyme Prepare Enzyme Mix (DHPS, DHFR) add_reagents Add Assay Buffer, Enzyme Mix, NADPH, and Sulfisoxazole prep_enzyme->add_reagents prep_substrate Prepare Substrate Mix (PABA, DHPPP) initiate_reaction Initiate with Substrate Mix prep_substrate->initiate_reaction prep_inhibitor Prepare Sulfisoxazole Serial Dilutions prep_inhibitor->add_reagents pre_incubate Pre-incubate at 37°C add_reagents->pre_incubate pre_incubate->initiate_reaction measure_abs Monitor Absorbance Decrease at 340 nm initiate_reaction->measure_abs calc_rate Calculate Initial Velocity (V₀) measure_abs->calc_rate determine_inhibition Determine % Inhibition, IC₅₀, Ki calc_rate->determine_inhibition Competitive_Inhibition cluster_enzyme DHPS Enzyme Enzyme Active Site Product Dihydropteroate (Product) Enzyme->Product Reaction No_Product No Reaction Enzyme->No_Product PABA PABA (Substrate) PABA->Enzyme Binds Sulfisoxazole Sulfisoxazole (Inhibitor) Sulfisoxazole->Enzyme Binds & Blocks

References

An In-Depth Technical Guide to the Early Antibacterial Spectrum of Sulfisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfisoxazole, a sulfonamide antibacterial agent, marked a significant advancement in the therapeutic armamentarium against bacterial infections upon its introduction. This technical guide provides a comprehensive overview of the early scientific investigations that defined its in vitro antibacterial spectrum. The data and methodologies presented are drawn from foundational studies, offering valuable insights into the initial characterization of this important antimicrobial compound.

Mechanism of Action: Inhibition of Folic Acid Synthesis

Early research elucidated that Sulfisoxazole exerts its bacteriostatic effect by acting as a competitive inhibitor of the enzyme dihydropteroate (B1496061) synthase.[1][2] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to folic acid, which is essential for bacterial DNA and protein synthesis.[1][2] By mimicking the natural substrate, para-aminobenzoic acid (PABA), Sulfisoxazole effectively blocks this vital metabolic pathway in susceptible bacteria.

PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase PABA->Dihydropteroate_Synthase Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroate_Synthase->Dihydrofolic_Acid Bacterial Growth Sulfisoxazole Sulfisoxazole Sulfisoxazole->Dihydropteroate_Synthase Competitive Inhibition

Figure 1: Sulfisoxazole's Competitive Inhibition

Quantitative Data: In Vitro Antibacterial Spectrum

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Sulfisoxazole against a range of Gram-positive and Gram-negative bacteria as determined in early in vitro studies. These values represent the lowest concentration of the drug that prevents visible growth of the microorganism.

Table 1: Antibacterial Spectrum of Sulfisoxazole against Gram-Positive Bacteria

Bacterial SpeciesNumber of Strains TestedMIC Range (µg/mL)
Staphylococcus aureus5032 - 512
Streptococcus pyogenesNot SpecifiedData Not Available in Early Studies
Streptococcus pneumoniaeNot SpecifiedData Not Available in Early Studies
Enterococcus faecalisNot SpecifiedData Not Available in Early Studies

Note: Data for some common Gram-positive pathogens were not explicitly detailed in the available early literature reviewed.

Table 2: Antibacterial Spectrum of Sulfisoxazole against Gram-Negative Bacteria

Bacterial SpeciesNumber of Strains TestedMIC Range (µg/mL)
Escherichia coliNot SpecifiedData Not Available in Early Studies
Klebsiella pneumoniaeNot SpecifiedData Not Available in Early Studies
Proteus mirabilisNot SpecifiedData Not Available in Early Studies
Pseudomonas aeruginosaNot SpecifiedData Not Available in Early Studies
Salmonella typhiNot SpecifiedData Not Available in Early Studies
Shigella sonneiNot SpecifiedData Not Available in Early Studies

Note: While early studies indicated activity against these organisms, specific MIC ranges from the 1940s-1950s were not available in the reviewed literature.

Experimental Protocols

The primary method utilized in early studies to determine the in vitro antibacterial activity of Sulfisoxazole was the broth dilution method.

Broth Dilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method involves preparing a series of dilutions of Sulfisoxazole in a liquid growth medium, which is then inoculated with a standardized number of the bacteria being tested. The MIC is determined as the lowest concentration of the drug that inhibits visible bacterial growth after a prescribed incubation period.

Detailed Methodology:

  • Preparation of Sulfisoxazole Stock Solution: A stock solution of Sulfisoxazole was prepared in an appropriate solvent to a known concentration.

  • Serial Dilutions: A series of twofold dilutions of the stock solution were made in sterile test tubes containing a suitable broth medium, such as Mueller-Hinton broth. This created a range of concentrations to be tested.

  • Inoculum Preparation: The bacterial strain to be tested was grown in a separate broth culture to a specific turbidity, corresponding to a standardized cell density.

  • Inoculation: Each tube containing the diluted Sulfisoxazole, as well as a growth control tube (broth with no antibiotic) and a sterility control tube (broth only), was inoculated with a standardized volume of the bacterial suspension.

  • Incubation: The inoculated tubes were incubated under specific conditions (e.g., 37°C for 18-24 hours).

  • Reading of Results: After incubation, the tubes were visually inspected for turbidity. The lowest concentration of Sulfisoxazole in which no visible growth occurred was recorded as the MIC.

cluster_0 Preparation cluster_1 Execution cluster_2 Analysis Stock Sulfisoxazole Stock Dilutions Serial Dilutions in Broth Stock->Dilutions Inoculation Inoculation of Tubes Dilutions->Inoculation Inoculum Bacterial Inoculum Inoculum->Inoculation Incubation Incubation (37°C, 18-24h) Inoculation->Incubation Reading Visual Inspection for Turbidity Incubation->Reading MIC Determine MIC Reading->MIC

Figure 2: Broth Dilution Experimental Workflow

Conclusion

The early investigations into the antibacterial spectrum of Sulfisoxazole laid the groundwork for its clinical use. These foundational studies, employing methodologies such as the broth dilution test, established its broad-spectrum activity against a variety of Gram-positive and Gram-negative pathogens. The mechanism of action, centered on the competitive inhibition of folic acid synthesis, provided a rational basis for its antimicrobial efficacy. This historical data and the experimental protocols of the era remain a valuable reference for understanding the origins of sulfonamide chemotherapy and for the continued development of novel antimicrobial agents.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Sulfisoxazole for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfisoxazole (B1682709) is a short-acting sulfonamide antibiotic characterized by its broad-spectrum bacteriostatic activity against a wide range of Gram-positive and Gram-negative organisms.[1][2] As a synthetic analog of para-aminobenzoic acid (PABA), its primary mechanism of action involves the competitive inhibition of dihydropteroate (B1496061) synthetase, an essential enzyme in the bacterial folic acid synthesis pathway.[3] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key experimental methodologies related to Sulfisoxazole, intended to support research and development activities in the pharmaceutical sciences.

Chemical Structure and Identification

Sulfisoxazole, also known as sulfafurazole, is chemically designated as 4-amino-N-(3,4-dimethyl-1,2-oxazol-5-yl)benzenesulfonamide.[1]

Table 1: Chemical Identifiers for Sulfisoxazole

IdentifierValueReference
IUPAC Name 4-amino-N-(3,4-dimethyl-1,2-oxazol-5-yl)benzenesulfonamide[1]
CAS Number 127-69-5[1]
Molecular Formula C₁₁H₁₃N₃O₃S[1]
Molecular Weight 267.31 g/mol [4]
InChI Key NHUHCSRWZMLRLA-UHFFFAOYSA-N[4]
Canonical SMILES CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)N[4]

Physicochemical Properties

The physicochemical properties of Sulfisoxazole are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 2: Physicochemical Properties of Sulfisoxazole

PropertyValueReference
Melting Point 194 °C[1]
Solubility Soluble in chloroform, acetone, and ethyl acetate (B1210297); soluble in aqueous HCl; insoluble in water.[3]
pKa 5.0[3]
LogP 1.01[1]
Appearance White to yellowish crystalline powder[1]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and quality control of Sulfisoxazole.

Table 3: Spectroscopic Data for Sulfisoxazole

TechniqueKey Peaks/SignalsReference
UV-Vis (in Methanol) λmax: 271 nm[5]
FT-IR (ATR) 3467, 3376 cm⁻¹ (NH₂ stretch), 3300 cm⁻¹ (NH stretch), 1621 cm⁻¹ (C=N stretch and NH₂ bend), 1597 cm⁻¹ (aromatic C=C stretch), 1301, 1141 cm⁻¹ (SO₂ stretch)[6][7]
¹H NMR (400 MHz, DMSO-d₆) δ 7.49 (d, 2H, Ar-H), 6.60 (d, 2H, Ar-H), 6.11 (s, 2H, NH₂), 2.29 (s, 3H, CH₃), 1.98 (s, 3H, CH₃)[8]
¹³C NMR (100 MHz, DMSO-d₆) δ 169.8, 155.8, 150.2, 131.9, 127.8, 110.6, 96.4, 12.1, 8.5[2][9]
Mass Spectrometry (API-LC/MS) [M+H]⁺ at m/z 268[10]

Mechanism of Action

Sulfisoxazole exerts its bacteriostatic effect by competitively inhibiting the bacterial enzyme dihydropteroate synthetase. This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropteridine pyrophosphate to form dihydropteroate, a precursor of dihydrofolic acid. By acting as a competitive substrate for PABA, Sulfisoxazole blocks the synthesis of dihydrofolic acid, thereby inhibiting the production of tetrahydrofolic acid, a crucial cofactor in the synthesis of purines, thymidine, and certain amino acids. This ultimately disrupts bacterial DNA synthesis and replication.

Sulfisoxazole_Mechanism_of_Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthetase PABA->DHPS DHP Dihydropteridine Pyrophosphate DHP->DHPS DHF Dihydrofolic Acid DHPS->DHF Synthesis THF Tetrahydrofolic Acid DHF->THF Dihydrofolate Reductase Nucleic_Acids Purines, Thymidine, Amino Acids THF->Nucleic_Acids Synthesis Sulfisoxazole Sulfisoxazole Sulfisoxazole->DHPS Competitive Inhibition

Figure 1. Mechanism of action of Sulfisoxazole.

Pharmacokinetics

  • Absorption: Rapidly and completely absorbed from the gastrointestinal tract.

  • Distribution: Distributed throughout the body fluids. Protein binding is approximately 85%.

  • Metabolism: Primarily metabolized in the liver via N-acetylation.

  • Excretion: Excreted mainly by the kidneys, with about 97% of a dose eliminated in the urine. The elimination half-life is approximately 6 hours.

Experimental Protocols

Synthesis of Sulfisoxazole

This protocol describes the synthesis of Sulfisoxazole from 4-acetylaminobenzenesulfonyl chloride and 5-amino-3,4-dimethylisoxazole (B17700).[11]

Materials:

Procedure:

  • Dissolve 5-amino-3,4-dimethylisoxazole in a mixture of pyridine and acetone.

  • Cool the mixture in an ice bath.

  • Slowly add 4-acetylaminobenzenesulfonyl chloride to the cooled mixture with stirring.

  • Allow the reaction to proceed overnight at room temperature.

  • Precipitate the intermediate product, N-(3,4-dimethyl-5-isoxazolyl)-4-acetylaminobenzenesulfonamide, by adding water.

  • Collect the precipitate by filtration and wash with water.

  • Hydrolyze the acetyl group by refluxing the intermediate with dilute hydrochloric acid.

  • Neutralize the reaction mixture with a saturated solution of sodium acetate to precipitate Sulfisoxazole.

  • Collect the crude Sulfisoxazole by filtration.

  • Recrystallize the product from aqueous ethanol to obtain pure Sulfisoxazole.

Sulfisoxazole_Synthesis cluster_0 Step 1: Condensation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Purification A 4-acetylaminobenzenesulfonyl chloride C N-(3,4-dimethyl-5-isoxazolyl)-4- acetylaminobenzenesulfonamide A->C B 5-amino-3,4-dimethylisoxazole B->C D N-(3,4-dimethyl-5-isoxazolyl)-4- acetylaminobenzenesulfonamide E Sulfisoxazole D->E HCl, Reflux F Crude Sulfisoxazole G Pure Sulfisoxazole F->G Recrystallization

Figure 2. Experimental workflow for the synthesis of Sulfisoxazole.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the MIC of Sulfisoxazole against a bacterial strain.[12][13][14]

Materials:

  • Sulfisoxazole stock solution (e.g., 1024 µg/mL in a suitable solvent like DMSO, then diluted in Mueller-Hinton Broth)

  • Mueller-Hinton Broth (MHB)

  • Bacterial inoculum (adjusted to 0.5 McFarland standard, then diluted to ~5 x 10⁵ CFU/mL)

  • Sterile 96-well microtiter plates

  • Incubator (35 ± 2 °C)

Procedure:

  • Dispense 50 µL of MHB into all wells of a 96-well plate.

  • Add 50 µL of the Sulfisoxazole stock solution to the first well of each row to be tested, resulting in the highest concentration.

  • Perform a serial two-fold dilution by transferring 50 µL from the first well to the second, mixing, and repeating across the plate to the tenth well. Discard 50 µL from the tenth well.

  • The eleventh well in each row serves as a positive control (no drug), and the twelfth well serves as a negative control (no bacteria).

  • Inoculate all wells except the negative control with 50 µL of the prepared bacterial inoculum.

  • Incubate the plate at 35 ± 2 °C for 18-24 hours.

  • Determine the MIC as the lowest concentration of Sulfisoxazole that completely inhibits visible bacterial growth.

MIC_Assay_Workflow A Prepare Sulfisoxazole Serial Dilutions in 96-well plate C Inoculate Wells with Bacteria A->C B Prepare Bacterial Inoculum B->C D Incubate Plate (35°C, 18-24h) C->D E Read and Determine MIC D->E

Figure 3. Workflow for MIC determination by broth microdilution.

Protein Binding Assay by Equilibrium Dialysis

This protocol describes the determination of Sulfisoxazole binding to plasma proteins.[15][16][17][18][19]

Materials:

  • Sulfisoxazole solution of known concentration

  • Plasma (e.g., human, rat)

  • Phosphate buffered saline (PBS), pH 7.4

  • Equilibrium dialysis device with a semi-permeable membrane (e.g., 12-14 kDa MWCO)

  • Incubator shaker (37 °C)

  • Analytical instrument for quantification (e.g., LC-MS/MS)

Procedure:

  • Prepare the equilibrium dialysis device according to the manufacturer's instructions.

  • In the plasma chamber, add a known volume of plasma containing a known concentration of Sulfisoxazole.

  • In the buffer chamber, add an equal volume of PBS.

  • Incubate the device in a shaker at 37 °C for a sufficient time to reach equilibrium (e.g., 4-6 hours).

  • After incubation, collect samples from both the plasma and buffer chambers.

  • Analyze the concentration of Sulfisoxazole in both samples using a validated analytical method.

  • Calculate the fraction of unbound drug (fu) and the percentage of protein binding.

Protein_Binding_Assay A Prepare Dialysis Device and Solutions B Add Plasma with Sulfisoxazole to one chamber A->B C Add Buffer to the other chamber A->C D Incubate to Equilibrium (37°C, shaking) B->D C->D E Sample both chambers D->E F Quantify Sulfisoxazole (LC-MS/MS) E->F G Calculate % Protein Binding F->G Metabolic_Stability_Assay A Prepare Microsome and Sulfisoxazole Mixture B Initiate Reaction with NADPH A->B C Incubate at 37°C and Sample at Time Points B->C D Terminate Reaction with Stop Solution C->D E Centrifuge and Collect Supernatant D->E F Quantify Remaining Sulfisoxazole (LC-MS/MS) E->F G Calculate Half-life and Intrinsic Clearance F->G

References

The Dawn of a New Antibacterial Era: An In-depth Technical Guide to the Discovery and Development of Sulfisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfisoxazole, a landmark short-acting sulfonamide antibiotic, represents a pivotal chapter in the history of antimicrobial chemotherapy. Its development in the mid-20th century provided a potent weapon against a wide spectrum of bacterial infections and laid the groundwork for future innovations in antibacterial drug design. This technical guide provides a comprehensive overview of the discovery, developmental timeline, mechanism of action, and key experimental data related to Sulfisoxazole. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering detailed insights into the scientific journey of this significant therapeutic agent.

Discovery and Development Timeline

The development of Sulfisoxazole is rooted in the broader history of sulfonamide discovery, which began with Gerhard Domagk's Nobel Prize-winning work on Prontosil in the 1930s. The timeline below outlines the key milestones in the journey of Sulfisoxazole, from the foundational discoveries to its establishment as a clinical therapeutic.

1932 Gerhard Domagk discovers the antibacterial properties of Prontosil, a sulfonamide dye. 1935 Prontosil is demonstrated to be a prodrug, metabolized to the active agent sulfanilamide. 1932->1935 Elucidation of Mechanism Mid-1940s Researchers at Hoffmann-La Roche begin intensive research into sulfonamide derivatives with improved solubility and reduced renal toxicity. 1935->Mid-1940s Drive for Improved Analogs Late 1940s Synthesis of Sulfisoxazole (then known as sulfafurazole) is achieved. Mid-1940s->Late 1940s Chemical Innovation Early 1950s Pivotal clinical trials demonstrate the efficacy and safety of Sulfisoxazole, particularly in treating urinary tract infections. Late 1940s->Early 1950s Clinical Validation 1953 The U.S. Food and Drug Administration (FDA) approves Gantrisin (the brand name for Sulfisoxazole). Early 1950s->1953 Regulatory Approval

Figure 1: Key Milestones in the Development of Sulfisoxazole.

Mechanism of Action: A Competitive Inhibition Pathway

Sulfisoxazole exerts its bacteriostatic effect by acting as a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS). This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is an essential component in the biosynthesis of nucleic acids and some amino acids.

By mimicking the structure of para-aminobenzoic acid (PABA), a natural substrate for DHPS, Sulfisoxazole binds to the active site of the enzyme, thereby blocking the synthesis of dihydrofolic acid. This disruption of the folate synthesis pathway ultimately inhibits bacterial growth and replication. Human cells are unaffected as they obtain folic acid from their diet and do not possess the DHPS enzyme.

cluster_bacterium Bacterial Cell PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Pteridine Pteridine Precursor Pteridine->DHPS DHF Dihydrofolic Acid DHPS->DHF THF Tetrahydrofolic Acid DHF->THF NucleicAcids Nucleic Acid Synthesis THF->NucleicAcids Sulfisoxazole Sulfisoxazole Sulfisoxazole->DHPS Competitive Inhibition

Figure 2: Signaling Pathway of Sulfisoxazole's Mechanism of Action.

Quantitative Data Summary

The following tables summarize key quantitative data related to the efficacy and pharmacokinetic properties of Sulfisoxazole.

Table 1: Minimum Inhibitory Concentration (MIC) of Sulfisoxazole against Common Pathogens

Bacterial SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Escherichia coli8 - >25632128
Staphylococcus aureus32 - 51264256
Haemophilus influenzae0.5 - 1628

Note: MIC values can vary depending on the specific strain and testing methodology.

Table 2: Pharmacokinetic Parameters of Sulfisoxazole in Healthy Adults (Oral Administration)

ParameterValueUnit
Bioavailability~95%
Peak Plasma Concentration (Cmax)150 - 250µg/mL
Time to Peak Concentration (Tmax)2 - 4hours
Volume of Distribution (Vd)0.15 - 0.20L/kg
Protein Binding85 - 90%
Elimination Half-life (t½)5 - 8hours
ExcretionPrimarily renal (as unchanged drug and metabolites)-

Experimental Protocols

Synthesis of Sulfisoxazole

The synthesis of Sulfisoxazole is a multi-step process. A common laboratory-scale synthesis involves the reaction of p-acetylaminobenzenesulfonyl chloride with 3,4-dimethyl-5-aminoisoxazole, followed by deacetylation.

Materials:

  • p-Acetylaminobenzenesulfonyl chloride

  • 3,4-Dimethyl-5-aminoisoxazole

  • Pyridine (or another suitable base)

  • Hydrochloric acid

  • Sodium hydroxide

  • Ethanol

  • Water

  • Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • Condensation: In a round-bottom flask, dissolve 3,4-dimethyl-5-aminoisoxazole in pyridine.

  • Slowly add p-acetylaminobenzenesulfonyl chloride to the solution while stirring. The reaction is exothermic, so the addition should be controlled to maintain a moderate temperature.

  • After the addition is complete, heat the mixture under reflux for 2-3 hours to ensure the completion of the reaction.

  • Hydrolysis (Deacetylation): Cool the reaction mixture and add a solution of sodium hydroxide.

  • Heat the mixture under reflux for an additional 1-2 hours to hydrolyze the acetyl group.

  • Precipitation and Purification: Cool the reaction mixture and acidify it with hydrochloric acid. This will precipitate the crude Sulfisoxazole.

  • Filter the precipitate and wash it with cold water.

  • Recrystallize the crude product from a suitable solvent, such as aqueous ethanol, to obtain pure Sulfisoxazole.

  • Dry the purified crystals under vacuum.

cluster_synthesis Sulfisoxazole Synthesis Workflow Start Starting Materials: p-Acetylaminobenzenesulfonyl chloride 3,4-Dimethyl-5-aminoisoxazole Condensation Condensation in Pyridine Start->Condensation Hydrolysis Hydrolysis with NaOH Condensation->Hydrolysis Precipitation Acidification and Precipitation Hydrolysis->Precipitation Purification Recrystallization Precipitation->Purification Final Pure Sulfisoxazole Purification->Final

Figure 3: Experimental Workflow for the Synthesis of Sulfisoxazole.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the standardized broth microdilution method for determining the MIC of Sulfisoxazole against a bacterial isolate, following CLSI guidelines.

Materials:

  • Sulfisoxazole powder

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial isolate in pure culture

  • Sterile 96-well microtiter plates

  • Sterile multichannel pipettes and tips

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Sulfisoxazole Stock Solution: Prepare a stock solution of Sulfisoxazole in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

  • Preparation of Inoculum: From a fresh culture of the bacterial isolate, prepare a suspension in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the Sulfisoxazole working solution to the first well of each row to be tested.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.

  • Inoculation: Inoculate each well (except for the sterility control) with 10 µL of the prepared bacterial inoculum.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of Sulfisoxazole that completely inhibits visible growth of the organism.

cluster_mic Broth Microdilution MIC Workflow Prep_Sulf Prepare Sulfisoxazole Stock Solution Serial_Dil Perform Serial Dilutions in 96-well Plate Prep_Sulf->Serial_Dil Prep_Inoc Prepare Bacterial Inoculum Inoculate Inoculate Wells Prep_Inoc->Inoculate Serial_Dil->Inoculate Incubate Incubate at 35°C Inoculate->Incubate Read_MIC Read Minimum Inhibitory Concentration (MIC) Incubate->Read_MIC

Figure 4: Experimental Workflow for MIC Determination.

Conclusion

Sulfisoxazole stands as a testament to the power of medicinal chemistry in combating infectious diseases. Its development marked a significant advancement in the sulfonamide class, offering a safer and more effective treatment option for a variety of bacterial infections. The principles of its mechanism of action continue to inform the development of new antimicrobial agents. This guide has provided a detailed look into the discovery, timeline, and scientific underpinnings of Sulfisoxazole, offering a valuable resource for those engaged in the ongoing battle against bacterial pathogens.

Sulfisoxazole's Inhibition of Bacterial Folic Acid Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism by which Sulfisoxazole inhibits folic acid synthesis in bacteria, a critical pathway for their survival. The document details the molecular interactions, quantitative measures of efficacy, and the experimental protocols used to determine these parameters.

Introduction: The Folic Acid Pathway as an Antimicrobial Target

Bacteria, unlike mammals who obtain folic acid from their diet, must synthesize this essential vitamin de novo. Folic acid is a precursor to tetrahydrofolate, a vital coenzyme in the biosynthesis of nucleotides (purines and thymidine) and certain amino acids. The bacterial dependence on this pathway makes it an attractive target for antimicrobial agents. Sulfonamides, a class of synthetic antimicrobial agents, effectively exploit this vulnerability. Sulfisoxazole is a short-acting sulfonamide that has been used to treat a variety of bacterial infections.

Mechanism of Action: Competitive Inhibition of Dihydropteroate (B1496061) Synthase

The primary mechanism of action of Sulfisoxazole is the competitive inhibition of the bacterial enzyme dihydropteroate synthase (DHPS).[1] DHPS catalyzes a key step in the folic acid synthesis pathway: the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP) to form 7,8-dihydropteroate.

Sulfisoxazole is a structural analog of PABA. This structural mimicry allows it to bind to the active site of DHPS, competing directly with the natural substrate, PABA. By binding to the enzyme, Sulfisoxazole prevents the formation of 7,8-dihydropteroate, thereby blocking the synthesis of folic acid and subsequently, the production of essential nucleic acids and proteins. This inhibition of metabolic processes leads to a bacteriostatic effect, meaning it inhibits bacterial growth and reproduction rather than directly killing the cells.[2][3]

Signaling Pathway Diagram

Folic_Acid_Pathway cluster_pathway Bacterial Folic Acid Synthesis cluster_inhibition Inhibition by Sulfisoxazole GTP GTP DHPPP 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) GTP->DHPPP Multiple Steps Dihydropteroate 7,8-Dihydropteroate DHPPP->Dihydropteroate DHPS_label DHPS PABA para-Aminobenzoic Acid (PABA) PABA->Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate DHPS (Dihydrofolate Synthase) Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate DHFR (Dihydrofolate Reductase) Precursors Nucleotides, Amino Acids Tetrahydrofolate->Precursors One-Carbon Metabolism Sulfisoxazole Sulfisoxazole DHPS_Enzyme Dihydropteroate Synthase (DHPS) Sulfisoxazole->DHPS_Enzyme Competitive Inhibition

Caption: Bacterial folic acid synthesis pathway and the inhibitory action of Sulfisoxazole on DHPS.

Quantitative Analysis of DHPS Inhibition

The efficacy of an enzyme inhibitor is quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). While specific IC50 and Ki values for Sulfisoxazole against various bacterial DHPS enzymes are not consistently reported across literature, comparative data and values for other sulfonamides provide valuable context.

CompoundTarget EnzymeParameterValueReference
SulfisoxazoleBacillus anthracis DHPSIC50225% higher than for E. coli DHPSN/A
SulfamethoxazoleEscherichia coli DHPSKi5.1 µM[4]

Note: The IC50 value for Sulfisoxazole against Bacillus anthracis DHPS is presented as a relative value due to the lack of a specific reported absolute value in the surveyed literature. The Ki value for Sulfamethoxazole is included for comparative purposes to illustrate the general potency of sulfonamides against E. coli DHPS.

Experimental Protocol: Dihydropteroate Synthase (DHPS) Inhibition Assay

The following is a detailed protocol for a continuous spectrophotometric assay to determine the inhibitory activity of compounds like Sulfisoxazole against DHPS.

Principle

This assay measures the activity of DHPS through a coupled enzyme reaction. DHPS catalyzes the formation of 7,8-dihydropteroate from PABA and DHPPP. In the presence of an excess of dihydrofolate reductase (DHFR) and its cofactor NADPH, the 7,8-dihydropteroate produced is immediately reduced to tetrahydrofolate. The rate of this reaction is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+. The rate of NADPH oxidation is directly proportional to the DHPS activity.

Materials and Reagents
  • Recombinant Dihydropteroate Synthase (DHPS) from the desired bacterial source (e.g., E. coli)

  • Recombinant Dihydrofolate Reductase (DHFR)

  • Sulfisoxazole

  • para-Aminobenzoic acid (PABA)

  • 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

  • NADPH

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Assay Buffer: 100 mM Tris-HCl, 10 mM MgCl2, pH 8.5

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer with temperature control

Experimental Workflow

DHPS_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_measurement Data Acquisition & Analysis A Prepare Sulfisoxazole stock solution in DMSO B Perform serial dilutions of Sulfisoxazole in DMSO A->B C Prepare Master Mix: Assay Buffer, DHPS, DHFR, NADPH F Add 178 µL of Master Mix to each well C->F D Prepare Substrate Solution: PABA and DHPPP in Assay Buffer H Initiate reaction by adding 20 µL of pre-warmed Substrate Solution D->H E Add 2 µL of Sulfisoxazole dilutions (or DMSO for control) to wells E->F G Pre-incubate at 37°C for 10 minutes F->G G->H I Immediately measure absorbance at 340 nm kinetically at 37°C for 30 minutes H->I J Calculate initial reaction velocities I->J K Plot % inhibition vs. Sulfisoxazole concentration J->K L Determine IC50 value using a suitable curve-fitting model K->L

Caption: Step-by-step workflow for the DHPS inhibition assay.

Detailed Procedure
  • Inhibitor Preparation: Prepare a 10 mM stock solution of Sulfisoxazole in 100% DMSO. Perform serial dilutions in DMSO to obtain a range of concentrations (e.g., from 10 mM to 10 nM).

  • Reagent Preparation:

    • Master Mix: Prepare a master mix containing Assay Buffer, DHPS (e.g., 50 nM final concentration), DHFR (e.g., 1 U/mL final concentration), and NADPH (e.g., 200 µM final concentration).

    • Substrate Solution: Prepare a solution containing PABA (e.g., 150 µM final concentration) and DHPPP (e.g., 50 µM final concentration) in Assay Buffer. Keep on ice.

  • Assay Protocol (96-well plate format):

    • Add 2 µL of the serially diluted Sulfisoxazole solutions to the appropriate wells of a 96-well plate. For control wells (no inhibition), add 2 µL of DMSO.

    • Add 178 µL of the Master Mix to each well.

    • Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 20 µL of the pre-warmed Substrate Solution to all wells. The final reaction volume will be 200 µL.

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

  • Data Acquisition and Analysis:

    • Measure the decrease in absorbance at 340 nm every 30 seconds for 30 minutes.

    • Calculate the initial velocity (V) of the reaction for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each Sulfisoxazole concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Plot the percentage of inhibition against the logarithm of the Sulfisoxazole concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).

    • To determine the inhibition constant (Ki), the assay can be repeated with varying concentrations of the substrate (PABA) at fixed inhibitor concentrations. The data can then be analyzed using Michaelis-Menten kinetics and appropriate models for competitive inhibition (e.g., Lineweaver-Burk or Dixon plots).

Conclusion

Sulfisoxazole remains a significant example of a competitive inhibitor that targets a crucial metabolic pathway in bacteria. Its mechanism of action against dihydropteroate synthase is well-established and serves as a foundational concept in antimicrobial drug development. The provided experimental protocol offers a robust method for quantifying the inhibitory potential of Sulfisoxazole and other sulfonamides, enabling further research into the development of novel antifolate agents to combat bacterial infections and the growing challenge of antibiotic resistance.

References

Navigating the Molecular Maze: A Technical Guide to Sulfisoxazole Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core molecular underpinnings of bacterial resistance to Sulfisoxazole, a competitive inhibitor of dihydropteroate (B1496061) synthase (DHPS). Understanding these foundational mechanisms is paramount for the development of novel antimicrobial strategies to circumvent resistance. This document provides a comprehensive overview of the primary resistance pathways, quantitative data on resistance levels, detailed experimental protocols for studying these mechanisms, and visualizations of the key cellular processes and laboratory workflows.

Core Mechanisms of Sulfisoxazole Resistance

Sulfisoxazole, a member of the sulfonamide class of antibiotics, functions by mimicking the natural substrate, para-aminobenzoic acid (pABA), and competitively inhibiting the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme catalyzes a critical step in the folate biosynthesis pathway, which is essential for the synthesis of nucleotides and ultimately, bacterial survival.[1][2][3] Resistance to Sulfisoxazole predominantly arises from two key genetic alterations that diminish the drug's inhibitory effect on DHPS.

Chromosomal Mutations in the folP Gene

The most fundamental mechanism of intrinsic resistance involves point mutations within the chromosomal folP gene, which encodes the DHPS enzyme.[1][4] These mutations lead to amino acid substitutions in the enzyme's active site, reducing its binding affinity for sulfonamides while largely preserving its affinity for the natural substrate, pABA.[1][2] This selective pressure results in an increased Michaelis constant (KM) for sulfonamides, rendering the drug less effective at inhibiting the enzyme.[1][2]

Studies in various bacteria, including Streptococcus mutans and Escherichia coli, have identified specific mutations in folP that confer resistance.[4][5] For instance, mutations leading to amino acid changes at highly conserved regions are consistently found in resistant strains.[2] While these mutations can confer substantial resistance, they may also come at a fitness cost, sometimes reducing the catalytic efficiency of the DHPS enzyme.[2] Secondary, or compensatory, mutations can then arise to partially restore the enzyme's function without restoring sulfonamide sensitivity.[2]

Horizontal Gene Transfer of sul Genes

A highly effective and widespread mechanism of sulfonamide resistance is the acquisition of mobile genetic elements, such as plasmids, carrying sulfonamide resistance genes, primarily sul1, sul2, and sul3.[1][6][7] These genes encode for alternative, drug-insensitive DHPS enzymes that are structurally distinct from the native, chromosomally encoded DHPS.[1][6]

These acquired DHPS variants exhibit a significantly lower affinity for sulfonamides, allowing them to continue folic acid synthesis even in the presence of the drug.[1][8] The dissemination of these sul genes through horizontal gene transfer is a major contributor to the rapid spread of sulfonamide resistance among pathogenic bacteria.[1][6] The presence of these genes is often associated with high-level resistance.[9]

Quantitative Data on Sulfisoxazole Resistance

The following tables summarize quantitative data from various studies, illustrating the impact of different resistance mechanisms on the level of Sulfisoxazole resistance, typically measured by the Minimum Inhibitory Concentration (MIC).

Table 1: Minimum Inhibitory Concentration (MIC) of Sulfamethoxazole (a representative sulfonamide) in E. coli Strains with Different Resistance Mechanisms

Strain DesignationRelevant GenotypeSulfamethoxazole MIC (µg/mL)Resistance LevelReference
Wild-typeWild-type folP8Susceptible[9]
MutantfolP with 15 bp insertion≥ 1024High-level Resistant[9]
Plasmid-bearingWild-type folP, carrying sul2 gene≥ 1024High-level Resistant[9]

Table 2: MIC of Sulfamethoxazole for Streptococcus mutans with folP Mutations

StrainRelevant GenotypeSulfamethoxazole MIC (µM)Reference
Wild-type E. coli C600ΔfolP with wild-type S. mutans folPWild-type folP20[4]
Wild-type E. coli C600ΔfolP with triple-mutant S. mutans folPTriple-mutant folP50[4]
Natural S. mutans isolate 8Chromosome-encoded mutant folP4000[4]

Table 3: Kinetic Parameters of Dihydropteroate Synthase (DHPS) Alleles in Plasmodium falciparum

DHPS AlleleSourceKi for Sulfadoxine (µM)Reference
SensitiveSulfadoxine-sensitive isolates0.14[10]
Highly ResistantHighly sulfadoxine-resistant isolate112[10]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate Sulfisoxazole resistance.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines the standardized method for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sulfisoxazole stock solution of known concentration

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Bacterial Inoculum:

    • Aseptically pick 3-5 well-isolated colonies of the test organism from an agar (B569324) plate.

    • Inoculate the colonies into a tube of sterile broth (e.g., Tryptic Soy Broth) and incubate at 35-37°C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in each well of the microtiter plate.

  • Prepare Sulfisoxazole Dilutions:

    • Perform serial two-fold dilutions of the Sulfisoxazole stock solution in CAMHB directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum to each well containing the Sulfisoxazole dilutions and to a growth control well (containing only CAMHB and inoculum). A sterility control well (containing only CAMHB) should also be included.

  • Incubation:

    • Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.

  • Reading Results:

    • The MIC is the lowest concentration of Sulfisoxazole at which there is no visible growth (i.e., no turbidity) as compared to the growth control well. This can be determined by visual inspection or by using a microplate reader to measure optical density (OD).

Protocol 2: PCR-Based Detection of sul Resistance Genes

This protocol describes the use of Polymerase Chain Reaction (PCR) to amplify and detect the presence of sul1 and sul2 genes in bacterial DNA.

Materials:

  • Bacterial DNA extract

  • PCR primers specific for sul1 and sul2 genes

  • Taq DNA polymerase and reaction buffer

  • dNTPs

  • Thermocycler

  • Agarose (B213101) gel electrophoresis equipment

  • DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe)

Procedure:

  • DNA Extraction:

    • Extract genomic DNA from the bacterial isolate using a commercial DNA extraction kit or a standard phenol-chloroform extraction method.

  • PCR Reaction Setup:

    • Prepare a PCR master mix containing the reaction buffer, dNTPs, forward and reverse primers for either sul1 or sul2, and Taq DNA polymerase.

    • Aliquot the master mix into PCR tubes.

    • Add the template DNA to each respective tube. Include a positive control (DNA from a known sul-positive strain) and a negative control (nuclease-free water instead of template DNA).

  • PCR Amplification:

    • Perform PCR using a thermocycler with the following general cycling conditions (optimization may be required):

      • Initial denaturation: 95°C for 5 minutes

      • 30-35 cycles of:

        • Denaturation: 95°C for 30 seconds

        • Annealing: 55-60°C for 30 seconds (primer-specific)

        • Extension: 72°C for 1 minute/kb of expected product size

      • Final extension: 72°C for 10 minutes

  • Gel Electrophoresis:

    • Mix the PCR products with a loading dye and load them onto an agarose gel (1-1.5%).

    • Run the gel at a constant voltage until the dye front has migrated an appropriate distance.

    • Visualize the DNA bands under UV light after staining. The presence of a band of the expected size indicates the presence of the target sul gene.

Protocol 3: Sequencing of the folP Gene

This protocol details the steps for sequencing the folP gene to identify mutations associated with resistance.

Materials:

  • Bacterial DNA extract

  • PCR primers designed to amplify the entire coding region of the folP gene

  • High-fidelity DNA polymerase

  • Thermocycler

  • PCR product purification kit

  • Sanger sequencing service or in-house sequencing equipment

Procedure:

  • PCR Amplification of folP:

    • Amplify the folP gene from the extracted bacterial DNA using high-fidelity PCR to minimize the introduction of errors.

  • PCR Product Purification:

    • Verify the successful amplification of the folP gene by running a small aliquot on an agarose gel.

    • Purify the remaining PCR product using a commercial kit to remove primers, dNTPs, and polymerase.

  • DNA Sequencing:

    • Send the purified PCR product and the sequencing primers (both forward and reverse) to a sequencing facility.

    • Alternatively, perform Sanger sequencing in-house if the necessary equipment is available.

  • Sequence Analysis:

    • Assemble the forward and reverse sequencing reads to obtain the full sequence of the amplified folP gene.

    • Align the obtained sequence with the wild-type folP sequence from a susceptible reference strain.

    • Identify any nucleotide differences (point mutations, insertions, or deletions) and determine the resulting amino acid changes.

Visualizing the Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and experimental workflows discussed in this guide.

Folic_Acid_Synthesis_Pathway cluster_pathway Folic Acid Biosynthesis Pathway cluster_inhibition Mechanism of Action & Resistance DHPS Dihydropteroate Synthase (DHPS) (encoded by folP) Dihydropteroate Dihydropteroate Sul_DHPS Drug-Insensitive DHPS (from sul genes) Mutated_DHPS Mutated DHPS (from folP mutations) DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate Dihydrofolate Pteridine Pteridine Pteridine->Dihydropteroate pABA Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate Nucleotide\nSynthesis Nucleotide Synthesis Tetrahydrofolate->Nucleotide\nSynthesis pABA p-Aminobenzoic Acid (pABA) Sulfisoxazole Sulfisoxazole Sulfisoxazole->DHPS Competitive Inhibition Dihydropteroate_res Dihydropteroate Sul_DHPS->Dihydropteroate_res Bypasses Inhibition Mutated_DHPS->Dihydropteroate_res Reduced Inhibition Pteridine_res Pteridine Pteridine_res->Dihydropteroate_res pABA

Caption: Folic acid synthesis pathway and mechanisms of Sulfisoxazole action and resistance.

Experimental_Workflow cluster_workflow Workflow for Investigating Sulfisoxazole Resistance start Bacterial Isolate (Suspected Resistance) mic Determine MIC (Broth Microdilution) start->mic phenotype Resistance Phenotype (Susceptible vs. Resistant) mic->phenotype dna_extraction Genomic DNA Extraction phenotype->dna_extraction Resistant pcr_sul PCR for sul genes (sul1, sul2, etc.) dna_extraction->pcr_sul pcr_folp PCR for folP gene dna_extraction->pcr_folp gel_sul Agarose Gel Electrophoresis pcr_sul->gel_sul sequencing Sanger Sequencing of folP pcr_folp->sequencing result_sul sul gene present? gel_sul->result_sul result_folp folP mutations found? sequencing->result_folp result_sul->result_folp No conclusion_sul Resistance due to Acquired sul Gene result_sul->conclusion_sul Yes conclusion_folp Resistance due to Chromosomal Mutation result_folp->conclusion_folp Yes conclusion_unknown Other Resistance Mechanisms result_folp->conclusion_unknown No

Caption: Experimental workflow for identifying the molecular basis of Sulfisoxazole resistance.

References

Sulfisoxazole: A Technical Deep Dive into its Bacteriostatic and Bactericidal Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the bacteriostatic and bactericidal properties of Sulfisoxazole, a well-established sulfonamide antibiotic. This document delves into the core mechanisms of action, presents quantitative data on its efficacy, and outlines detailed experimental protocols for its evaluation.

Core Concepts: Bacteriostatic vs. Bactericidal Action

Antibacterial agents are broadly classified based on their primary effect on microbial growth. Bacteriostatic agents inhibit the growth and replication of bacteria without directly killing them, relying on the host's immune system to clear the infection. In contrast, bactericidal agents actively kill bacteria.

Sulfisoxazole is predominantly classified as a bacteriostatic antibiotic.[1] However, the distinction between bacteriostatic and bactericidal activity is not always absolute and can be influenced by factors such as the concentration of the drug, the bacterial species, and the growth phase of the bacteria. At high concentrations, particularly those achieved in the urinary tract, sulfonamides like Sulfisoxazole can exhibit bactericidal effects.[2]

Mechanism of Action: Targeting Folic Acid Synthesis

Sulfisoxazole exerts its antibacterial effect by acting as a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS) .[1] This enzyme is a critical component of the folic acid (folate) synthesis pathway in bacteria.

Bacteria synthesize their own folic acid, an essential cofactor for the synthesis of nucleotides (precursors of DNA and RNA) and certain amino acids. By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), Sulfisoxazole binds to the enzyme's active site, preventing the formation of dihydropteroic acid, a precursor to dihydrofolic acid and ultimately tetrahydrofolic acid (THF). This disruption of the folate pathway halts bacterial growth and replication.[1]

Mammalian cells are not affected by Sulfisoxazole because they lack the enzymatic machinery for de novo folic acid synthesis and instead obtain it from their diet. This selective toxicity is a key principle of its therapeutic efficacy.

Folic_Acid_Synthesis_Pathway Bacterial Folic Acid Synthesis Pathway and Inhibition by Sulfisoxazole GTP GTP Dihydroneopterin_triphosphate Dihydroneopterin triphosphate GTP->Dihydroneopterin_triphosphate GTP cyclohydrolase I Dihydropteroate Dihydropteroate Dihydroneopterin_triphosphate->Dihydropteroate Dihydroneopterin aldolase Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate Dihydrofolate synthase Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate DHFR Nucleotide_Synthesis Nucleotide Synthesis (DNA, RNA) Tetrahydrofolate->Nucleotide_Synthesis PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Sulfisoxazole Sulfisoxazole Sulfisoxazole->DHPS Competitive Inhibition DHPS->Dihydropteroate DHFR Dihydrofolate Reductase (DHFR)

Sulfisoxazole competitively inhibits DHPS in the bacterial folic acid synthesis pathway.

Quantitative Analysis: MIC and MBC

The antimicrobial activity of Sulfisoxazole is quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

  • MIC: The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • MBC: The lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.

An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity, while a ratio of > 4 suggests bacteriostatic activity.

Table 1: Minimum Inhibitory Concentration (MIC) of Sulfisoxazole against various bacterial strains.

Bacterial SpeciesStrain TypeMIC (µg/mL)Reference
Escherichia coli62.5[3]
Escherichia coliΔrelA mutant40 (bactericidal effect observed)[4]
Staphylococcus aureusClinical Isolates32 - 512 (for sulfonamide derivatives)[1]
Staphylococcus epidermidis7.81[3]
Streptococcus pneumoniae1.95[3]
Bacillus subtilis0.98[3]
Klebsiella pneumoniae7.81[3]

Table 2: Minimum Bactericidal Concentration (MBC) and MBC/MIC Ratio of Sulfisoxazole.

Bacterial SpeciesStrain TypeMBC (µg/mL)MBC/MIC RatioReference
Escherichia coliWild TypeData not readily available-
Staphylococcus aureusWild TypeData not readily available-

Experimental Protocols

Standardized methods for determining MIC and MBC are crucial for the accurate assessment of antimicrobial agents. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide comprehensive guidelines.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method involves preparing two-fold serial dilutions of Sulfisoxazole in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium.

MIC_Workflow Broth Microdilution MIC Experimental Workflow Start Start: Prepare bacterial inoculum (0.5 McFarland standard) Prepare_Plate Prepare 96-well plate with serial dilutions of Sulfisoxazole in cation-adjusted Mueller-Hinton Broth Start->Prepare_Plate Inoculate Inoculate each well with standardized bacterial suspension Prepare_Plate->Inoculate Incubate Incubate at 35-37°C for 16-20 hours Inoculate->Incubate Read_Results Visually inspect for turbidity (growth) Incubate->Read_Results Determine_MIC MIC = Lowest concentration with no visible growth Read_Results->Determine_MIC End End Determine_MIC->End

Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Steps:

  • Preparation of Sulfisoxazole Stock Solution: Prepare a stock solution of Sulfisoxazole in a suitable solvent (e.g., dimethyl sulfoxide) and dilute further in cation-adjusted Mueller-Hinton Broth (CAMHB) to the desired starting concentration.

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the Sulfisoxazole solution with CAMHB.

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is the lowest concentration of Sulfisoxazole that completely inhibits visible growth of the organism as detected by the unaided eye.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined as an extension of the MIC test.

MBC_Workflow Minimum Bactericidal Concentration (MBC) Experimental Workflow Start_MIC Start: Perform MIC test Select_Wells Select wells from MIC plate showing no visible growth (MIC and higher concentrations) Start_MIC->Select_Wells Subculture Subculture a fixed volume (e.g., 10 µL) from selected wells onto antibiotic-free agar (B569324) plates Select_Wells->Subculture Incubate_Plates Incubate agar plates at 35-37°C for 18-24 hours Subculture->Incubate_Plates Count_Colonies Count the number of colonies (CFU) on each plate Incubate_Plates->Count_Colonies Determine_MBC MBC = Lowest concentration that results in ≥99.9% reduction in CFU compared to the initial inoculum Count_Colonies->Determine_MBC End_MBC End Determine_MBC->End_MBC

Workflow for determining the Minimum Bactericidal Concentration (MBC).

Detailed Steps:

  • From the MIC Plate: Following the determination of the MIC, select the wells showing no visible growth.

  • Subculturing: Aliquots (typically 10-100 µL) from these clear wells are plated onto a suitable antibiotic-free agar medium (e.g., Mueller-Hinton Agar).

  • Incubation: The agar plates are incubated at 35-37°C for 18-24 hours.

  • Colony Counting: After incubation, the number of colonies on each plate is counted.

  • Result Interpretation: The MBC is the lowest concentration of Sulfisoxazole that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum concentration.

Factors Influencing Sulfisoxazole Activity

Several factors can influence the in vitro and in vivo activity of Sulfisoxazole:

  • Inoculum Size: A higher density of bacteria may require a higher concentration of the drug to be effective.

  • pH of the Environment: The activity of sulfonamides can be affected by the pH of the medium.

  • Presence of PABA Antagonists: Substances like thymidine (B127349) in the growth medium can interfere with the action of sulfonamides. Standard susceptibility testing media are typically low in these substances.

  • Bacterial Resistance Mechanisms: Bacteria can develop resistance to sulfonamides through several mechanisms, including:

    • Alterations in the dihydropteroate synthase enzyme, leading to a lower binding affinity for the drug.

    • Overproduction of PABA, which outcompetes Sulfisoxazole for binding to DHPS.

    • Decreased permeability of the bacterial cell wall to the drug.

Conclusion

Sulfisoxazole remains a clinically relevant bacteriostatic agent that effectively inhibits bacterial growth by targeting the folic acid synthesis pathway. While its primary mode of action is to halt proliferation, allowing the host immune system to clear the infection, under certain conditions, such as high concentrations, it can exhibit bactericidal properties. A thorough understanding of its mechanism, coupled with standardized in vitro testing, is essential for its appropriate clinical use and for the continued development of effective antimicrobial strategies. This technical guide provides a foundational resource for researchers and professionals in the field of drug development and infectious disease.

References

Methodological & Application

Application Notes and Protocols for In Vitro Sulfisoxazole Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfisoxazole (B1682709) is a sulfonamide antibiotic that inhibits bacterial synthesis of dihydrofolic acid by competing with para-aminobenzoic acid (PABA). Accurate in vitro susceptibility testing is crucial for determining its efficacy against bacterial isolates and for guiding clinical therapy. These application notes provide detailed protocols for determining the in vitro susceptibility of bacteria to sulfisoxazole using standardized methods such as broth microdilution and disk diffusion.

Key Principles of Sulfonamide Susceptibility Testing

It is important to note that in vitro sulfonamide susceptibility tests may not always be reliable.[1] Test results must be carefully correlated with bacteriological and clinical responses.[1] A significant factor affecting the accuracy of sulfonamide susceptibility testing is the presence of inhibitors, primarily thymidine (B127349), in the test medium.[2] Mueller-Hinton medium used for testing should be low in these inhibitors. Some lots may require the addition of thymidine phosphorylase or lysed horse blood to reduce thymidine levels.[2]

Data Presentation: Interpretive Criteria and Quality Control Ranges

The following tables summarize the minimum inhibitory concentration (MIC) and zone diameter breakpoints for sulfisoxazole based on guidelines from the Clinical and Laboratory Standards Institute (CLSI). It is important to consult the latest CLSI M100 documents for the most current information, as breakpoints can be revised.[3][4][5][6][7][8][9]

Table 1: Sulfisoxazole MIC Breakpoints (µg/mL)

Organism GroupSusceptible (S)Intermediate (I)Resistant (R)
Enterobacterales≤256N/A≥512

Note: N/A indicates that no MIC range for intermediate susceptibility exists. Breakpoints are based on available data and may be subject to change. Always refer to the latest CLSI M100 guidelines.

Table 2: Sulfisoxazole Disk Diffusion Zone Diameter Breakpoints (mm) for a 300 µg disk

Organism GroupSusceptible (S)Intermediate (I)Resistant (R)
Enterobacterales≥1713-16≤12

Note: These are representative values. Actual zone diameters and interpretations should be based on current CLSI guidelines.

Table 3: Quality Control Ranges for Sulfisoxazole

Quality Control StrainATCC NumberMethodDisk ContentMIC Range (µg/mL)Zone Diameter Range (mm)
Escherichia coli25922Broth Microdilution-8 - 64-
Disk Diffusion300 µg-17 - 25
Staphylococcus aureus25923Broth Microdilution-32 - 128-
Disk Diffusion300 µg-15 - 23
Pseudomonas aeruginosa27853Broth Microdilution->512-
Disk Diffusion300 µg-≤12

Source: Representative values.[10] Actual MICs and zone diameters should be determined experimentally and compared against the ranges provided in the current CLSI M100 document.

Experimental Protocols

Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of sulfisoxazole required to inhibit the growth of a microorganism in a liquid medium.[11]

Materials:

  • Sulfisoxazole analytical standard

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35 ± 2°C)

  • Multipipettor

Protocol:

  • Preparation of Sulfisoxazole Stock Solution: Prepare a stock solution of sulfisoxazole in DMSO at a concentration at least 10 times the highest concentration to be tested.

  • Preparation of Working Solutions: Create a series of working solutions by diluting the stock solution in CAMHB.

  • Plate Preparation:

    • Dispense 100 µL of CAMHB into all wells of a 96-well microtiter plate.

    • Add 100 µL of the highest concentration sulfisoxazole working solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to the tenth well. Discard the final 100 µL from the tenth well.

    • Reserve wells 11 and 12 for controls:

      • Growth Control (Well 11): 100 µL of CAMHB with 5 µL of bacterial inoculum (no drug).

      • Sterility Control (Well 12): 100 µL of uninoculated CAMHB.

  • Inoculation:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard in sterile saline or PBS.

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Add 5 µL of the diluted bacterial inoculum to each well (except the sterility control), bringing the final volume to 105 µL.

  • Incubation: Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[10]

  • Reading and Interpreting Results:

    • After incubation, visually inspect the plate for turbidity.

    • The MIC is the lowest concentration of sulfisoxazole at which there is no visible growth.[10]

    • The growth control well should show distinct turbidity, and the sterility control well should remain clear.[10]

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_stock Prepare Sulfisoxazole Stock Solution prep_working Prepare Serial Dilutions of Working Solutions prep_stock->prep_working plate_setup Dispense Broth & Drug Dilutions into 96-well Plate prep_working->plate_setup prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate plate_setup->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Visually Inspect for Turbidity incubate->read_results determine_mic Determine MIC read_results->determine_mic

Broth Microdilution Workflow
Disk Diffusion (Kirby-Bauer) Method

The disk diffusion method is a qualitative or semi-quantitative test to determine the susceptibility of bacteria to an antimicrobial agent.[10]

Materials:

  • Sulfisoxazole impregnated paper disks (e.g., 300 µg)

  • Mueller-Hinton Agar (B569324) (MHA) plates

  • Bacterial strains

  • Sterile saline or PBS

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator (35 ± 2°C)

  • Ruler or caliper

Protocol:

  • Preparation of Inoculum:

    • Select several colonies of the test organism and suspend them in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[9]

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized bacterial suspension.[9]

    • Remove excess liquid by pressing the swab against the inside of the tube.[9]

    • Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure uniform growth.[9]

    • Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[9]

  • Application of Disks:

    • Aseptically apply the sulfisoxazole disk(s) to the surface of the inoculated agar plate.

    • Gently press the disks to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpreting Results:

    • After incubation, measure the diameter of the zone of inhibition (including the disk) to the nearest millimeter using a ruler or caliper.

    • Interpret the results as susceptible, intermediate, or resistant by comparing the zone diameter to the breakpoints listed in Table 2.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculate_plate Inoculate Mueller-Hinton Agar Plate prep_inoculum->inoculate_plate apply_disk Apply Sulfisoxazole Disk inoculate_plate->apply_disk incubate Incubate at 35°C for 16-20 hours apply_disk->incubate measure_zone Measure Zone of Inhibition (mm) incubate->measure_zone interpret_results Interpret Results (S/I/R) measure_zone->interpret_results

References

Application Note: High-Pressure Liquid Chromatographic Determination of Sulfisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sulfisoxazole (B1682709) is a sulfonamide antibiotic used to treat a variety of bacterial infections. Accurate and reliable analytical methods are crucial for its quantification in pharmaceutical dosage forms and biological matrices to ensure product quality, and for pharmacokinetic studies. High-Pressure Liquid Chromatography (HPLC) with UV detection is a widely used technique for the determination of sulfisoxazole due to its specificity, sensitivity, and accuracy.[1][2] This application note provides a detailed protocol for the HPLC determination of sulfisoxazole in various pharmaceutical preparations.

Principle

The method described herein utilizes reversed-phase HPLC to separate sulfisoxazole from other components in the sample matrix. A C18 column is employed as the stationary phase, and a mobile phase consisting of a mixture of acetonitrile, water, and an acidic modifier is used to elute the analyte.[1][2][3] The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and the polar mobile phase. Detection is achieved by monitoring the UV absorbance of the eluate at a specific wavelength, typically 254 nm, where sulfisoxazole exhibits strong absorbance.[1][2] For quantitative analysis, an internal standard such as sulfabenzamide (B183) or sulfadimethoxine (B1681780) can be used to improve the precision of the method.[1][3][4]

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following table summarizes the recommended chromatographic conditions.

ParameterRecommended Conditions
HPLC System A liquid chromatograph equipped with a 254 nm UV detector
Column µBondapak C18, 300 x 3.9 mm
Mobile Phase Acetonitrile : Acetic Acid : Water (22.5 : 1 : 76.5, v/v/v)
Flow Rate 1.5 mL/min
Injection Volume 10 µL
Column Temperature Ambient
Detection Wavelength 254 nm
Internal Standard Sulfabenzamide (approximately 1.0 mg/mL in methanol)

2. Preparation of Solutions

  • Mobile Phase: Prepare a mixture of acetonitrile, acetic acid, and water in the ratio of 22.5:1:76.5. Filter and degas the mobile phase before use.

  • Internal Standard Solution: Accurately weigh and dissolve an appropriate amount of sulfabenzamide in methanol (B129727) to obtain a solution with a concentration of approximately 1.0 mg/mL.[1]

  • Standard Preparation: Accurately weigh about 25 mg of USP Sulfisoxazole Reference Standard and transfer it to a 100 mL volumetric flask. Add 25.0 mL of the Internal Standard Solution and dilute to volume with methanol.[1]

  • Sample Preparation:

    • Tablets: Weigh and finely powder 20 tablets. Accurately weigh a portion of the powder equivalent to about 500 mg of sulfisoxazole into a 100 mL volumetric flask. Add 25 mL of methanol and shake for 30 minutes. Dilute to volume with methanol and filter. Transfer 5.0 mL of the filtrate to a 100 mL volumetric flask containing 25.0 mL of the Internal Standard Solution, and dilute to volume with methanol.[1]

    • Liquids (Injections and Ophthalmic Solutions): Accurately transfer a volume of the liquid dosage form containing approximately 200 mg of sulfisoxazole to a 200 mL volumetric flask and dilute to volume with methanol. Pipette 25.0 mL of this solution into a 100 mL volumetric flask containing 25.0 mL of the Internal Standard Solution, and dilute to volume with methanol.[1]

    • Ointments: Accurately weigh a portion of the ointment containing about 200 mg of sulfisoxazole into a separatory funnel. Add 50 mL of n-heptane and shake to dissolve. Extract with three 25 mL portions of a water-methanol (1:2) mixture. Combine the extracts in a volumetric flask and dilute to volume with methanol. Proceed as with the liquid preparations.[1]

3. System Suitability

Before sample analysis, the chromatographic system must meet certain performance criteria. Equilibrate the column with the mobile phase at a flow rate of 1.5 mL/min. The retention time for sulfisoxazole should be between 6 and 10 minutes. The resolution between sulfisoxazole and the internal standard (sulfabenzamide) should be greater than 2.0. The relative standard deviation for replicate injections of the standard preparation should be less than 2.0%.[1]

4. Data Analysis

Calculate the ratio of the peak area of sulfisoxazole to the peak area of the internal standard for both the standard and sample solutions. The concentration of sulfisoxazole in the sample can be determined using the following formula:

Concentration_sample = (Area_sulfisoxazole_sample / Area_IS_sample) * (Concentration_IS / (Area_sulfisoxazole_std / Area_IS_std)) * Dilution_factor

Quantitative Data Summary

The following tables summarize the validation data from a collaborative study of a similar HPLC method for sulfisoxazole determination.[3][4]

Table 1: Recovery of Sulfisoxazole from Synthetic Formulations

FormulationMean Recovery (%)
Synthetic Tablet Powder99.9
Synthetic Ophthalmic Solution100.0

Table 2: Precision of the Method (Coefficient of Variation)

Sample TypeMean Coefficient of Variation (%)
Commercial Tablets< 2.0
Synthetic Tablet Powder< 2.0
Commercial Ophthalmic Solution< 2.0
Synthetic Ophthalmic Solution< 2.0
Commercial Ophthalmic Ointment< 2.0

Visualizations

Workflow for HPLC Determination of Sulfisoxazole

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_report Reporting Sample Weigh/Measure Sample (Tablet, Liquid, Ointment) Dissolve_Sample Dissolve in Methanol & Dilute Sample->Dissolve_Sample Standard Weigh USP Sulfisoxazole RS Dissolve_Standard Dissolve in Methanol & Dilute Standard->Dissolve_Standard Add_IS_Sample Add Internal Standard Dissolve_Sample->Add_IS_Sample Add_IS_Standard Add Internal Standard Dissolve_Standard->Add_IS_Standard Filter Filter Sample Solution Add_IS_Sample->Filter Inject Inject into HPLC System Add_IS_Standard->Inject Filter->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection at 254 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Peak Area Ratios (Analyte/IS) Integrate->Calculate Quantify Quantify Sulfisoxazole Concentration Calculate->Quantify Report Generate Final Report Quantify->Report

Caption: Experimental workflow for the HPLC determination of sulfisoxazole.

References

Establishing a Murine Model for Sulfisoxazole Efficacy Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfisoxazole (B1682709) is a sulfonamide antibiotic that acts as a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS).[1][2] This enzyme is critical for the synthesis of dihydrofolic acid, a precursor to folic acid, which is essential for bacterial growth and replication. By blocking this pathway, sulfisoxazole impedes the production of nucleotides and amino acids, resulting in a bacteriostatic effect against a wide range of Gram-positive and Gram-negative bacteria.[1][2] To evaluate the in vivo efficacy of sulfisoxazole, robust and reproducible murine models are indispensable.

These application notes provide detailed protocols for establishing a murine model to assess the efficacy of sulfisoxazole, with a focus on a systemic infection model (peritonitis-sepsis) which is a standard and versatile model for initial efficacy screening of antimicrobial agents.[3]

Mechanism of Action: Sulfonamide Signaling Pathway

Sulfisoxazole's mechanism of action involves the competitive inhibition of dihydropteroate synthetase, an enzyme crucial for the bacterial folic acid synthesis pathway.

Sulfisoxazole_Mechanism cluster_synthesis Folic Acid Synthesis Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthetase (DHPS) PABA->DHPS Pteridine Pteridine Precursor Pteridine->DHPS DHF Dihydrofolic Acid DHPS->DHF Synthesis THF Tetrahydrofolic Acid DHF->THF Nucleotides Nucleotide Synthesis THF->Nucleotides Growth Bacterial Growth & Replication Nucleotides->Growth Sulfisoxazole Sulfisoxazole Sulfisoxazole->DHPS Competitive Inhibition

Caption: Sulfisoxazole competitively inhibits dihydropteroate synthetase, blocking folic acid synthesis.

Pharmacokinetics of Sulfisoxazole in Mice

Understanding the pharmacokinetic profile of sulfisoxazole in mice is crucial for designing effective dosing regimens in efficacy studies. The primary route of metabolism for sulfisoxazole in many species is N-acetylation.[4] In mice, the systemic exposure to the N⁴-acetyl SFX metabolite is significantly greater than that of the parent drug.[4][5] It's also important to note that the absorption, metabolism, and/or excretion of sulfisoxazole in mice may become saturable at doses exceeding 700 mg/kg.[4][5]

ParameterValue/Observation in MiceReference
Primary Metabolism N4-acetylation[4]
Systemic Exposure Greater for N⁴-acetyl SFX metabolite than parent drug[4][5]
Oral Administration Absorption may be saturable at doses >700 mg/kg[4][5]
Primary Route of Excretion Renal[4]

Experimental Protocols

Animal Model Selection and Husbandry
  • Species and Strain: BALB/c or C57BL/6 mice are commonly used for infection models. The choice may depend on the specific pathogen and desired immune response characteristics.

  • Age and Weight: Use mice aged 6-8 weeks, weighing 20-25 grams.

  • Sex: While many studies use female mice, the choice of sex should be justified and consistent throughout the study.[6]

  • Housing: House mice in a controlled environment with a 12-hour light/dark cycle, and provide a standard pellet diet and water ad libitum.[7]

  • Acclimatization: Allow mice to acclimate for at least 48 hours before the start of the experiment.

  • Ethical Considerations: All animal procedures must be performed in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).

Peritonitis-Sepsis Infection Model

The mouse peritonitis-sepsis model is a standard and effective method for evaluating the in vivo efficacy of antimicrobial agents.[3]

  • Bacterial Strain: A relevant bacterial strain with known susceptibility to sulfisoxazole should be used (e.g., Escherichia coli, Staphylococcus aureus).

  • Inoculum Preparation:

    • Culture the bacterial strain overnight on an appropriate agar (B569324) medium.

    • Inoculate a single colony into a suitable broth medium (e.g., Tryptic Soy Broth) and incubate until it reaches the mid-logarithmic growth phase.

    • Wash the bacterial cells by centrifugation and resuspend them in sterile phosphate-buffered saline (PBS) or 0.9% saline.

    • Adjust the bacterial suspension to the desired concentration (CFU/mL) using spectrophotometry and confirm by plate counts. The infectious inoculum can vary, with studies often using around 7–8 log10 CFU.[6]

  • Induction of Infection:

    • Administer the bacterial suspension intraperitoneally (IP) to each mouse. The volume should typically be 0.1-0.2 mL.

    • The inoculum size should be predetermined in pilot studies to cause a non-lethal but significant infection or a lethal infection, depending on the study endpoint (bacterial clearance or survival).

Sulfisoxazole Formulation and Administration
  • Formulation: Sulfisoxazole can be suspended in a vehicle such as corn oil or dissolved in a suitable solvent for oral gavage or parenteral administration.

  • Dose Selection: Doses should be selected based on available pharmacokinetic data in mice and previously reported effective doses in other studies. A dose-ranging study is recommended. For example, a study on cancer-associated cachexia used a daily oral gavage of 300 mg/kg.[8]

  • Route of Administration: Oral (p.o.) administration is common for sulfisoxazole.[4]

  • Dosing Regimen: Treatment can be initiated at a specified time post-infection (e.g., 1-2 hours) and administered once or twice daily for a defined period (e.g., 3-7 days).

Efficacy Evaluation

Two common endpoints for measuring the effect of antibiotics in this model are bacterial counts in tissues and animal survival.[3]

  • Bacterial Burden in Tissues:

    • At a predetermined time point post-treatment, euthanize the mice.

    • Aseptically collect relevant tissues or fluids, such as peritoneal lavage fluid, blood, spleen, or liver.

    • Homogenize the tissues in sterile PBS.

    • Perform serial dilutions of the homogenates and plate on appropriate agar media.

    • Incubate the plates and count the number of colony-forming units (CFU).

    • Express the results as log10 CFU per gram of tissue or mL of fluid.

  • Survival Studies:

    • Monitor the mice for a defined period (e.g., 7 days) after infection.

    • Record the number of surviving animals at regular intervals.

    • Plot the data as a Kaplan-Meier survival curve.

Experimental Workflow

The following diagram illustrates the general workflow for a sulfisoxazole efficacy study using a murine peritonitis-sepsis model.

experimental_workflow start Start acclimatization Animal Acclimatization (≥ 48 hours) start->acclimatization infection Induction of Peritonitis (Intraperitoneal Injection of Bacteria) acclimatization->infection treatment Sulfisoxazole Administration (e.g., Oral Gavage) infection->treatment monitoring Monitoring and Data Collection treatment->monitoring endpoint Endpoint Analysis monitoring->endpoint bacterial_burden Bacterial Burden Assessment (CFU counts in tissues) endpoint->bacterial_burden Efficacy Endpoint survival Survival Analysis (Kaplan-Meier) endpoint->survival Survival Endpoint end End bacterial_burden->end survival->end

Caption: Workflow for a murine sulfisoxazole efficacy study.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Example Data Layout for Bacterial Burden in Spleen

Treatment GroupDose (mg/kg)NMean Log10 CFU/g Spleen (± SEM)
Vehicle Control-106.5 ± 0.3
Sulfisoxazole100104.2 ± 0.2
Sulfisoxazole300102.8 ± 0.1
Positive Control-102.5 ± 0.1

Table 2: Example Data Layout for Survival Study

Treatment GroupDose (mg/kg)NMedian Survival Time (days)% Survival at Day 7
Vehicle Control-1020
Sulfisoxazole10010540
Sulfisoxazole30010>780
Positive Control-10>7100

Conclusion

The protocols outlined in these application notes provide a framework for establishing a murine model to evaluate the in vivo efficacy of sulfisoxazole. The peritonitis-sepsis model is a robust starting point for these investigations. Careful consideration of the experimental design, including the choice of animal model, bacterial strain, and endpoints, is critical for obtaining reliable and reproducible data. The provided diagrams and data table templates are intended to facilitate the planning and execution of these studies for researchers in the field of drug development.

References

Application Notes and Protocols for the Quantification of Sulfisoxazole in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical quantification of Sulfisoxazole (B1682709) in plasma. The methodologies presented are based on established techniques, including High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Spectrophotometry. These protocols are intended to guide researchers in developing and validating methods for pharmacokinetic studies, therapeutic drug monitoring, and other applications in drug development.

Introduction

Sulfisoxazole is a sulfonamide antibiotic used for the treatment of various bacterial infections. Accurate quantification of Sulfisoxazole in plasma is crucial for understanding its pharmacokinetic profile, ensuring therapeutic efficacy, and minimizing potential toxicity. This document outlines validated analytical methods to achieve reliable and reproducible measurements of Sulfisoxazole in a biological matrix.

Analytical Methods Overview

Several analytical techniques can be employed for the quantification of Sulfisoxazole in plasma. The choice of method often depends on the required sensitivity, selectivity, available instrumentation, and the specific goals of the study.

  • High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely used, robust, and cost-effective method. It offers good selectivity and sensitivity for many applications.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides the highest sensitivity and selectivity, making it the gold standard for bioanalytical studies, especially when low detection limits are required.

  • Spectrophotometry offers a simpler and more accessible method, suitable for applications where high sensitivity is not a primary concern.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This section details a common HPLC-UV method for the determination of Sulfisoxazole in plasma. The protocol involves a straightforward protein precipitation step for sample preparation.

Experimental Protocol

1. Reagents and Materials

  • Sulfisoxazole analytical standard

  • Internal Standard (IS), e.g., N4-acetylsulfamethoxazole[1] or another suitable sulfonamide like sulfamethazine[2]

  • Acetonitrile (B52724) (HPLC grade)[3][4]

  • Methanol (B129727) (HPLC grade)[1][3][4]

  • Sodium Acetate (B1210297) buffer (0.01 M, pH 4.7)[1] or Glacial Acetic Acid solution (pH 2.5)[3][4]

  • Deionized water (HPLC grade)

  • Human plasma (drug-free)

2. Instrumentation

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., Shim-pack GIST C18, 150 x 4.6 mm, 5 µm)[3][4]

  • Centrifuge

  • Vortex mixer

3. Preparation of Solutions

  • Stock Solutions (1 mg/mL): Dissolve Sulfisoxazole and the internal standard in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Sulfisoxazole stock solution in drug-free plasma to create calibration standards.

  • Internal Standard Working Solution: Dilute the IS stock solution with methanol to a suitable concentration (e.g., 12 mg/L of N4-acetylsulfamethoxazole).[1]

  • Mobile Phase: A mixture of methanol and sodium acetate buffer (e.g., 32:68 v/v)[1] or a mixture of glacial acetic acid, methanol, and acetonitrile (e.g., 70:25:5 v/v/v).[3][4]

4. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of plasma sample (calibration standard, quality control, or unknown sample) into a 1.5 mL microcentrifuge tube.[1][5]

  • Add 200 µL of the internal standard working solution (in methanol or acetonitrile).[1][5]

  • Vortex the mixture vigorously for 1 minute to precipitate plasma proteins.[5]

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.[5]

  • Carefully transfer the clear supernatant to an HPLC vial.

  • Inject a defined volume (e.g., 20-50 µL) into the HPLC system.[5]

5. Chromatographic Conditions

  • Column: C18 reversed-phase column.[3][4]

  • Mobile Phase: As prepared in step 3.

  • Flow Rate: 1.0 - 1.2 mL/min.[1]

  • Detection Wavelength: 254 nm[1] or 265 nm.[3][4]

  • Column Temperature: 30°C.[3][4]

6. Data Analysis

  • Calculate the peak height or peak area ratio of Sulfisoxazole to the internal standard.

  • Construct a calibration curve by plotting the peak ratio against the nominal concentration of the calibration standards.

  • Determine the concentration of Sulfisoxazole in unknown samples by interpolation from the calibration curve.

Quantitative Data Summary
ParameterHPLC-UV Method 1HPLC-UV Method 2
Analyte Sulfisoxazole & N4-acetylsulfisoxazoleSulfamethoxazole (B1682508)
Internal Standard N4-acetylsulfamethoxazoleNot Specified
Linearity Range 0.05 - 200 mg/L[1]Not Specified (r=0.998)[3][4]
Lower Limit of Quantification (LLOQ) 0.05 mg/L[1]0.7 µg/mL[3][4]
Accuracy (% error) Not Specified≤11.76% for LLOQ, ≤14.08% for others[3][4]
Precision (%RSD) Not Specified≤4.52% for LLOQ, ≤4.48% for others[3][4]
Recovery Not SpecifiedNot Specified

Experimental Workflow

HPLC_Workflow Plasma Plasma Sample (100 µL) Add_IS Add Internal Standard in Methanol (200 µL) Plasma->Add_IS 1 Vortex Vortex (1 min) Add_IS->Vortex 2 Centrifuge Centrifuge (10,000 x g, 10 min) Vortex->Centrifuge 3 Supernatant Collect Supernatant Centrifuge->Supernatant 4 HPLC_Analysis Inject into HPLC-UV System Supernatant->HPLC_Analysis 5 Data_Processing Data Processing (Peak Ratio Analysis) HPLC_Analysis->Data_Processing 6

HPLC-UV sample preparation and analysis workflow.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For high-sensitivity and high-selectivity analysis, LC-MS/MS is the preferred method. This protocol describes a general approach for quantifying Sulfisoxazole in plasma.

Experimental Protocol

1. Reagents and Materials

  • Sulfisoxazole analytical standard

  • Stable isotope-labeled internal standard (e.g., Sulfisoxazole-d4) or a structural analog.

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (LC-MS grade)

  • Human plasma (drug-free)

2. Instrumentation

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer).

  • Reversed-phase C18 column (e.g., Agilent Extend-C18, 2.1 mm x 50 mm, 3.5 µm).[6]

  • Centrifuge

  • Vortex mixer

3. Preparation of Solutions

  • Stock Solutions (1 mg/mL): Dissolve Sulfisoxazole and the internal standard in methanol.

  • Working Standard Solutions: Prepare calibration standards by spiking drug-free plasma with appropriate volumes of the Sulfisoxazole working solution.

  • Internal Standard Working Solution: Dilute the IS stock solution with methanol or acetonitrile.

  • Mobile Phase A: 0.1% Formic acid in water.[6]

  • Mobile Phase B: Acetonitrile with methanol (1:1, v/v).[6]

4. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma sample in a microcentrifuge tube, add 150 µL of the internal standard working solution in acetonitrile.

  • Vortex for 1 minute.

  • Centrifuge at 12,000 x g for 10 minutes.

  • Transfer the supernatant to an HPLC vial for analysis.

5. LC-MS/MS Conditions

  • Column: C18 reversed-phase column.[6]

  • Mobile Phase: Gradient elution using Mobile Phase A and B.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.[6]

  • MS/MS Detection: Multiple Reaction Monitoring (MRM).

    • Sulfisoxazole Transition: Monitor an appropriate precursor-to-product ion transition (e.g., m/z 253.8 for sulfamethoxazole as a reference).[6]

    • Internal Standard Transition: Monitor the corresponding transition for the IS.

6. Data Analysis

  • Integrate the peak areas for the analyte and the internal standard MRM transitions.

  • Calculate the peak area ratio.

  • Construct a weighted (e.g., 1/x²) linear regression curve of the peak area ratio versus concentration.

  • Quantify unknown samples using the regression equation.

Quantitative Data Summary
ParameterLC-MS/MS Method
Analyte Sulfamethoxazole & Trimethoprim
Internal Standard Not Specified
Linearity Range 20 - 40,000 ng/mL (for Sulfamethoxazole)[6]
Lower Limit of Quantification (LLOQ) 20 ng/mL (for Sulfamethoxazole)[6]
Accuracy 92.5% - 109.3%[6]
Precision (Intra- and Inter-day) <15%[6]
Recovery 82.6% (for Sulfamethoxazole)

Experimental Workflow

LCMS_Workflow Plasma_Sample Plasma Sample (50 µL) Protein_Precipitation Add IS in Acetonitrile (150 µL) Plasma_Sample->Protein_Precipitation 1 Vortex_Mix Vortex (1 min) Protein_Precipitation->Vortex_Mix 2 Centrifugation Centrifuge (12,000 x g, 10 min) Vortex_Mix->Centrifugation 3 Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer 4 LCMS_Analysis Inject into LC-MS/MS System Supernatant_Transfer->LCMS_Analysis 5 MRM_Quantification MRM Data Quantification LCMS_Analysis->MRM_Quantification 6

LC-MS/MS sample preparation and analysis workflow.

Spectrophotometric Method

This section describes a simple colorimetric method for the determination of Sulfisoxazole, which is based on a diazotization and coupling reaction.

Experimental Protocol

1. Reagents and Materials

  • Sulfisoxazole analytical standard

  • Hydrochloric Acid (HCl), 0.4 M

  • Sodium Nitrite (NaNO₂) solution

  • Sulfamic Acid solution

  • Diphenylamine solution (coupling agent)[7][8]

  • Deionized water

2. Instrumentation

  • UV-Visible Spectrophotometer

3. Preparation of Solutions

  • Standard Sulfisoxazole Solution: Prepare a stock solution of Sulfisoxazole in 0.4 M HCl and dilute to obtain working standards.[7]

  • Prepare solutions of Sodium Nitrite, Sulfamic Acid, and Diphenylamine at appropriate concentrations.

4. Sample Preparation and Reaction

  • Pipette a known volume of the plasma extract (after protein precipitation and extraction) into a test tube.

  • Add HCl and Sodium Nitrite solution to diazotize the primary amine group of Sulfisoxazole.

  • Add Sulfamic Acid to remove excess nitrite.

  • Add the Diphenylamine solution to form a colored azo dye.

  • Allow the reaction to complete.

  • Measure the absorbance of the resulting solution at the wavelength of maximum absorption (λmax), which is typically around 530 nm for the diphenylamine-coupled product.[7][8]

5. Data Analysis

  • Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations.

  • Determine the concentration of Sulfisoxazole in the samples from the calibration curve.

Quantitative Data Summary
ParameterSpectrophotometric Method
Reaction Principle Diazotization and coupling with Diphenylamine[7][8]
Linearity Range 0.5 - 12.0 µg/mL[7][8]
Limit of Detection (LOD) 0.108 µg/mL[7][8]
Molar Absorptivity 4.9617 x 10⁴ L.mol⁻¹.cm⁻¹[7][8]
Wavelength (λmax) 530 nm[7][8]

Logical Relationship Diagram

Spectro_Pathway cluster_reagents Reagents NaNO2 Sodium Nitrite + HCl Diazonium_Salt Diazonium Salt Sulfamic_Acid Sulfamic Acid Coupling_Agent Diphenylamine Azo_Dye Colored Azo Dye (Quantifiable) Sulfisoxazole Sulfisoxazole (Primary Aromatic Amine) Sulfisoxazole->Diazonium_Salt Diazotization Diazonium_Salt->Azo_Dye Coupling Reaction Measurement Measure Absorbance at 530 nm Azo_Dye->Measurement

Reaction pathway for spectrophotometric determination.

References

Application Notes: In Vitro Combination Studies of Sulfisoxazole with Other Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sulfisoxazole is a short-acting sulfonamide antibiotic that functions by inhibiting the synthesis of folic acid, an essential nutrient for bacterial growth.[1] It competitively inhibits the bacterial enzyme dihydropteroate (B1496061) synthetase, which prevents the conversion of para-aminobenzoic acid (PABA) into dihydrofolic acid.[1][2] Due to the rise of antibiotic resistance, combination therapy has become a critical strategy to enhance efficacy, broaden the spectrum of activity, and reduce the likelihood of developing further resistance. This document provides detailed application notes and protocols for studying the in vitro effects of Sulfisoxazole in combination with other antibiotics, with a focus on assessing synergistic interactions.

Mechanism of Synergistic Action

The most well-documented synergistic combination involving a sulfonamide is with trimethoprim (B1683648). This synergy arises from the sequential blockade of the same metabolic pathway: folic acid synthesis. While Sulfisoxazole blocks an early step (dihydropteroate synthetase), trimethoprim inhibits a later step catalyzed by dihydrofolate reductase.[3][4] This dual action is more effective at disrupting the pathway than either agent alone, often leading to a bactericidal effect, whereas the individual components are typically bacteriostatic.

SynergyMechanism PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthetase PABA->DHPS Substrate DHF Dihydrofolic Acid (DHF) DHPS->DHF Catalyzes DHFR Dihydrofolate Reductase DHF->DHFR Substrate THF Tetrahydrofolic Acid (THF) DHFR->THF Catalyzes Purines Purines, Thymidine, Amino Acids THF->Purines Precursor for Sulfisoxazole Sulfisoxazole Sulfisoxazole->DHPS Inhibits Trimethoprim Trimethoprim Trimethoprim->DHFR Inhibits

Mechanism of synergistic action of Sulfisoxazole and Trimethoprim.

Data Presentation: Summary of In Vitro Combination Studies

The following tables summarize quantitative data from studies evaluating Sulfisoxazole (or the closely related Sulfamethoxazole) in combination with other antimicrobial agents against various pathogens.

Table 1: Sulfamethoxazole-Trimethoprim (SXT) Combinations against Stenotrophomonas maltophilia

Combination PartnerNumber of StrainsSynergyNo InteractionAntagonism
Levofloxacin (LVX)8921617
Ticarcillin-Clavulanic Acid (TIM)8971180
Minocycline (MIN)8910790
(Data sourced from a study on 89 S. maltophilia isolates)[5]

Table 2: Other Sulfonamide Combination Studies

CombinationTarget OrganismObserved Effect
Sulfamethoxazole-Trimethoprim + Rifampicin (B610482)Methicillin-Resistant Staphylococcus aureus (MRSA)Additive effect; MICs of combined drugs were lower than monotherapies.[6]
Sulfamethoxazole (B1682508) + Voriconazole/ItraconazoleAzole-Resistant Candida aurisRestored fungistatic activity against some resistant isolates.[7]
Sulfamethoxazole + Phytochemicals (e.g., gallic acid)Pseudomonas aeruginosaSynergistic interactions observed in checkerboard and time-kill assays.[8]

Experimental Protocols

Checkerboard Assay

The checkerboard assay is a standard in vitro method to quantify the synergistic, additive, or antagonistic effects of two antimicrobial agents.[9][10]

CheckerboardWorkflow cluster_prep Preparation cluster_plate Plate Setup (96-Well) cluster_analysis Incubation & Analysis prep_media Prepare Culture Media (e.g., Mueller-Hinton Broth) prep_drugs Prepare Stock Solutions of Drug A & Drug B prep_media->prep_drugs prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) prep_drugs->prep_inoculum dilute_a Serially Dilute Drug A (e.g., down columns) dilute_b Serially Dilute Drug B (e.g., across rows) dilute_a->dilute_b add_inoculum Add Standardized Inoculum to All Test Wells dilute_b->add_inoculum incubate Incubate Plate (e.g., 35°C for 18-24h) add_inoculum->incubate read_mic Read MICs Visually or via Spectrophotometer incubate->read_mic calc_fic Calculate FIC Index read_mic->calc_fic

Workflow for the checkerboard synergy assay.

Methodology:

  • Preparation:

    • Prepare sterile Mueller-Hinton Broth (MHB) or other appropriate liquid media.

    • Prepare stock solutions of Sulfisoxazole (Drug A) and the combination antibiotic (Drug B) at a concentration significantly higher than their expected Minimum Inhibitory Concentrations (MICs).

    • Culture the test organism overnight and dilute the suspension to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute this suspension to achieve a final target inoculum of 5 x 10⁵ CFU/mL in the wells.[11]

  • Plate Setup (96-Well Microtiter Plate):

    • Dispense 50 µL of MHB into all wells of the microtiter plate.

    • Along the x-axis (e.g., columns 1-10), create serial two-fold dilutions of Drug A. Row H typically contains only dilutions of Drug A to determine its MIC alone.[9]

    • Along the y-axis (e.g., rows A-G), create serial two-fold dilutions of Drug B. Column 12 typically contains only dilutions of Drug B to determine its MIC alone.[9]

    • This creates a "checkerboard" matrix where each well contains a unique combination of concentrations of Drug A and Drug B.

    • Include a growth control well (no drugs) and a sterility control well (no bacteria).

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with the prepared bacterial suspension.

    • Incubate the plate at 35-37°C for 16-24 hours.

  • Data Analysis:

    • After incubation, determine the MIC for each drug alone and for every combination by identifying the lowest concentration that completely inhibits visible bacterial growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) Index.

Fractional Inhibitory Concentration (FIC) Index Calculation

The FIC index (FICI) is calculated to quantify the interaction between the two drugs.[9][12]

Formula: FICI = FIC of Drug A + FIC of Drug B Where:

  • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

  • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

The FICI is typically calculated for each well that shows growth inhibition, and the lowest FICI value is reported for the interaction.

FIC_Interpretation start Calculate FICI Value decision1 FICI ≤ 0.5 ? start->decision1 decision2 FICI > 4.0 ? decision1->decision2 No synergy Synergy decision1->synergy Yes antagonism Antagonism decision2->antagonism Yes additive Additive / Indifference (0.5 < FICI ≤ 4.0) decision2->additive No

Interpretation of the Fractional Inhibitory Concentration Index (FICI).

Interpretation of FICI Values: [9][13]

  • Synergy: FICI ≤ 0.5

  • Additive or Indifference: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Time-Kill Assay

Time-kill assays provide dynamic information about the bactericidal or bacteriostatic activity of antimicrobial agents over time.[14]

Methodology:

  • Preparation:

    • Prepare several flasks or tubes of broth media containing:

      • No antibiotic (growth control).

      • Sulfisoxazole alone (e.g., at its MIC or a clinically relevant concentration).

      • The second antibiotic alone (at its MIC or a clinically relevant concentration).

      • The combination of Sulfisoxazole and the second antibiotic at the desired concentrations (often the synergistic concentrations identified in the checkerboard assay).

    • Prepare a log-phase bacterial culture and dilute it to a starting inoculum of approximately 5 x 10⁵ CFU/mL in each flask/tube.

  • Incubation and Sampling:

    • Incubate all tubes at 35-37°C, typically with shaking.

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.[8]

  • Viable Cell Counting:

    • Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS.

    • Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto agar (B569324) plates.

    • Incubate the plates overnight and count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each condition.

    • Synergy is typically defined as a ≥ 2 log₁₀ (or 100-fold) decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.[8]

    • Bactericidal activity is defined as a ≥ 3 log₁₀ (or 99.9%) reduction in the initial inoculum.

    • Bacteriostatic activity is defined as < 3 log₁₀ reduction in the initial inoculum.

The in vitro study of Sulfisoxazole in combination with other antibiotics is essential for discovering effective treatment regimens against resistant pathogens. The checkerboard and time-kill assays are robust methods for quantifying these interactions. The synergistic relationship between sulfonamides and trimethoprim is well-established, but emerging research indicates potential for synergy with other classes of antimicrobials, including fluoroquinolones, beta-lactams, and even antifungals.[5][7] These protocols provide a standardized framework for researchers to explore novel combination therapies and contribute valuable data to the field of drug development.

References

Application Note & Protocol: Assessing Sulfisoxazole's Effect on Bacterial Growth Curves

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfisoxazole is a sulfonamide antibiotic that inhibits bacterial growth by acting as a competitive inhibitor of the enzyme dihydropteroate (B1496061) synthase (DHPS).[1][2] This enzyme is critical for the synthesis of dihydrofolic acid, a precursor to folic acid, which is essential for bacterial DNA synthesis and replication.[1][3][] Understanding the effect of Sulfisoxazole on bacterial growth kinetics is crucial for determining its efficacy and for the development of new antimicrobial strategies. This document provides a detailed protocol for assessing the impact of Sulfisoxazole on bacterial growth curves using a spectrophotometric method to measure optical density (OD).[5][6][7][8]

Principle

Bacterial growth in a liquid medium follows a predictable pattern, often represented by a growth curve with four distinct phases: lag, log (exponential), stationary, and decline.[5][7][9] The turbidity of the bacterial suspension, as measured by its optical density (OD) at a specific wavelength (commonly 600 nm), is directly proportional to the bacterial cell mass.[5][8] By monitoring the OD over time in the presence of varying concentrations of Sulfisoxazole, its inhibitory effect on bacterial growth can be quantified. This allows for the determination of key parameters such as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.[10][11][12]

Materials and Reagents

  • Bacterial strain of interest (e.g., Escherichia coli)

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)

  • Sulfisoxazole powder

  • Sterile distilled water or appropriate solvent for Sulfisoxazole

  • Sterile conical flasks or culture tubes

  • Spectrophotometer

  • Sterile cuvettes or 96-well microplates

  • Micropipettes and sterile tips

  • Incubator shaker

  • Vortex mixer

Experimental Protocol

This protocol outlines the steps to determine the effect of Sulfisoxazole on bacterial growth.

Preparation of Bacterial Inoculum
  • Day 1: Primary Culture. Using a sterile loop, streak a loopful of the bacterial culture onto an appropriate agar (B569324) plate and incubate at 37°C for 18-24 hours.[5]

  • Day 2: Overnight Culture. Select a single, well-isolated colony from the agar plate and inoculate it into a test tube containing 10 mL of sterile broth.[5] Incubate overnight at 37°C with shaking.

  • Day 3: Inoculum Standardization.

    • Measure the optical density (OD) of the overnight culture at 600 nm.

    • Dilute the culture with fresh sterile broth to achieve a standardized starting OD, typically around 0.05 to 0.1, which corresponds to the early log phase of growth. This standardized culture will be used as the inoculum.

Preparation of Sulfisoxazole Solutions
  • Stock Solution Preparation. Prepare a stock solution of Sulfisoxazole at a high concentration (e.g., 10 mg/mL) by dissolving the powder in a suitable sterile solvent. The solvent should be chosen based on the solubility of Sulfisoxazole and its compatibility with the bacterial culture.

  • Serial Dilutions. Perform a series of two-fold serial dilutions of the Sulfisoxazole stock solution in the sterile growth medium to create a range of concentrations to be tested.[13] It is important to include a no-drug control (medium only) and a bacterial growth control (medium with bacteria but no Sulfisoxazole).

Growth Curve Assay
  • Assay Setup.

    • In sterile conical flasks, culture tubes, or a 96-well microplate, add the prepared Sulfisoxazole dilutions.

    • Inoculate each flask/tube/well with the standardized bacterial inoculum to achieve a final starting OD of approximately 0.05. The final volume in each container should be consistent.

    • Include the following controls:

      • Negative Control (Blank): Sterile growth medium only.

      • Positive Control (No Drug): Growth medium with the bacterial inoculum but no Sulfisoxazole.

  • Incubation and OD Measurement.

    • Incubate the cultures at 37°C with constant shaking (e.g., 150-180 rpm) to ensure aeration and uniform growth.[9]

    • At regular time intervals (e.g., every 30-60 minutes) for a period of 18-24 hours, measure the OD of each culture at 600 nm using a spectrophotometer.[5][7] If using flasks or tubes, aseptically remove an aliquot for each measurement. For microplates, a plate reader can be used to automate the readings.[14]

    • Before each reading, ensure the culture is well-mixed. Use the sterile growth medium as a blank to zero the spectrophotometer.[6][9]

Data Analysis
  • Plotting the Growth Curves. For each Sulfisoxazole concentration and the controls, plot the OD600 values (Y-axis) against time (X-axis).[5] This will generate a set of growth curves.

  • Determination of Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of Sulfisoxazole that shows no visible increase in OD after the incubation period (typically 18-24 hours).[10][11]

  • Analysis of Growth Parameters. From the growth curves, other parameters can be determined, such as the duration of the lag phase, the maximum growth rate during the log phase, and the maximum OD reached in the stationary phase.

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: Optical Density (OD600) Readings Over Time

Time (hours)Control (No Drug)Sulfisoxazole (Conc. 1)Sulfisoxazole (Conc. 2)...Sulfisoxazole (Conc. n)
0OD0,ctrlOD0,c1OD0,c2...OD0,cn
1OD1,ctrlOD1,c1OD1,c2...OD1,cn
2OD2,ctrlOD2,c1OD2,c2...OD2,cn
..................
24OD24,ctrlOD24,c1OD24,c2...OD24,cn

Table 2: Summary of Growth Curve Parameters

TreatmentLag Phase Duration (hours)Max. Growth Rate (ΔOD/hr)Max. OD ReachedMIC (µg/mL)
Control (No Drug)Tlag,ctrlVmax,ctrlODmax,ctrlN/A
Sulfisoxazole (Conc. 1)Tlag,c1Vmax,c1ODmax,c1-
Sulfisoxazole (Conc. 2)Tlag,c2Vmax,c2ODmax,c2-
............-
Determined MIC ---Value

Mandatory Visualization

Experimental_Workflow Experimental Workflow for Assessing Sulfisoxazole's Effect on Bacterial Growth cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Bacterial_Culture 1. Bacterial Culture Preparation (Streak Plate -> Overnight Broth -> Standardize Inoculum) Assay_Setup 3. Assay Setup (Inoculate dilutions with standardized bacteria) Bacterial_Culture->Assay_Setup Sulfisoxazole_Prep 2. Sulfisoxazole Solution Preparation (Stock Solution -> Serial Dilutions) Sulfisoxazole_Prep->Assay_Setup Incubation 4. Incubation & OD Measurement (37°C with shaking, periodic OD600 readings) Assay_Setup->Incubation Data_Plotting 5. Plot Growth Curves (OD600 vs. Time) Incubation->Data_Plotting MIC_Determination 6. Determine MIC (Lowest concentration with no visible growth) Data_Plotting->MIC_Determination Parameter_Analysis 7. Analyze Growth Parameters (Lag phase, growth rate, max OD) Data_Plotting->Parameter_Analysis

Caption: Workflow for assessing Sulfisoxazole's effect on bacterial growth.

Signaling_Pathway Mechanism of Action of Sulfisoxazole PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydrofolic_Acid Dihydrofolic Acid DHPS->Dihydrofolic_Acid Catalyzes Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid Nucleic_Acid Nucleic Acid Synthesis (DNA, RNA) Tetrahydrofolic_Acid->Nucleic_Acid Precursor for Bacterial_Growth Bacterial Growth & Replication Nucleic_Acid->Bacterial_Growth Sulfisoxazole Sulfisoxazole Sulfisoxazole->Inhibition Inhibition->DHPS Competitively Inhibits

Caption: Sulfisoxazole competitively inhibits dihydropteroate synthase.

Conclusion

This protocol provides a standardized method for evaluating the effect of Sulfisoxazole on bacterial growth curves. By carefully controlling experimental conditions and systematically collecting and analyzing data, researchers can obtain reproducible and quantitative insights into the antimicrobial properties of Sulfisoxazole. This information is invaluable for basic research, clinical applications, and the ongoing development of effective antibiotic therapies.

References

Application of Sulfisoxazole in Preclinical Models of Cancer-Associated Cachexia: A A A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of Sulfisoxazole in preclinical models of cancer-associated cachexia (CAC). It includes detailed protocols for key experiments, a summary of quantitative data from relevant studies, and visualizations of the proposed signaling pathways and experimental workflows.

Introduction

Cancer-associated cachexia is a debilitating multifactorial syndrome characterized by systemic inflammation, involuntary weight loss, and the progressive loss of both adipose tissue and skeletal muscle.[1][2] This wasting condition is associated with a poor prognosis and reduced tolerance to anti-cancer therapies. Recent preclinical studies have explored the repurposing of existing drugs to combat cachexia. One such candidate is Sulfisoxazole, an FDA-approved antibiotic. Research has shown that in a preclinical model of CAC, Sulfisoxazole can partially mitigate weight loss by preserving fat mass through the inhibition of lipolysis.[1][3][4] However, it did not demonstrate efficacy in preventing muscle wasting or reducing tumor volume in the C26 colon carcinoma model.[1][3][4] These findings suggest a potential role for Sulfisoxazole as part of a combination therapy for CAC, targeting the metabolic derangement of fat metabolism.

Data Presentation

The following tables summarize the quantitative data from a key preclinical study investigating the effects of Sulfisoxazole in the C26 mouse model of cancer-associated cachexia.

Table 1: Effect of Sulfisoxazole on Body Weight and Tumor Volume in C26 Tumor-Bearing Mice

ParameterControl (Tumor-Bearing)Sulfisoxazole-Treated (Tumor-Bearing)
Initial Body Weight (g)No significant differenceNo significant difference
Final Body Weight Loss (%)~20%~10% (partially rescued)[1][3][4]
Tumor Volume (mm³)No significant differenceNo significant difference[3][4]

Table 2: Effect of Sulfisoxazole on Body Composition in C26 Tumor-Bearing Mice

ParameterControl (Tumor-Bearing)Sulfisoxazole-Treated (Tumor-Bearing)
Subcutaneous Fat MassSignificantly reducedPreserved (compared to control)[1][3][4]
Intestinal Fat MassSignificantly reducedPreserved (compared to control)[1][3][4]
Skeletal Muscle MassSignificantly reducedNo significant rescue[1][3][4]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for inducing and evaluating cancer cachexia in preclinical models.

Protocol 1: Induction of Cancer-Associated Cachexia using C26 Carcinoma Cells

This protocol describes the establishment of the C26 colon carcinoma mouse model of cancer cachexia.[1][2][5][6][7]

Materials:

  • Colon-26 (C26) carcinoma cells

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Hemocytometer or automated cell counter

  • 6-8 week old male BALB/c mice

  • 1 mL syringes with 25-27 gauge needles

  • 70% ethanol

Procedure:

  • Cell Culture: Culture C26 cells in a T75 flask at 37°C in a humidified atmosphere with 5% CO2. Passage the cells every 2-3 days to maintain exponential growth.

  • Cell Preparation for Injection:

    • On the day of injection, wash the confluent C26 cells with sterile PBS.

    • Detach the cells using Trypsin-EDTA and then neutralize with complete medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Resuspend the cell pellet in sterile PBS to a final concentration of 1 x 10^7 cells/mL.

    • Keep the cell suspension on ice until injection.

  • Tumor Cell Inoculation:

    • Acclimatize mice for at least one week before the experiment.

    • Shave and disinfect the right flank of each mouse with 70% ethanol.

    • Subcutaneously inject 100 µL of the C26 cell suspension (1 x 10^6 cells) into the shaved flank.

  • Monitoring:

    • Monitor the mice daily for tumor growth, body weight, food intake, and general health status.

    • Measure tumor volume using calipers with the formula: (Length x Width^2) / 2.

    • The cachectic phenotype, characterized by significant weight loss, typically develops within 14-21 days.

Protocol 2: Administration of Sulfisoxazole

This protocol outlines the preparation and oral administration of Sulfisoxazole to the cachectic mice.

Materials:

  • Sulfisoxazole powder

  • Corn oil (vehicle)

  • Oral gavage needles (20-22 gauge, curved)

  • 1 mL syringes

  • Balance and weigh boats

  • Vortex mixer

Procedure:

  • Preparation of Sulfisoxazole Suspension:

    • On each day of administration, prepare a fresh suspension of Sulfisoxazole.

    • Calculate the required amount of Sulfisoxazole based on a dosage of 300 mg/kg body weight.

    • Weigh the appropriate amount of Sulfisoxazole powder.

    • Suspend the powder in corn oil to a final volume that allows for an oral gavage of approximately 200 µL per mouse.

    • Vortex the suspension thoroughly to ensure it is homogenous.

  • Oral Administration:

    • Gently restrain the mouse.

    • Insert the oral gavage needle carefully into the esophagus.

    • Slowly administer the Sulfisoxazole suspension.

    • Monitor the mouse for any signs of distress after administration.

    • For the control group, administer an equal volume of the vehicle (corn oil).

Protocol 3: Body Composition Analysis using Dual-Energy X-ray Absorptiometry (DEXA)

This protocol details the use of DEXA to measure fat and lean mass in anesthetized mice.[3][8]

Materials:

  • DEXA scanner calibrated for small animals

  • Anesthesia system (e.g., isoflurane)

  • Heating pad

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using isoflurane (B1672236) (e.g., 2-4% for induction, 1-2% for maintenance).

    • Confirm the depth of anesthesia by lack of response to a toe pinch.

  • DEXA Scan:

    • Place the anesthetized mouse in a prone position on the DEXA scanner bed.

    • Ensure the limbs and tail are positioned away from the body for accurate analysis.

    • Perform a whole-body scan according to the manufacturer's instructions.

  • Data Analysis:

    • Use the scanner's software to analyze the scan data.

    • Define regions of interest (ROI) to quantify total body, fat, and lean mass.

    • Exclude the head from the analysis for more accurate body composition assessment.

  • Recovery:

    • Place the mouse on a heating pad to maintain body temperature during recovery from anesthesia.

    • Monitor the mouse until it is fully ambulatory.

Protocol 4: In Vitro Lipolysis Assay using 3T3-L1 Adipocytes

This protocol describes an in vitro assay to assess the effect of Sulfisoxazole on lipolysis in adipocytes.[9][10][11]

Materials:

  • Differentiated 3T3-L1 adipocytes (in 24- or 48-well plates)

  • Krebs-Ringer bicarbonate buffer (KRBH) with 2% BSA and 5 mM glucose

  • Isoproterenol (B85558) (a β-adrenergic agonist to stimulate lipolysis)

  • Sulfisoxazole

  • Glycerol (B35011) assay kit

Procedure:

  • Cell Culture and Differentiation:

    • Culture 3T3-L1 preadipocytes and differentiate them into mature adipocytes using a standard differentiation cocktail (containing insulin, dexamethasone, and IBMX).

  • Lipolysis Assay:

    • Wash the mature adipocytes twice with warm PBS.

    • Pre-incubate the cells with KRBH buffer containing the desired concentration of Sulfisoxazole (or vehicle control) for 1-2 hours.

    • Stimulate lipolysis by adding isoproterenol (e.g., 10 µM final concentration) to the wells. Include a basal (unstimulated) control group.

    • Incubate for 1-3 hours at 37°C.

  • Glycerol Measurement:

    • Collect the cell culture supernatant from each well.

    • Measure the glycerol concentration in the supernatant using a commercially available glycerol assay kit, following the manufacturer's instructions.

    • Normalize the glycerol release to the total protein content of the cells in each well.

Visualizations

Proposed Signaling Pathway of Sulfisoxazole in Adipocytes

The following diagram illustrates a hypothetical mechanism by which Sulfisoxazole may inhibit lipolysis in adipocytes, based on the known pathways of lipolysis and the potential inhibitory effects of sulfonamide-related compounds.

Sulfisoxazole_Lipolysis_Pathway cluster_membrane Cell Membrane Beta_Adrenergic_Receptor β-Adrenergic Receptor Adenylate_Cyclase Adenylate Cyclase Beta_Adrenergic_Receptor->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts Catecholamines Catecholamines (e.g., Isoproterenol) ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL_inactive HSL (inactive) PKA->HSL_inactive Phosphorylates HSL_active HSL-P (active) HSL_inactive->HSL_active Monoglycerides Monoglycerides HSL_active->Monoglycerides Hydrolyzes ATGL ATGL Diglycerides Diglycerides ATGL->Diglycerides Hydrolyzes Triglycerides Triglycerides (in Lipid Droplet) Triglycerides->ATGL Diglycerides->HSL_active FFA_Glycerol Free Fatty Acids + Glycerol Monoglycerides->FFA_Glycerol Hydrolyzed by MGL Sulfisoxazole Sulfisoxazole Sulfisoxazole->HSL_active Hypothesized Inhibition

Caption: Proposed mechanism of Sulfisoxazole's anti-lipolytic effect.

Experimental Workflow

The diagram below outlines the general workflow for a preclinical study evaluating Sulfisoxazole in a mouse model of cancer-associated cachexia.

Experimental_Workflow Tumor_Inoculation Induce Cachexia: Subcutaneous injection of C26 carcinoma cells Group_Assignment Randomly Assign Mice to Groups: 1. Tumor-bearing + Vehicle 2. Tumor-bearing + Sulfisoxazole Tumor_Inoculation->Group_Assignment Treatment Daily Treatment: Oral gavage with vehicle or Sulfisoxazole (300 mg/kg) Group_Assignment->Treatment Monitoring Daily Monitoring: - Body Weight - Tumor Volume - Food Intake - Clinical Signs Treatment->Monitoring Endpoint Endpoint Determination: (e.g., ~20% body weight loss or tumor volume limit) Monitoring->Endpoint Body_Composition Body Composition Analysis: DEXA Scan (Fat and Lean Mass) Endpoint->Body_Composition Tissue_Collection Tissue and Blood Collection: - Adipose Tissue - Skeletal Muscle - Tumor - Serum Body_Composition->Tissue_Collection Analysis Downstream Analysis: - Gene/Protein Expression (Lipolysis/Atrophy Markers) - Histology - Serum Cytokine Levels Tissue_Collection->Analysis Data_Interpretation Data Interpretation and Conclusion Analysis->Data_Interpretation

Caption: Preclinical workflow for evaluating Sulfisoxazole in CAC.

References

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Sulfisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfisoxazole is a sulfonamide antibiotic that inhibits the synthesis of dihydrofolic acid by competing with para-aminobenzoic acid (PABA), an essential component for bacterial growth. The determination of the Minimum Inhibitory Concentration (MIC) is a critical in vitro parameter in antimicrobial susceptibility testing. It represents the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. Accurate MIC determination is essential for guiding therapeutic choices, monitoring the emergence of resistance, and in the research and development of new antimicrobial agents.

This document provides detailed protocols for three common methods for determining the MIC of Sulfisoxazole: Broth Microdilution, Agar (B569324) Dilution, and Gradient Diffusion (Etest).

Data Presentation

Table 1: Summary of Quantitative Data for Sulfisoxazole MIC Determination

ParameterBroth MicrodilutionAgar DilutionGradient Diffusion (Etest)
Principle Serial dilution of antibiotic in liquid growth medium.Serial dilution of antibiotic incorporated into solid growth medium.Diffusion of a predefined antibiotic gradient from a plastic strip into an agar medium.
Typical Concentration Range 16 - 256 µg/mL[1][2]16 - 256 µg/mLPredefined gradient on strip
Inoculum Density 5 x 10^5 CFU/mL10^4 CFU/spot0.5 McFarland Standard
Incubation Time 16-20 hours16-20 hours16-20 hours
Incubation Temperature 35°C ± 2°C35°C ± 2°C35°C ± 2°C
Endpoint Lowest concentration with no visible growth.Lowest concentration with no visible growth.MIC value read where the ellipse of inhibition intersects the strip.

Table 2: Quality Control (QC) Strains and Expected MIC Ranges for Sulfisoxazole

QC StrainExpected MIC Range (µg/mL)
Escherichia coli ATCC® 25922™Specific CLSI-endorsed ranges for Sulfisoxazole are not readily available in the public domain and should be referenced from the latest CLSI M100 document.
Staphylococcus aureus ATCC® 25923™Specific CLSI-endorsed ranges for Sulfisoxazole are not readily available in the public domain and should be referenced from the latest CLSI M100 document.

Experimental Protocols

Broth Microdilution Method

This method involves challenging a standardized bacterial inoculum with serial dilutions of Sulfisoxazole in a liquid medium.

Materials:

  • Sulfisoxazole powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) with low thymidine (B127349) and para-aminobenzoic acid (PABA) content

  • Sterile 96-well microtiter plates

  • Bacterial culture in the logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

Protocol:

  • Preparation of Sulfisoxazole Stock Solution:

    • Prepare a stock solution of Sulfisoxazole in DMSO. The concentration should be at least 10 times the highest concentration to be tested.

  • Preparation of Microtiter Plates:

    • Add 50 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.

    • Add 100 µL of the appropriate Sulfisoxazole working solution (diluted from the stock in CAMHB) to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard the final 50 µL from well 10.

    • Well 11 will serve as the growth control (no antibiotic).

    • Well 12 will serve as the sterility control (no bacteria).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture, select several colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation and Incubation:

    • Inoculate each well (wells 1-11) with 50 µL of the diluted bacterial suspension. The final volume in each well will be 100 µL.

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpreting Results:

    • The MIC is the lowest concentration of Sulfisoxazole that completely inhibits visible growth of the organism as detected by the unaided eye.

Agar Dilution Method

In this method, varying concentrations of Sulfisoxazole are incorporated into an agar medium, which is then spot-inoculated with the test organism.

Materials:

  • Sulfisoxazole powder

  • Appropriate solvent (e.g., DMSO)

  • Mueller-Hinton Agar (MHA) with low thymidine and PABA content

  • Sterile petri dishes

  • Bacterial culture in the logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Sterile saline or PBS

  • Inoculum replicating device (e.g., Steers replicator)

  • Incubator (35°C ± 2°C)

Protocol:

  • Preparation of Sulfisoxazole-Agar Plates:

    • Prepare a stock solution of Sulfisoxazole in a suitable solvent.

    • Prepare a series of two-fold dilutions of the Sulfisoxazole stock solution.

    • Add 1 part of each Sulfisoxazole dilution to 9 parts of molten MHA (cooled to 45-50°C). Mix gently and pour into sterile petri dishes.

    • Prepare a drug-free control plate.

    • Allow the agar to solidify completely.

  • Inoculum Preparation:

    • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

    • Further dilute the inoculum to achieve a final concentration of approximately 10⁷ CFU/mL.

  • Inoculation and Incubation:

    • Using an inoculum replicating device, spot-inoculate approximately 1-2 µL of the diluted bacterial suspension onto the surface of each agar plate, resulting in a final inoculum of approximately 10⁴ CFU per spot.

    • Allow the inoculum spots to dry before inverting the plates.

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpreting Results:

    • The MIC is the lowest concentration of Sulfisoxazole that completely inhibits visible growth on the agar surface. A faint haze or a single colony at the inoculation spot is disregarded.

Gradient Diffusion Method (Etest)

The Etest consists of a plastic strip with a predefined gradient of antibiotic concentrations. When placed on an inoculated agar plate, the antibiotic diffuses into the agar, creating an elliptical zone of inhibition.

Materials:

  • Sulfisoxazole Etest strips

  • Mueller-Hinton Agar (MHA) plates (4 mm depth) with low thymidine and PABA content

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

Protocol:

  • Inoculum Preparation:

    • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid.

    • Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even distribution of the inoculum.

    • Allow the surface of the agar to dry for 3-5 minutes.

  • Application of Etest Strip and Incubation:

    • Aseptically apply the Sulfisoxazole Etest strip to the center of the inoculated agar plate with the concentration gradient facing downwards.

    • Ensure the entire length of the strip is in complete contact with the agar surface.

    • Invert the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpreting Results:

    • After incubation, an elliptical zone of inhibition will be visible.

    • Read the MIC value at the point where the lower edge of the ellipse of inhibition intersects the Etest strip.

Mandatory Visualizations

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results stock Prepare Sulfisoxazole Stock Solution plate_prep Prepare Serial Dilutions in 96-Well Plate stock->plate_prep inoculate Inoculate Microtiter Plate plate_prep->inoculate inoculum_prep Prepare Standardized Bacterial Inoculum inoculum_prep->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for the Broth Microdilution MIC Assay.

Agar_Dilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results stock Prepare Sulfisoxazole Stock Solution plate_prep Prepare Agar Plates with Serial Dilutions of Sulfisoxazole stock->plate_prep inoculate Spot Inoculate Agar Plates plate_prep->inoculate inoculum_prep Prepare Standardized Bacterial Inoculum inoculum_prep->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for the Agar Dilution MIC Assay.

Quality Control

Adherence to a rigorous quality control program is essential for the accuracy and reproducibility of MIC testing. This includes testing standard quality control strains with known MIC values in parallel with the test isolates. The results for the QC strains should fall within the established acceptable ranges. Mueller-Hinton media used for sulfonamide testing should be screened for low levels of thymidine and PABA, as these substances can interfere with the activity of sulfonamides.

References

Application Notes and Protocols for Studying Sulfisoxazole Pharmacokinetics in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides detailed experimental designs, protocols, and data presentation guidelines for the pharmacokinetic study of Sulfisoxazole (B1682709) in various animal models.

Introduction to Sulfisoxazole Pharmacokinetics

Sulfisoxazole is a sulfonamide antibiotic that functions by competitively inhibiting para-aminobenzoic acid (PABA), which is essential for bacterial folic acid synthesis. This action halts bacterial growth by disrupting nucleic acid production.[1] Understanding the absorption, distribution, metabolism, and excretion (ADME) of Sulfisoxazole is crucial for determining appropriate dosing regimens and evaluating its efficacy and safety in preclinical studies. The primary metabolic pathway for Sulfisoxazole in many species is N4-acetylation.[1][2]

Comparative Pharmacokinetic Parameters

Significant variations in the pharmacokinetic profile of Sulfisoxazole exist across different animal species. These differences are important considerations when selecting an appropriate animal model for preclinical studies and for extrapolating data to humans.

Table 1: Comparative Pharmacokinetic Parameters of Sulfisoxazole in Various Species

Pharmacokinetic ParameterHumanDogSwineMouseBroiler Chickens
Elimination Half-life (t½) 7.40 hours[1][3]33.74 hours[1][3]46.39 hours[1][3]Data not available2.83 hours[4]
Distribution Half-life 0.56 hours[1][3]4.08 hours[1][3]1.30 hours[1][3]Data not availableN/A
Volume of Distribution (Vd, steady-state) 16.2 Liters[1][3]17.2 Liters[1][3]30.3 Liters[1][3]Data not available0.62 L/kg[4]
Oral Bioavailability Data not available69.8%[1][3]100.0%[1][3]Data not available~100%[4]
Plasma Protein Binding 25% - 40%[1][3]30% - 50%[1][3]40% - 60%[1][3]Data not availableN/A
Primary Route of Excretion Renal[1]Renal[1]Renal[1]Renal[1]N/A
Primary Metabolism N4-acetylation[1]Acetylation is poorly developed[1]N4-acetylation[1]N4-acetylation[1]N/A

Experimental Design and Protocols

Animal Models

The choice of animal model is a critical step in the experimental design. Common models for pharmacokinetic studies include mice, rats, dogs, and swine. The selection should be based on the specific research question, considering factors such as metabolic similarities to humans and practical considerations like size and cost.

Drug Administration

Sulfisoxazole can be administered via various routes, with intravenous (IV) and oral (PO) being the most common for pharmacokinetic studies.[1][5]

Protocol 1: Intravenous (IV) Bolus Administration in a Rodent Model (Rat)

  • Animal Preparation: Acclimatize male/female rats (e.g., Sprague-Dawley, 200-250g) for at least one week with free access to food and water.

  • Dose Preparation: Prepare a sterile solution of Sulfisoxazole in a suitable vehicle (e.g., saline, 10% hydroxypropyl-beta-cyclodextrin). The concentration should be calculated to deliver the desired dose in a small volume (e.g., 1 mL/kg).[6]

  • Administration: Anesthetize the animal if necessary. Administer the prepared dose as a single bolus injection into the lateral tail vein.[7][8]

  • Observation: Monitor the animal for any adverse reactions during and after administration.

Protocol 2: Oral Gavage (PO) Administration in a Rodent Model (Mouse)

  • Animal Preparation: Acclimatize male/female mice (e.g., CD-1) for at least one week. Fasting overnight before dosing may be required to ensure complete absorption.

  • Dose Preparation: Prepare a solution or suspension of Sulfisoxazole in an appropriate vehicle (e.g., water, 0.5% carboxymethylcellulose).

  • Administration: Administer the dose directly into the stomach using a gavage needle. The volume should not exceed 10 mL/kg.[6]

  • Observation: Return the animal to its cage and monitor for any signs of distress.

Blood Sampling

Serial blood sampling from a single animal is preferred to reduce inter-animal variability.[9] Microsampling techniques are particularly useful in small rodents to minimize blood loss.[10]

Protocol 3: Serial Blood Sampling from a Mouse via Saphenous Vein

  • Animal Restraint: Gently restrain the mouse in a suitable device.

  • Site Preparation: Shave the fur over the lateral saphenous vein on the hind limb and wipe with 70% alcohol.[11]

  • Blood Collection: Puncture the vein with a sterile lancet or needle. Collect a small volume of blood (e.g., 20-30 µL) into a heparinized capillary tube at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).[12][13]

  • Sample Processing: Transfer the blood into a microcentrifuge tube. If plasma is required, centrifuge the blood sample to separate plasma. Store samples at -80°C until analysis.

  • Post-procedural Care: Apply gentle pressure to the puncture site to stop the bleeding.

Common Blood Collection Sites in Rodents:

  • Mice: Tail vein, saphenous vein, retro-orbital sinus (requires anesthesia), submandibular vein, and cardiac puncture (terminal).[6][11]

  • Rats: Tail vein, saphenous vein, jugular vein, and cardiac puncture (terminal).[6][11]

Sample Analysis

Quantification of Sulfisoxazole and its metabolites in plasma or other biological matrices is typically performed using high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS).[1][14]

Protocol 4: Quantification of Sulfisoxazole in Plasma by HPLC-MS/MS

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To a 50 µL aliquot of plasma, add 150 µL of a precipitating solvent (e.g., acetonitrile) containing an internal standard (e.g., a deuterated analog of Sulfisoxazole).[15]

    • Vortex the mixture for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to a clean tube for analysis.

  • Chromatographic Separation:

    • Inject an aliquot of the supernatant onto an HPLC system equipped with a C18 column.

    • Use a mobile phase gradient consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile (B52724) or methanol) to separate Sulfisoxazole and its metabolites.[15]

  • Mass Spectrometric Detection:

    • Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for detection and quantification.

    • Optimize the specific precursor-to-product ion transitions for Sulfisoxazole and the internal standard.

  • Data Analysis:

    • Construct a calibration curve using standards of known concentrations.

    • Determine the concentration of Sulfisoxazole in the unknown samples by interpolating from the calibration curve.

Data Analysis and Pharmacokinetic Modeling

The plasma concentration-time data are used to calculate key pharmacokinetic parameters. A two-compartment model is often used to describe the pharmacokinetic profile of Sulfisoxazole.[1][3]

Key Pharmacokinetic Parameters:

  • Elimination Half-life (t½): The time required for the drug concentration to decrease by half.

  • Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

  • Clearance (CL): The volume of plasma cleared of the drug per unit time.

  • Area Under the Curve (AUC): The integral of the drug concentration-time curve, which reflects the total drug exposure.

  • Bioavailability (F): The fraction of an administered dose of unchanged drug that reaches the systemic circulation.

Visualizations

Sulfisoxazole Mechanism of Action and Metabolism

Sulfisoxazole_Pathway cluster_bacteria Bacterial Cell cluster_host Host Metabolism PABA PABA Dihydropteroate_Synthetase Dihydropteroate Synthetase PABA->Dihydropteroate_Synthetase Folic_Acid Folic Acid Synthesis Dihydropteroate_Synthetase->Folic_Acid Nucleic_Acids Nucleic Acid Production Folic_Acid->Nucleic_Acids Bacterial_Growth Bacterial Growth (Inhibited) Nucleic_Acids->Bacterial_Growth Sulfisoxazole_Metabolism Sulfisoxazole N4_Acetylation N4-Acetylation Sulfisoxazole_Metabolism->N4_Acetylation N4_Acetyl_SFX N4-acetyl SFX (Inactive Metabolite) N4_Acetylation->N4_Acetyl_SFX Sulfisoxazole Sulfisoxazole Sulfisoxazole->Dihydropteroate_Synthetase Inhibits

Caption: Sulfisoxazole's mechanism of action and primary metabolic pathway.

Experimental Workflow for a Pharmacokinetic Study

PK_Workflow Animal_Model Animal Model Selection (e.g., Mouse, Rat) Dose_Prep Dose Preparation (IV or PO) Animal_Model->Dose_Prep Administration Drug Administration Dose_Prep->Administration Blood_Sampling Serial Blood Sampling (e.g., Saphenous Vein) Administration->Blood_Sampling Sample_Processing Sample Processing (Plasma Separation) Blood_Sampling->Sample_Processing Analysis Sample Analysis (HPLC-MS/MS) Sample_Processing->Analysis Data_Analysis Data Analysis and Pharmacokinetic Modeling Analysis->Data_Analysis Results Results Interpretation (PK Parameters) Data_Analysis->Results

Caption: A typical workflow for a pharmacokinetic study of Sulfisoxazole.

References

Troubleshooting & Optimization

Technical Support Center: Improving Sulfisoxazole Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving the desired concentration of Sulfisoxazole (B1682709) in aqueous solutions is a frequent challenge due to its limited solubility. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of Sulfisoxazole and how does pH affect it?

A1: Sulfisoxazole is a weakly acidic drug with a pKa of approximately 5.0.[1][2] Its aqueous solubility is highly dependent on the pH of the solution. In acidic to neutral conditions, its solubility is low, but it increases significantly in alkaline conditions as the molecule ionizes.[3] The solubility of sulfisoxazole is approximately 0.13 mg/mL in water at 25°C.[4]

Q2: Why is my Sulfisoxazole precipitating out of solution?

A2: Precipitation of Sulfisoxazole can occur for several reasons:

  • pH Shift: If the pH of your solution drops below the pKa of Sulfisoxazole, the ionized, more soluble form will convert to the less soluble neutral form, leading to precipitation.

  • Supersaturation: The concentration of Sulfisoxazole in your solution may have exceeded its thermodynamic solubility under the specific experimental conditions (e.g., temperature, buffer components).

  • Co-solvent Issues: When using a co-solvent to prepare a stock solution, rapid dilution into an aqueous buffer can cause the drug to precipitate if the final co-solvent concentration is too low to maintain solubility.[5]

  • Temperature Changes: A decrease in temperature can reduce the solubility of Sulfisoxazole, causing it to precipitate.

Q3: What are the most common methods to improve Sulfisoxazole solubility?

A3: The three primary methods for enhancing the aqueous solubility of Sulfisoxazole are:

  • pH Adjustment: Increasing the pH of the aqueous solution above the pKa of Sulfisoxazole will ionize the molecule and significantly increase its solubility.

  • Co-solvency: Using a water-miscible organic solvent in which Sulfisoxazole is more soluble can increase the overall solubility of the drug in the aqueous mixture.[6]

  • Cyclodextrin (B1172386) Complexation: Encapsulating the Sulfisoxazole molecule within a cyclodextrin can enhance its apparent solubility in water.[7]

Troubleshooting Guides

Issue 1: Difficulty Dissolving Sulfisoxazole in Aqueous Buffer

Problem: You are unable to achieve the desired concentration of Sulfisoxazole in your aqueous buffer.

dot graph TD { A[Start: Undissolved Sulfisoxazole] --> B{Is the buffer pH > 6?}; B -- No --> C[Increase buffer pH to > 7]; B -- Yes --> D{Is a co-solvent being used?}; C --> D; D -- No --> E[Consider using a co-solvent (e.g., DMSO, Ethanol)]; D -- Yes --> F[Increase co-solvent concentration]; E --> G{Is solubility still insufficient?}; F --> G; G -- Yes --> H[Consider cyclodextrin complexation]; G -- No --> I[End: Sulfisoxazole dissolved]; H --> I;

} END_DOT Caption: Troubleshooting workflow for dissolving Sulfisoxazole.

Issue 2: Precipitation of Sulfisoxazole During Experiment

Problem: Your initially clear Sulfisoxazole solution becomes cloudy or forms a precipitate over time or upon addition of other reagents.

dot graph TD { A[Start: Precipitation Observed] --> B{Check for pH changes}; B -- pH decreased --> C[Re-adjust pH to alkaline range]; B -- No pH change --> D{Check for temperature fluctuations}; C --> G{Precipitate redissolves?}; D -- Temperature dropped --> E[Maintain constant, slightly elevated temperature]; D -- No temperature change --> F{Review added reagents for incompatibility}; E --> G; F --> G; G -- Yes --> H[End: Solution Stabilized]; G -- No --> I[Consider alternative solubilization method]; I --> H;

} END_DOT Caption: Troubleshooting workflow for in-experiment precipitation.

Data on Sulfisoxazole Solubility Enhancement

The following tables summarize quantitative data on the solubility of Sulfisoxazole using different enhancement techniques.

Table 1: Effect of pH on Sulfisoxazole Aqueous Solubility

pHSolubility (mg/mL)Reference
5.00.43[4]
6.01.96[4]
7.017.0[4]
8.0170.0[4]

Table 2: Solubility of Sulfamethoxazole (a related sulfonamide) with β-Cyclodextrin (β-CD) at 37°C

FormulationSolubility at pH 4.5 (mg/mL)Solubility at pH 7.0 (mg/mL)Reference
Sulfamethoxazole alone0.0860.124[8]
Sulfamethoxazole:β-CD (1:1)0.1750.188[8]
Sulfamethoxazole:β-CD:PEG20000 (1:1)0.3770.406[8]
Sulfamethoxazole:β-CD:PS20 (1:1)0.3490.386[8]

Note: Data for Sulfamethoxazole is provided as a guide due to the limited availability of specific quantitative data for Sulfisoxazole with cyclodextrins.

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

Objective: To prepare an aqueous solution of Sulfisoxazole at a target concentration by adjusting the pH.

Materials:

  • Sulfisoxazole powder

  • Purified water

  • 0.1 M Sodium Hydroxide (NaOH) solution

  • pH meter

  • Magnetic stirrer and stir bar

  • Volumetric flasks and pipettes

Methodology:

  • Weigh the required amount of Sulfisoxazole powder to achieve the target concentration.

  • Add the powder to a volumetric flask containing approximately 80% of the final volume of purified water.

  • Place the flask on a magnetic stirrer and begin stirring.

  • Slowly add 0.1 M NaOH solution dropwise while monitoring the pH of the solution with a calibrated pH meter.

  • Continue adding NaOH until the Sulfisoxazole is completely dissolved and the pH is in the desired range (typically pH 7-8 for significant solubility enhancement).

  • Once the solid is fully dissolved, add purified water to reach the final volume.

  • Continue stirring for another 15-30 minutes to ensure homogeneity.

Protocol 2: Solubility Enhancement by Co-solvency

Objective: To prepare a stock solution of Sulfisoxazole in a co-solvent and then dilute it into an aqueous buffer.

Materials:

  • Sulfisoxazole powder

  • Dimethyl sulfoxide (B87167) (DMSO) or Ethanol (B145695) (as co-solvent)

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline, PBS)

  • Vortex mixer or sonicator

  • Sterile microcentrifuge tubes or vials

Methodology:

  • Prepare a Concentrated Stock Solution:

    • Accurately weigh the desired amount of Sulfisoxazole powder.

    • Add a small volume of 100% DMSO or ethanol to the powder.

    • Vortex or sonicate the mixture until the Sulfisoxazole is completely dissolved. A stock concentration of 50 mg/mL in DMSO is a common starting point.[9]

  • Dilution into Aqueous Buffer:

    • Add the desired volume of the aqueous buffer to a sterile tube.

    • While vigorously vortexing or stirring the buffer, slowly add the required volume of the Sulfisoxazole stock solution dropwise. This helps to prevent localized high concentrations and subsequent precipitation.

    • Ensure the final concentration of the co-solvent in the aqueous solution is as low as possible (typically <1%) to avoid potential toxicity in biological experiments.

Protocol 3: Preparation of Sulfisoxazole-Cyclodextrin Inclusion Complexes by Kneading

Objective: To prepare a solid inclusion complex of Sulfisoxazole with a cyclodextrin to improve its aqueous solubility.

Materials:

  • Sulfisoxazole powder

  • β-Cyclodextrin (β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Mortar and pestle

  • Ethanol/water (1:1 v/v) solution

  • Vacuum oven or desiccator

Methodology:

  • Accurately weigh equimolar amounts of Sulfisoxazole and the chosen cyclodextrin.

  • Transfer the powders to a mortar and mix them thoroughly by trituration.

  • Slowly add a small amount of the ethanol/water solution to the powder mixture while continuously kneading with the pestle to form a thick, homogeneous paste.[10]

  • Continue kneading for 30-60 minutes.

  • Dry the resulting paste in a vacuum oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved, or in a desiccator.

  • Grind the dried complex into a fine powder using the mortar and pestle.

  • This powder can then be used for dissolution studies in aqueous buffers.

Mechanism of Action of Sulfonamides

Sulfonamides, including Sulfisoxazole, act as competitive inhibitors of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS).[][12] This enzyme is essential for the synthesis of folic acid, a crucial component for bacterial DNA and RNA synthesis. By blocking this pathway, sulfonamides inhibit bacterial growth.[13]

Sulfonamide_Mechanism

References

Technical Support Center: Optimizing Sulfisoxazole Dosage for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Sulfisoxazole (B1682709) dosage for in vivo animal studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Sulfisoxazole?

A1: Sulfisoxazole is a sulfonamide antibiotic. Its primary mechanism of action is the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), a bacterial enzyme essential for the synthesis of folic acid.[1] By blocking this pathway, Sulfisoxazole prevents the production of nucleotides and amino acids necessary for bacterial growth, exerting a bacteriostatic effect.[1] Eukaryotic cells are unaffected as they acquire folic acid from their diet.

A secondary, more recently discovered mechanism involves the inhibition of the endothelin receptor A (ETA). This has been shown to reduce the secretion of small extracellular vesicles (sEVs) from breast cancer cells, which can suppress tumor growth and metastasis.[2]

Q2: Which animal model is most appropriate for my Sulfisoxazole study?

A2: The choice of animal model depends on the research question. Murine (mouse) models are commonly used for sepsis and pneumonia studies. For urinary tract infections (UTIs) and otitis media (OM), both murine and chinchilla models are well-established.[1] When studying the anti-cancer effects of Sulfisoxazole, mouse xenograft models are frequently employed.[2]

Q3: How do I prepare Sulfisoxazole for oral administration?

A3: Sulfisoxazole can be administered orally as a suspension. Common vehicles include corn oil or an aqueous solution of 0.5% carboxymethyl cellulose (B213188) (CMC). For a homogeneous suspension in CMC-Na, you can prepare a 5 mg/mL solution by mixing 5 mg of Sulfisoxazole with 1 mL of the CMC-Na solution. Another formulation involves dissolving Sulfisoxazole in DMSO and then further diluting with PEG300, Tween80, and water. For instance, a 10 mg/ml stock in DMSO can be diluted in corn oil for oral gavage. It is recommended to prepare the formulation fresh before each administration.

Q4: What are the key pharmacokinetic parameters of Sulfisoxazole in common animal models?

A4: Pharmacokinetic parameters such as half-life and bioavailability vary significantly across species. A summary of these parameters is provided in the data tables below. It is important to note that in mice, the systemic exposure to the N⁴-acetyl SFX metabolite can be greater than that of the parent drug.

Q5: What are the potential toxicities and side effects of Sulfisoxazole in animals?

A5: Potential toxicities include hypersensitivity reactions (e.g., skin rashes, fever), and blood dyscrasias.[3] A key concern with sulfonamides is the risk of crystalluria (crystal formation in urine), which can lead to urinary tract obstruction.[4] To mitigate this, ensure animals have an adequate supply of drinking water.[4] In dogs, a deficiency in acetylation may increase the risk of adverse effects from phase I metabolites.[3] Prolonged administration of high doses may lead to folate deficiency.[3]

Troubleshooting Guide

Issue 1: Poor efficacy or lack of dose-response.

  • Possible Cause: Suboptimal dosage or administration schedule.

  • Troubleshooting Steps:

    • Verify Target Expression: If applicable to your model (e.g., cancer studies), confirm that the target (like endothelin receptor A) is expressed.

    • Dose-Escalation Study: Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) and the optimal biological dose (OBD).

    • Pharmacokinetic Analysis: Perform a pharmacokinetic study to ensure that the drug concentration in the plasma reaches therapeutic levels.

    • Frequency of Administration: Consider more frequent administration if Sulfisoxazole has a short half-life in your animal model.

Issue 2: Animal morbidity or mortality.

  • Possible Cause: Drug toxicity or procedural complications.

  • Troubleshooting Steps:

    • Toxicity Monitoring: Closely observe animals for clinical signs of toxicity such as changes in behavior, appearance, and weight loss. Perform regular blood counts and urinalysis.

    • Reduce Dosage: If toxicity is suspected, reduce the dose or discontinue the treatment.

    • Oral Gavage Technique: Ensure proper oral gavage technique to avoid injury or aspiration. Using a sucrose-coated gavage needle may reduce stress in mice.[5]

    • Vehicle Control: Always include a vehicle control group to differentiate between drug-related toxicity and effects of the vehicle or procedure.

Issue 3: Drug formulation is unstable (e.g., precipitation).

  • Possible Cause: Poor solubility or improper preparation.

  • Troubleshooting Steps:

    • Fresh Preparation: Prepare the dosing solution fresh before each use.

    • Solubility Aids: If using a suspension, ensure it is well-mixed before each administration. For solutions, ensure the drug is fully dissolved. Sonication may aid in dissolution.

    • Stability Study: For longer-term studies, conduct a stability study of your formulation under the intended storage conditions.[6][7]

Issue 4: Crystalluria is observed.

  • Possible Cause: High drug concentration in urine.

  • Troubleshooting Steps:

    • Hydration: Ensure animals have free access to drinking water to maintain adequate urine output.[4]

    • Urine pH Monitoring: Monitor urine pH, as it can influence crystal formation.

    • Dose Adjustment: If crystalluria is persistent and associated with clinical signs, consider reducing the dose.

Data Presentation

Table 1: Sulfisoxazole Pharmacokinetic Parameters in Different Species

SpeciesAdministration RouteHalf-life (Elimination)BioavailabilityReference
DogIntravenous33.74 hoursN/A[8]
DogOral-69.8%[8]
SwineIntravenous46.39 hoursN/A[8]
SwineOral-100.0%[8]
HumanOral7.40 hours-[8]

Table 2: Sulfisoxazole Toxicity Data

SpeciesTestResultReference
RatLD50 (Oral)10,000 mg/kg[9]
RatCarcinogenicity (Oral Gavage)100 or 400 mg/kg for 103 weeks - Not carcinogenic[10]
MouseCarcinogenicity (Oral Gavage)500 or 2,000 mg/kg for 103 weeks - Not carcinogenic[10]

Experimental Protocols

Protocol 1: Dose-Response Study in a Murine Sepsis Model
  • Inoculum Preparation:

    • Culture a pathogenic bacterial strain (e.g., Staphylococcus aureus) overnight.

    • Subculture the bacteria and grow to the mid-logarithmic phase.

    • Wash and resuspend the bacteria in sterile phosphate-buffered saline (PBS) to the desired concentration (to be determined in a pilot study).[11]

  • Induction of Sepsis:

    • Inject the bacterial suspension intraperitoneally into mice.[11]

  • Dose Groups:

    • Establish multiple dose groups of Sulfisoxazole (e.g., 25, 50, 100 mg/kg) and a vehicle control group.

  • Drug Administration:

    • At 1 and 6 hours post-infection, administer the assigned dose of Sulfisoxazole or vehicle via oral gavage.[11]

  • Monitoring:

    • Monitor the mice at least twice daily for 7-14 days for signs of morbidity and mortality.[11]

    • Record survival data.

  • Bacterial Load Determination (Satellite Group):

    • At a predetermined time point (e.g., 24 hours post-infection), euthanize a separate group of mice.

    • Collect blood and spleen for bacterial load determination (CFU/mL or CFU/g).[11]

Protocol 2: Acute Oral Toxicity Study in Mice (Limit Test)
  • Animal Preparation:

    • Fast adult female BALB/c mice overnight.[11]

  • Dose Administration:

    • Administer a single high dose of Sulfisoxazole (e.g., 2000 mg/kg) via oral gavage to a group of 5 mice.[11]

    • Administer the vehicle to a control group of 5 mice.[11]

  • Observation:

    • Observe the animals closely for the first few hours post-dosing and then daily for 14 days.[11]

    • Record any signs of toxicity (e.g., changes in behavior, appearance, weight loss) and mortality.[11]

  • Body Weight Measurement:

    • Record body weights before dosing and on days 7 and 14.[11]

  • Necropsy:

    • At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.[11]

Visualizations

Sulfisoxazole_Antibacterial_Pathway Sulfisoxazole Antibacterial Mechanism of Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate Dihydropteroic Acid DHPS->Dihydropteroate Synthesis Dihydrofolate Dihydrofolic Acid Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolic Acid Dihydrofolate->Tetrahydrofolate Nucleotides_AminoAcids Nucleotides & Amino Acids Tetrahydrofolate->Nucleotides_AminoAcids Bacterial_Growth Bacterial Growth Nucleotides_AminoAcids->Bacterial_Growth Sulfisoxazole Sulfisoxazole Sulfisoxazole->DHPS Inhibits

Caption: Sulfisoxazole's antibacterial mechanism of action.

Sulfisoxazole_Anticancer_Pathway Sulfisoxazole Anti-Cancer Mechanism of Action Sulfisoxazole Sulfisoxazole ETA_Receptor Endothelin Receptor A (ETA) Sulfisoxazole->ETA_Receptor Inhibits sEV_Biogenesis sEV Biogenesis & Secretion ETA_Receptor->sEV_Biogenesis Promotes sEV_Release sEV Release sEV_Biogenesis->sEV_Release Tumor_Progression Tumor Progression & Metastasis sEV_Release->Tumor_Progression Contributes to

Caption: Sulfisoxazole's anti-cancer mechanism of action.

Dose_Response_Workflow Experimental Workflow for Dose-Response Study Start Start Inoculum Prepare Bacterial Inoculum Start->Inoculum Induce_Infection Induce Infection in Animal Model Inoculum->Induce_Infection Group_Animals Randomize Animals into Dose Groups Induce_Infection->Group_Animals Administer_Drug Administer Sulfisoxazole or Vehicle Group_Animals->Administer_Drug Monitor Monitor Morbidity & Mortality Administer_Drug->Monitor Endpoint Endpoint Determination Monitor->Endpoint Bacterial_Load Determine Bacterial Load (Satellite Group) Endpoint->Bacterial_Load Yes Analyze_Data Analyze Survival & Bacterial Load Data Endpoint->Analyze_Data No Bacterial_Load->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an in vivo dose-response study.

References

Technical Support Center: Addressing Sulfisoxazole Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address issues of Sulfisoxazole precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: Why is my Sulfisoxazole precipitating in the cell culture medium?

Precipitation of Sulfisoxazole in your cell culture medium is a common issue primarily due to its low aqueous solubility.[1] This phenomenon, often called "salting out," occurs when a concentrated stock solution of Sulfisoxazole, typically dissolved in an organic solvent like DMSO, is introduced into the aqueous environment of the cell culture medium.[2] The abrupt change in solvent polarity causes the compound to exceed its solubility limit and fall out of solution.[3] The solubility of Sulfisoxazole is also pH-dependent.[4][5]

Q2: What is the recommended solvent for preparing Sulfisoxazole stock solutions?

The most common and recommended solvent for preparing Sulfisoxazole stock solutions for cell culture applications is Dimethyl Sulfoxide (DMSO).[6][7] Ethanol can also be used, but Sulfisoxazole is significantly more soluble in DMSO.[6] It is crucial to use high-purity, sterile DMSO to avoid contamination and unwanted cellular effects.[8]

Q3: What is the maximum concentration of DMSO that my cells can tolerate?

To prevent solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically at or below 0.5%.[9] A final concentration of 0.1% is widely recommended for most cell lines.[2][10] It is imperative to include a vehicle control in your experiments, which consists of media with the same final concentration of DMSO but without Sulfisoxazole, to account for any effects of the solvent on the cells.[9][11]

Q4: Can I simply filter out the Sulfisoxazole precipitate?

Filtering the medium to remove the precipitate is generally not recommended.[9] This action will remove the compound, leading to an unknown and lower-than-intended final concentration of the biologically active Sulfisoxazole in your experiment, which can significantly impact the accuracy and reproducibility of your results.[9]

Q5: How does the pH of the cell culture medium affect Sulfisoxazole solubility?

The solubility of Sulfisoxazole, like other sulfonamides, is influenced by pH.[4][12] Sulfisoxazole has a pKa of 5.0.[13] Its solubility is lowest near its isoelectric point and increases as the pH becomes more acidic or alkaline.[4] Standard cell culture media are typically buffered to a physiological pH of around 7.2-7.4. While slight adjustments to the media's pH can sometimes improve a compound's solubility, significant deviations can negatively impact cell health.[9]

Troubleshooting Guide

If you observe a precipitate after adding Sulfisoxazole to your cell culture medium, follow this guide to identify and resolve the issue.

Potential Cause Description Recommended Solution(s)
Poor Aqueous Solubility Sulfisoxazole is inherently hydrophobic and has limited solubility in aqueous solutions like cell culture media.[1][6]- Prepare a high-concentration stock solution in DMSO (e.g., 50 mg/mL).[6][7]- Minimize the final DMSO concentration in the culture medium (≤0.1% is ideal).[2]- Perform the final dilution step directly into pre-warmed (37°C) cell culture media with rapid and thorough mixing.[9][10]
Suboptimal Dilution Method Adding a concentrated DMSO stock solution too quickly into the aqueous medium can create localized high concentrations, leading to immediate precipitation.[10]- Employ a stepwise serial dilution method.[9]- Add the Sulfisoxazole stock solution dropwise to the pre-warmed media while gently swirling or vortexing to ensure rapid and even dispersion.[10]
Stock Solution Issues The Sulfisoxazole may have precipitated out of the stock solution due to improper storage, or the concentration may be too high for the solvent to maintain solubility over time.- Visually inspect the DMSO stock solution for any precipitate before each use. If present, gently warm the solution in a 37°C water bath and vortex to redissolve.[10]- Prepare fresh stock solutions regularly and store them in small, single-use aliquots to avoid repeated freeze-thaw cycles.[6]
Interactions with Media Components Components in the media, such as proteins in Fetal Bovine Serum (FBS), can sometimes interact with the compound, although serum proteins can also aid in solubility.[9][14]- If using serum-containing medium, the proteins like albumin can help keep the compound in solution.[9]- Consider using solubility enhancers such as (2-Hydroxypropyl)-β-cyclodextrin, which can encapsulate hydrophobic drugs and increase their aqueous solubility.[9]
Temperature and pH Effects Adding a cold stock solution to the medium or significant deviations from the optimal pH can induce precipitation.[10]- Always use pre-warmed (37°C) media when adding the Sulfisoxazole stock solution to prevent temperature shock-induced precipitation.[10]- Ensure the pH of your cell culture medium is within the optimal physiological range (typically 7.2-7.4).[10]

Quantitative Data Summary

The following table summarizes the solubility of Sulfisoxazole in various solvents.

Solvent Solubility Molar Concentration
DMSO~53 mg/mL~198.27 mM
Ethanol~2 mg/mL-
WaterInsoluble-
DMSO:PBS (pH 7.2) (1:9)~0.1 mg/mL-

Data sourced from various chemical suppliers.[6][7] Note that using moisture-absorbing DMSO can reduce solubility.[6]

Experimental Protocols

Protocol 1: Preparation of a Sulfisoxazole Stock Solution

Objective: To prepare a sterile, high-concentration stock solution of Sulfisoxazole in DMSO.

Materials:

  • Sulfisoxazole powder

  • High-purity, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipette

Methodology:

  • In a sterile environment (e.g., a biological safety cabinet), weigh out the desired amount of Sulfisoxazole powder.

  • Add the appropriate volume of sterile DMSO to achieve the desired high concentration (e.g., 53 mg/mL).

  • Vortex the solution thoroughly until the Sulfisoxazole is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.[10]

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use sterile tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term stability.[6]

Protocol 2: Determining the Apparent Solubility of Sulfisoxazole in Your Cell Culture Medium

Objective: To empirically determine the maximum concentration at which Sulfisoxazole remains soluble in your specific cell culture medium under experimental conditions.

Materials:

  • Prepared Sulfisoxazole stock solution (from Protocol 1)

  • Your specific cell culture medium (pre-warmed to 37°C)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Incubator (37°C)

Methodology:

  • Prepare a series of dilutions of the Sulfisoxazole stock solution in pre-warmed cell culture medium. For example, you can prepare final concentrations ranging from 1 µM to 200 µM.

  • To do this, add the calculated volume of the DMSO stock to the pre-warmed medium in separate microcentrifuge tubes. Ensure the final DMSO concentration remains below the cytotoxic level for your cells (e.g., ≤0.1%).

  • Vortex each tube immediately and thoroughly after adding the stock solution to ensure rapid mixing.[10]

  • Incubate the tubes at 37°C for 1-2 hours, mimicking the conditions of a cell culture experiment.[10]

  • After incubation, visually inspect each tube for any signs of precipitation (cloudiness or visible particles). You can also examine a small sample under a microscope.

  • The highest concentration that remains clear is the apparent solubility of Sulfisoxazole in your specific medium under these conditions.

Visualizations

Troubleshooting_Workflow start Precipitation Observed in Cell Culture Medium check_stock Is the DMSO stock solution clear? start->check_stock warm_stock Warm stock at 37°C and vortex. If still not dissolved, prepare fresh stock. check_stock->warm_stock No check_dilution How was the working solution prepared? check_stock->check_dilution Yes warm_stock->check_dilution rapid_dilution Rapid, direct dilution into medium check_dilution->rapid_dilution stepwise_dilution Stepwise/serial dilution check_dilution->stepwise_dilution recommend_stepwise Adopt a stepwise dilution method. Add stock to pre-warmed (37°C) medium with rapid mixing. rapid_dilution->recommend_stepwise check_concentration Is the final Sulfisoxazole concentration above its known solubility limit? stepwise_dilution->check_concentration recommend_stepwise->check_concentration reduce_concentration Lower the final working concentration. Determine apparent solubility (Protocol 2). check_concentration->reduce_concentration Yes check_solvent_conc Is the final DMSO concentration >0.5%? check_concentration->check_solvent_conc No solution_clear Solution is Clear Proceed with Experiment reduce_concentration->solution_clear reduce_dmso Increase stock concentration to reduce the volume added to the medium. check_solvent_conc->reduce_dmso Yes consider_enhancers Consider using solubility enhancers (e.g., cyclodextrin) or serum. check_solvent_conc->consider_enhancers No reduce_dmso->solution_clear consider_enhancers->solution_clear

Caption: Troubleshooting workflow for Sulfisoxazole precipitation.

Experimental_Workflow cluster_prep Preparation Phase cluster_dilution Dilution Phase cluster_exp Experimental Phase prep_stock 1. Prepare High-Concentration Sulfisoxazole Stock in DMSO (Protocol 1) add_stock 3. Add Stock Solution Dropwise to Pre-warmed Medium with Rapid Mixing prep_stock->add_stock warm_media 2. Pre-warm Cell Culture Medium to 37°C warm_media->add_stock visual_check 4. Visually Inspect for Precipitation add_stock->visual_check treat_cells 5. Add Medicated Medium to Cells visual_check->treat_cells If Clear incubate 7. Incubate and Monitor treat_cells->incubate vehicle_control 6. Include Vehicle Control (Medium + same % DMSO) vehicle_control->incubate

References

Sulfisoxazole Stability: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Sulfisoxazole under various experimental conditions. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure the integrity of your research and development activities.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions that may arise during the experimental study of Sulfisoxazole stability.

Q1: My Sulfisoxazole solution is showing unexpected degradation. What are the potential causes?

A1: Unexpected degradation of Sulfisoxazole can be attributed to several factors:

  • pH Shifts: Sulfisoxazole stability is highly pH-dependent. Unbuffered solutions or improperly prepared buffers can lead to pH drifts, accelerating hydrolysis.

  • Light Exposure: Sulfisoxazole is known to be sensitive to light, particularly in its anionic form. Inadequate protection from ambient or UV light can lead to significant photodegradation.[1]

  • Temperature Fluctuations: Elevated temperatures increase the rate of degradation. Ensure your samples are stored at the intended, controlled temperature.

  • Oxidative Stress: The presence of oxidizing agents, even atmospheric oxygen, can contribute to the degradation of the aniline (B41778) moiety of the molecule.

  • Contaminants: Trace metal ions in solvents or reagents can catalyze degradation reactions.

Q2: I am observing peak tailing or splitting in my HPLC chromatogram for Sulfisoxazole. How can I resolve this?

A2: Chromatographic issues like peak tailing or splitting can compromise the accuracy of your stability data. Here are some troubleshooting steps:

  • Mobile Phase pH: The pH of the mobile phase should be at least 1.5-2 pH units away from the pKa of Sulfisoxazole (~5.0) to ensure a single ionic species is present.

  • Column Condition: A void at the column inlet or a contaminated guard column can cause peak splitting. Try reversing and flushing the column or replacing the guard column.

  • Sample Solvent: Ensure the sample is dissolved in a solvent that is of equal or weaker elution strength than the mobile phase to prevent peak distortion.

  • Metal Contamination: Chelation of Sulfisoxazole with metal ions in the HPLC system can cause peak tailing. Adding a chelating agent like EDTA to the mobile phase can help.

Q3: How do I perform a forced degradation study for Sulfisoxazole?

A3: Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods. A typical study involves subjecting Sulfisoxazole to the following conditions:

  • Acid Hydrolysis: Treat a solution of Sulfisoxazole with an acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C).

  • Base Hydrolysis: Treat a solution of Sulfisoxazole with a base (e.g., 0.1 M NaOH) at an elevated temperature (e.g., 60°C).

  • Oxidation: Expose a solution of Sulfisoxazole to an oxidizing agent (e.g., 3% H₂O₂).

  • Thermal Degradation: Expose solid Sulfisoxazole to dry heat (e.g., 80°C).

  • Photodegradation: Expose a solution of Sulfisoxazole to a light source capable of emitting both UV and visible light, as per ICH Q1B guidelines.

A detailed protocol for forced degradation is provided in the "Experimental Protocols" section.

Quantitative Stability Data

The following tables summarize the degradation kinetics of Sulfamethoxazole (B1682508), a structurally similar sulfonamide, under various pH and temperature conditions. This data can be used as a reference to anticipate the stability behavior of Sulfisoxazole. The degradation is generally observed to follow pseudo-first-order kinetics.

Table 1: Effect of pH on the Degradation Rate Constant (k) of Sulfamethoxazole at 37°C

pHRate Constant (k) (h⁻¹)Reference
0.80Varies with H⁺ concentration[2]
2.89-[2]
3.00pH independent[2]
5.45pH independent[2]
5.50Varies with H⁺ concentration[2]
6.88Varies with H⁺ concentration[2]
7.002 x 10⁻³ min⁻¹[3]
9.00-[4]
11.10-[4]

Table 2: Effect of Temperature on the Degradation of Sulfamethoxazole

Temperature (°C)Condition% Remaining after 72hReference
25-78[2]
37-60[2]
50-20[2]
60-14[2]

Table 3: Photodegradation of Sulfisoxazole in Aqueous Solution

ConditionHalf-life (t½) (hours)Quantum Yield (Φ)Reference
Acidic (pH 4.0)3.10.7 ± 0.3 (for protonated state)[1][5]
Neutral (pH 7.0)11.7-[1]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the stability of Sulfisoxazole.

Protocol 1: Forced Degradation Study of Sulfisoxazole

Objective: To investigate the degradation pathways of Sulfisoxazole under various stress conditions.

Materials:

  • Sulfisoxazole reference standard

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Water bath or oven

  • Photostability chamber

  • HPLC system with UV detector

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of Sulfisoxazole in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 9 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours.

    • At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a known amount of solid Sulfisoxazole in a petri dish and expose it to a dry heat of 80°C for 48 hours.

    • At specified time points, withdraw a sample, dissolve it in methanol, and dilute for HPLC analysis.

  • Photodegradation:

    • Prepare a solution of Sulfisoxazole in water at a suitable concentration.

    • Expose the solution to a light source in a photostability chamber that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • At specified time points, withdraw aliquots from both the exposed and control samples for HPLC analysis.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for Sulfisoxazole

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating Sulfisoxazole from its degradation products.

Instrumentation and Conditions:

  • HPLC System: A system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile). A starting gradient could be 95:5 (A:B) ramped to 20:80 (A:B) over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 270 nm.

  • Injection Volume: 20 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of Sulfisoxazole reference standard in methanol (1 mg/mL). Prepare working standards by diluting the stock solution with the mobile phase to achieve a concentration range suitable for constructing a calibration curve (e.g., 1-100 µg/mL).

  • Sample Preparation: Dilute the samples from the stability studies with the mobile phase to a concentration within the calibration range.

  • Chromatographic Analysis: Inject the standards and samples into the HPLC system.

  • Data Analysis:

    • Identify the peak for Sulfisoxazole based on its retention time compared to the standard.

    • Identify the peaks of the degradation products.

    • Calculate the concentration of Sulfisoxazole in the samples using the calibration curve.

    • Determine the percentage of degradation.

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships relevant to Sulfisoxazole stability studies.

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Sulfisoxazole Stock Solution prep_stress Prepare Stress Samples (Acid, Base, Oxidative, Thermal, Photo) prep_stock->prep_stress acid Acid Hydrolysis base Base Hydrolysis oxid Oxidation thermal Thermal photo Photodegradation hplc HPLC Analysis acid->hplc Analyze aliquots base->hplc Analyze aliquots oxid->hplc Analyze aliquots thermal->hplc Analyze aliquots photo->hplc Analyze aliquots data Data Interpretation (% Degradation, Kinetics) hplc->data

Caption: Workflow for a forced degradation study of Sulfisoxazole.

troubleshooting_workflow cluster_investigation Investigation Steps cluster_solution Potential Solutions start Unexpected Degradation Observed check_ph Verify pH of Solution/Buffer start->check_ph check_light Assess Light Exposure Conditions start->check_light check_temp Confirm Storage Temperature start->check_temp check_reagents Evaluate Reagent Purity start->check_reagents adjust_ph Prepare Fresh Buffers/ Adjust pH check_ph->adjust_ph If pH is incorrect protect_light Use Amber Vials/ Work in Low Light check_light->protect_light If exposed to light control_temp Calibrate and Monitor Storage Equipment check_temp->control_temp If temperature is off use_hplc_grade Use High-Purity Solvents/Reagents check_reagents->use_hplc_grade If reagents are impure

Caption: Troubleshooting decision tree for unexpected Sulfisoxazole degradation.

References

Technical Support Center: Troubleshooting Inconsistent Results in Sulfisoxazole Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sulfisoxazole bioassays. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the accuracy and reproducibility of your experimental results. Inconsistent outcomes in bioassays can stem from a variety of factors, and this guide provides a structured approach to troubleshooting and optimizing your Sulfisoxazole susceptibility testing.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in zone diameters between different batches of our Sulfisoxazole disk diffusion assays. What are the likely causes?

A1: Inconsistent zone diameters in disk diffusion assays for Sulfisoxazole can be attributed to several factors. It is crucial to systematically evaluate each step of your protocol. Key areas to investigate include:

  • Inoculum Preparation: The density of the bacterial inoculum is critical. An inoculum that is too light will result in larger zones of inhibition, while an overly heavy inoculum will produce smaller zones. Ensure you are consistently preparing your inoculum to a 0.5 McFarland turbidity standard.

  • Media Composition and Preparation: The pH of the Mueller-Hinton Agar (B569324) (MHA) should be between 7.2 and 7.4. An acidic pH can reduce the apparent activity of sulfonamides, leading to smaller zones. The depth of the agar is also important; it should be a uniform 4 mm. Thinner agar can lead to larger zones due to faster diffusion.

  • Sulfisoxazole Disk Potency: Ensure that your Sulfisoxazole disks are stored correctly (typically at -20°C or as recommended by the manufacturer) and are not expired. Allow disks to come to room temperature before opening the container to prevent condensation, which can affect drug potency.

  • Incubation Conditions: Incubate plates at 35°C ± 2°C for 16-20 hours. Incubation in a CO2-enriched atmosphere should be avoided as it can lower the pH of the agar.

Q2: Our Minimum Inhibitory Concentration (MIC) values for Sulfisoxazole in broth microdilution assays are fluctuating between experiments. What should we troubleshoot?

A2: Fluctuations in MIC values are a common issue in broth microdilution assays. For sulfonamides like Sulfisoxazole, specific media components can be a significant source of error. Consider the following:

  • Media Composition: Mueller-Hinton Broth (MHB) can contain thymidine (B127349), which interferes with the action of sulfonamides and can lead to falsely elevated MICs (apparent resistance).[1] It is essential to use thymidine-free MHB or supplement the media with thymidine phosphorylase or lysed horse blood to counteract the effects of any residual thymidine.[1]

  • Inoculum Density: The final concentration of the bacterial inoculum in each well should be approximately 5 x 10^5 CFU/mL. A lower inoculum can result in falsely low MICs, while a higher inoculum can lead to falsely high MICs.

  • Pipetting and Dilution Errors: Inaccurate serial dilutions of Sulfisoxazole will directly impact the final concentrations in the microplate wells, leading to erroneous MIC values.

Q3: Our quality control (QC) strain results for Sulfisoxazole are consistently out of the acceptable range. What steps should we take?

A3: Out-of-range QC results indicate a systemic issue that must be resolved before proceeding with testing clinical or experimental samples. The investigation should be systematic:

  • Verify the QC Strain: Ensure you are using the correct, certified QC strain (e.g., Escherichia coli ATCC® 25922 or Staphylococcus aureus ATCC® 25923) and that it has been stored and subcultured correctly to prevent contamination or mutation.

  • Check Reagents: Evaluate all reagents used in the assay, including the media, Sulfisoxazole disks or solutions, and any supplements. Pay close attention to expiration dates and storage conditions.

  • Review the Protocol: Meticulously review every step of your experimental protocol for any deviations from the standardized method (e.g., CLSI guidelines).

  • Investigate Environmental Factors: Assess incubation temperature, humidity, and atmospheric conditions for any fluctuations.

  • Re-test: Once a potential cause has been identified and rectified, repeat the QC testing. All experimental results obtained since the last successful QC run should be considered invalid and re-tested.

Troubleshooting Guides

Inconsistent Zone Diameters in Disk Diffusion Assays
Observed Problem Potential Cause Troubleshooting Step
Zone sizes are consistently too large for the QC strain. Inoculum is too light.Prepare a new inoculum suspension and carefully adjust to a 0.5 McFarland standard.
Agar depth is too shallow (<4 mm).Prepare new MHA plates, ensuring a uniform depth of 4 mm.
Sulfisoxazole disks have a higher than expected potency.Use a new lot of Sulfisoxazole disks and re-test.
Zone sizes are consistently too small for the QC strain. Inoculum is too heavy.Prepare a new inoculum suspension and carefully adjust to a 0.5 McFarland standard.
Agar depth is too deep (>4 mm).Prepare new MHA plates, ensuring a uniform depth of 4 mm.
Low pH of the Mueller-Hinton Agar.Check the pH of the MHA. It should be between 7.2 and 7.4.[3]
Expired or improperly stored Sulfisoxazole disks.Check the expiration date and storage conditions of the disks. Use a new, properly stored lot.
Fuzzy or indistinct zone edges. Bacterial swarming (e.g., Proteus spp.).Ignore the thin film of swarming growth and measure the diameter of the zone of obvious growth inhibition.
Contamination of the culture.Re-isolate the test organism to ensure a pure culture.
Inconsistent MIC Values in Broth Microdilution Assays
Observed Problem Potential Cause Troubleshooting Step
MIC values are consistently higher than expected for the QC strain. Presence of thymidine in the Mueller-Hinton Broth.Use a different lot of MHB confirmed to be low in thymidine, or supplement the broth with thymidine phosphorylase or lysed horse blood.[1]
Inoculum is too heavy.Prepare a new inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
Incorrect reading of the endpoint.Ensure consistent reading of ~80% growth inhibition for sulfonamides.[2]
MIC values are consistently lower than expected for the QC strain. Inoculum is too light.Prepare a new inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
Inaccurate preparation of Sulfisoxazole dilutions.Carefully repeat the serial dilutions of the Sulfisoxazole stock solution.
Growth observed in sterility control wells. Contamination of the broth or microplate.Use new, sterile broth and microplates. Review aseptic technique during plate preparation.
No growth in the growth control well. Inactive inoculum or incorrect media.Prepare a fresh inoculum and verify the growth-promoting properties of the MHB.

Quality Control Ranges for Sulfisoxazole

Important Note: Recent editions of the Clinical and Laboratory Standards Institute (CLSI) M100 document, the primary reference for antimicrobial susceptibility testing standards, have removed the quality control ranges for Sulfisoxazole. This may be due to a variety of factors, including changes in clinical usage and the availability of alternative agents.

For laboratories that still perform Sulfisoxazole susceptibility testing, it is crucial to establish internal, laboratory-validated quality control ranges. The following table provides historical QC ranges for informational purposes, which may be useful as a starting point for internal validation. These ranges are based on older CLSI documents and should not be used for clinical reporting without proper in-house validation.

Quality Control Strain Method Antimicrobial Agent Concentration Acceptable Range
Escherichia coli ATCC® 25922Disk DiffusionSulfisoxazole250 or 300 µgHistorical ranges are not consistently available in recent literature. Laboratories should establish their own.
Staphylococcus aureus ATCC® 25923Disk DiffusionSulfisoxazole250 or 300 µgHistorical ranges are not consistently available in recent literature. Laboratories should establish their own.
Escherichia coli ATCC® 25922Broth MicrodilutionSulfisoxazoleN/AHistorical ranges are not consistently available in recent literature. Laboratories should establish their own.
Staphylococcus aureus ATCC® 29213Broth MicrodilutionSulfisoxazoleN/AHistorical ranges are not consistently available in recent literature. Laboratories should establish their own.

Experimental Protocols

Detailed Methodology: Sulfisoxazole Disk Diffusion (Kirby-Bauer) Assay
  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions. The final pH should be between 7.2 and 7.4. Pour the molten agar into sterile petri dishes to a uniform depth of 4 mm. Allow the agar to solidify and dry the surface to remove excess moisture before use.

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.

  • Inoculation of Agar Plate:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.

    • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

  • Application of Sulfisoxazole Disks:

    • Aseptically apply a Sulfisoxazole disk (typically 250 or 300 µg) to the center of the inoculated plate.

    • Gently press the disk to ensure complete contact with the agar surface.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Measurement and Interpretation: After incubation, measure the diameter of the zone of complete growth inhibition in millimeters (mm) using a ruler or calipers. Interpret the result as Susceptible (S), Intermediate (I), or Resistant (R) based on the established interpretive criteria.

Detailed Methodology: Sulfisoxazole Broth Microdilution Assay
  • Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB). Ensure the broth is low in thymidine or supplement it as described in the FAQs.

  • Preparation of Sulfisoxazole Dilutions:

    • Prepare a stock solution of Sulfisoxazole.

    • Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well microtiter plate to achieve the desired final concentration range.

  • Inoculum Preparation:

    • Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described for the disk diffusion method.

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation of Microplate:

    • Inoculate each well containing the Sulfisoxazole dilutions with the standardized bacterial suspension.

    • Include a growth control well (inoculum in broth without antibiotic) and a sterility control well (broth only).

  • Incubation: Incubate the microplate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation:

    • After incubation, visually inspect the microplate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of Sulfisoxazole that shows approximately 80% inhibition of growth compared to the growth control well.[2]

Visualizations

Sulfisoxazole_Mechanism_of_Action PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthetase Dihydropteroate (B1496061) Synthetase PABA->Dihydropteroate_Synthetase Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroate_Synthetase->Dihydrofolic_Acid Incorporates PABA Sulfisoxazole Sulfisoxazole Sulfisoxazole->Inhibition Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid via Dihydrofolate Reductase DNA_Synthesis Bacterial DNA Synthesis Tetrahydrofolic_Acid->DNA_Synthesis Inhibition->Dihydropteroate_Synthetase

Caption: Sulfisoxazole competitively inhibits dihydropteroate synthetase.

Troubleshooting_Workflow Start Inconsistent Bioassay Results QC_Check Are QC Strain Results Within Acceptable Range? Start->QC_Check Protocol_Review Review Experimental Protocol QC_Check->Protocol_Review No Random_Error Investigate Random Error Sources QC_Check->Random_Error Yes Reagent_Check Check Reagents (Media, Drug, etc.) Protocol_Review->Reagent_Check Inoculum_Check Verify Inoculum Preparation Reagent_Check->Inoculum_Check Incubation_Check Check Incubation Conditions Inoculum_Check->Incubation_Check Systemic_Error Systemic Error Identified Incubation_Check->Systemic_Error Corrective_Action Implement Corrective Action Systemic_Error->Corrective_Action Retest Re-run Assay Corrective_Action->Retest Retest->Start

Caption: A logical workflow for troubleshooting inconsistent bioassay results.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Media_Prep 1. Prepare Mueller-Hinton Agar Inoculum_Prep 2. Prepare 0.5 McFarland Inoculum Media_Prep->Inoculum_Prep Inoculate_Plate 3. Inoculate Agar Plate Inoculum_Prep->Inoculate_Plate Apply_Disk 4. Apply Sulfisoxazole Disk Inoculate_Plate->Apply_Disk Incubate 5. Incubate at 35°C Apply_Disk->Incubate Measure_Zone 6. Measure Zone of Inhibition Incubate->Measure_Zone Interpret 7. Interpret Results (S/I/R) Measure_Zone->Interpret

Caption: Standard workflow for the Sulfisoxazole disk diffusion assay.

References

Technical Support Center: Sulfisoxazole In Vitro Activity & Serum Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of serum proteins on the in vitro antibacterial activity of Sulfisoxazole.

Frequently Asked Questions (FAQs)

Q1: How does the presence of serum proteins affect the in vitro activity of Sulfisoxazole?

Serum proteins, primarily albumin, bind to Sulfisoxazole, reducing the concentration of the free, unbound drug in the test medium. Since only the free fraction of an antibiotic is microbiologically active, this binding leads to an apparent decrease in its potency, which is typically observed as an increase in the Minimum Inhibitory Concentration (MIC). Sulfisoxazole is known to be approximately 85% bound to plasma proteins, which can significantly impact experimental outcomes.[1]

Q2: What is the expected fold-increase in Sulfisoxazole's MIC in the presence of serum?

The fold-increase in MIC is dependent on the concentration of serum proteins and the specific bacterial strain being tested. The table below provides data on the MIC of Sulfisoxazole against standard control strains in Mueller-Hinton Broth (MHB) compared to MHB supplemented with 50% human serum.

Q3: Which serum proteins are primarily responsible for binding Sulfisoxazole?

Albumin is the primary serum protein responsible for binding Sulfisoxazole. However, other proteins such as alpha-1-acid glycoprotein (B1211001) can also bind to drugs, particularly those that are basic in nature, and may play a minor role.

Q4: Can the presence of other drugs in the assay affect Sulfisoxazole's activity?

Yes. If another drug that also binds to serum albumin is present, it can compete with Sulfisoxazole for binding sites. This competition can lead to a displacement of Sulfisoxazole from the protein, increasing its free concentration and potentially enhancing its apparent in vitro activity.

Troubleshooting Guides

Issue 1: Higher than expected MIC values for Sulfisoxazole in serum-supplemented media.

  • Possible Cause 1: High Protein Binding. This is the most likely cause. The high degree of Sulfisoxazole binding to serum albumin reduces the free drug concentration available to inhibit bacterial growth.

    • Solution: This is an expected outcome. Report the MIC value in the presence of the specified serum concentration and consider it a more physiologically relevant result. For comparative studies, always maintain a consistent serum concentration across all experiments.

  • Possible Cause 2: Inaccurate Drug Concentration. The initial concentration of your Sulfisoxazole stock solution may be incorrect.

    • Solution: Verify the concentration of your stock solution using a validated analytical method such as HPLC.

  • Possible Cause 3: Bacterial Inoculum Size. A higher than recommended bacterial inoculum can lead to elevated MIC values.

    • Solution: Ensure your inoculum is standardized to the recommended concentration (e.g., 5 x 10^5 CFU/mL for broth microdilution) as per CLSI or EUCAST guidelines.

  • Possible Cause 4: Media Composition. The presence of sulfonamide inhibitors, such as thymidine (B127349), in the Mueller-Hinton Broth can antagonize the action of Sulfisoxazole.[2]

    • Solution: Use Mueller-Hinton Broth with low levels of thymidine. If necessary, supplement the media with thymidine phosphorylase to degrade any present thymidine.[2]

Issue 2: High variability in MIC results between experiments.

  • Possible Cause 1: Inconsistent Serum Source or Lot. Different lots of serum can have varying protein compositions and concentrations, leading to inconsistent binding and variable MICs.

    • Solution: If possible, use a single lot of serum for the entire set of experiments. If using different lots is unavoidable, it is crucial to test a quality control strain with each new lot to ensure consistency.

  • Possible Cause 2: Non-specific Binding to Labware. Sulfisoxazole may adsorb to the surface of plasticware, such as microtiter plates and pipette tips, reducing its effective concentration.

    • Solution: Consider using low-binding microplates and pre-conditioning pipette tips by aspirating and dispensing the drug solution a few times before transferring to the assay plate.

  • Possible Cause 3: Drug Instability. Prolonged incubation at 37°C in a complex matrix like serum-supplemented media could potentially lead to degradation of Sulfisoxazole.

    • Solution: While Sulfisoxazole is generally stable, it is good practice to prepare fresh dilutions for each experiment and minimize the time the drug is kept at 37°C before the addition of bacteria.

Issue 3: No bacterial growth, even in control wells with no drug.

  • Possible Cause 1: Antimicrobial Properties of Serum. Serum itself can have some inhibitory effects on bacterial growth, especially at high concentrations.

    • Solution: Ensure that a growth control well containing only the serum-supplemented medium and the bacterial inoculum is included in your assay. If growth is inhibited in this well, consider using a lower concentration of serum or heat-inactivating the serum to destroy complement and other heat-labile antimicrobial factors.

  • Possible Cause 2: Contamination of Media or Reagents.

    • Solution: Use aseptic techniques throughout the experimental setup. Perform sterility checks on your media and serum by incubating an aliquot without bacteria.

Data Presentation

Table 1: Impact of 50% Human Serum on Sulfisoxazole MIC Values (µg/mL)

Bacterial StrainMediumMIC (µg/mL)Fold Increase in MIC
Escherichia coli ATCC 25922Mueller-Hinton Broth (MHB)16-
MHB + 50% Human Serum644
Staphylococcus aureus ATCC 29213Mueller-Hinton Broth (MHB)32-
MHB + 50% Human Serum1284

Data compiled from publicly available research demonstrating the effect of serum on antibiotic activity.[1][2]

Experimental Protocols

Protocol 1: Determination of Sulfisoxazole MIC in Serum-Supplemented Media (Broth Microdilution)

  • Prepare Sulfisoxazole Stock Solution: Dissolve Sulfisoxazole powder in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Further dilute in sterile distilled water or saline to create a working stock.

  • Prepare Media: Use cation-adjusted Mueller-Hinton Broth (CAMHB). For the test medium, supplement CAMHB with heat-inactivated human serum to the desired final concentration (e.g., 50% v/v). Ensure the final medium is well-mixed.

  • Prepare Sulfisoxazole Dilutions: Perform a serial two-fold dilution of the Sulfisoxazole working stock in a 96-well microtiter plate using the serum-supplemented CAMHB. The final volume in each well should be 50 µL.

  • Prepare Bacterial Inoculum: Culture the bacterial strain overnight on an appropriate agar (B569324) plate. Select several colonies and suspend them in saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension in the serum-supplemented CAMHB to achieve a final concentration of 5 x 10^5 CFU/mL in the assay wells.

  • Inoculate Plate: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the final volume to 100 µL. This will result in a final bacterial concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (bacteria in serum-supplemented media, no drug) and a negative control (serum-supplemented media only, no bacteria).

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of Sulfisoxazole that completely inhibits visible bacterial growth.

Protocol 2: Determination of Sulfisoxazole Protein Binding by Equilibrium Dialysis

  • Apparatus Setup: Use an equilibrium dialysis apparatus with two chambers separated by a semi-permeable membrane (e.g., with a molecular weight cutoff of 12-14 kDa) that is impermeable to albumin but allows free passage of Sulfisoxazole.

  • Prepare Solutions:

    • Protein Chamber: Prepare a solution of human serum albumin in a phosphate-buffered saline (PBS, pH 7.4) at the desired concentration (e.g., 4 g/dL). Add a known concentration of Sulfisoxazole to this solution.

    • Buffer Chamber: Fill the other chamber with an equal volume of PBS without the drug or protein.

  • Dialysis: Assemble the dialysis cells and incubate them in a shaking water bath at 37°C for a sufficient time to reach equilibrium (typically 18-24 hours).

  • Sample Collection: After incubation, carefully collect samples from both the protein chamber and the buffer chamber.

  • Concentration Analysis: Determine the concentration of Sulfisoxazole in the samples from both chambers using a validated analytical method like HPLC or UV-Vis spectrophotometry.

  • Calculation:

    • The concentration in the buffer chamber represents the free (unbound) drug concentration ([D_free]).

    • The total drug concentration in the protein chamber is the sum of the free and bound drug ([D_total]).

    • The bound drug concentration is calculated as: [D_bound] = [D_total] - [D_free].

    • The percentage of protein binding is calculated as: % Bound = ([D_bound] / [D_total]) x 100.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_drug Prepare Sulfisoxazole Stock Solution serial_dilution Perform Serial Dilutions of Sulfisoxazole in Plate prep_drug->serial_dilution prep_media Prepare Serum-Supplemented Mueller-Hinton Broth prep_media->serial_dilution prep_inoculum Standardize Bacterial Inoculum inoculate Inoculate Plate with Bacteria prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for MIC determination in serum-supplemented media.

logical_relationship TotalDrug Total Sulfisoxazole in Medium FreeDrug Free (Unbound) Sulfisoxazole (Active) TotalDrug->FreeDrug SerumProtein Serum Proteins (e.g., Albumin) BoundDrug Protein-Bound Sulfisoxazole (Inactive) SerumProtein->BoundDrug FreeDrug->BoundDrug Reversible Binding Bacteria Bacteria FreeDrug->Bacteria Exerts effect Inhibition Inhibition of Bacterial Growth Bacteria->Inhibition

Caption: Impact of serum protein binding on Sulfisoxazole activity.

References

mitigating Sulfisoxazole degradation during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Sulfisoxazole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate the degradation of Sulfisoxazole during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of Sulfisoxazole degradation during sample preparation?

A1: Sulfisoxazole is susceptible to degradation through several mechanisms, primarily:

  • Hydrolysis: The sulfonamide bond can be cleaved under both acidic and basic conditions.

  • Photodegradation: Exposure to light, particularly UV light, can cause isomerization and other degradative reactions.[1] The anionic form of Sulfisoxazole is particularly susceptible to direct photodegradation.

  • Oxidation: The amine group on the aniline (B41778) ring is prone to oxidation, which can be initiated by oxidizing agents or exposure to air.

Q2: What is the optimal pH range for maintaining the stability of Sulfisoxazole in solution?

A2: To minimize hydrolysis, it is recommended to maintain the sample pH in a slightly acidic to neutral range. Studies on the closely related compound, sulfamethoxazole (B1682508), suggest that a pH between 4 and 7 is preferable for stability. Extreme pH values should be avoided throughout the sample preparation process.

Q3: How should I store my biological samples (e.g., plasma, urine) to prevent Sulfisoxazole degradation?

A3: Proper storage is critical for maintaining the integrity of Sulfisoxazole in biological matrices. For long-term storage, it is recommended to keep plasma and urine samples at -80°C. For shorter periods, storage at -20°C is acceptable. It is crucial to minimize freeze-thaw cycles, as these can accelerate degradation. Tissues should be cooled promptly after collection to prevent autolysis, which can lead to the formation of interfering substances.

Q4: Are there any specific precautions I should take during sample collection and handling?

A4: Yes. To prevent photodegradation, collect and store samples in amber glass bottles or tubes. All sample processing steps should be performed under low-light conditions whenever possible. When working with plasma, prompt centrifugation within 30 minutes of collection is advisable. If enzymatic degradation is a concern, consider immediate protein precipitation with a cold organic solvent.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low recovery of Sulfisoxazole - Hydrolysis: Exposure to extreme pH or high temperatures during sample preparation. - Inefficient Extraction: Suboptimal solid-phase extraction (SPE) or liquid-liquid extraction (LLE) conditions. - Adsorption to container surfaces. - Maintain sample pH between 4 and 7. - Keep samples on ice or at reduced temperatures (4°C) throughout the preparation process. - Optimize SPE or LLE parameters, such as sorbent type, elution solvent, and pH. - Use silanized glassware or polypropylene (B1209903) tubes to minimize adsorption.
Appearance of unknown peaks in chromatogram - Degradation Products: Formation of hydrolysis, photolytic, or oxidative degradation products. - Matrix Interference: Co-elution of endogenous components from the sample matrix.- Prepare and analyze samples promptly. - Store samples and extracts under recommended conditions (low temperature, protected from light). - Optimize the chromatographic method to improve the resolution between Sulfisoxazole and potential degradation products or matrix components. - Employ a more selective sample cleanup procedure.
Poor peak shape or chromatography - Suboptimal Mobile Phase pH: The pH of the mobile phase can affect the ionization and retention of Sulfisoxazole. - Column Degradation: The analytical column may be deteriorating.- Adjust the mobile phase pH to optimize peak shape. A slightly acidic mobile phase is often used for sulfonamides. - Use a guard column and ensure proper column washing and storage procedures are followed.
Inconsistent results between replicates - Sample Inhomogeneity: Incomplete mixing of the sample before aliquoting. - Variable Degradation: Inconsistent timing or conditions during sample preparation leading to varying levels of degradation.- Ensure samples are thoroughly mixed before taking an aliquot. - Standardize all sample handling procedures, including timings for each step. - Use an internal standard to compensate for variability in sample preparation and injection volume.

Quantitative Data on Sulfisoxazole Stability

The stability of Sulfisoxazole is highly dependent on environmental factors. The following tables summarize the degradation kinetics under various conditions.

Table 1: Effect of pH and Temperature on Sulfamethoxazole Degradation

pHTemperature (°C)Half-life (t½) in hours
325> 72
360~ 48
725> 72
760~ 60
1025~ 72
1060< 24

Note: Data is for Sulfamethoxazole, a closely related sulfonamide, and provides a general indication of stability trends.

Table 2: Photodegradation of Sulfamethoxazole in Aqueous Solution

ConditionDegradation after 11 days (%)
Exposure to light16
Dark control< 5

This data highlights the significant contribution of photolysis to the degradation of sulfonamides.[1]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Sulfisoxazole

This protocol describes a reverse-phase HPLC method suitable for separating Sulfisoxazole from its potential degradation products.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase:

    • Acetonitrile (B52724) and water (with 0.1% formic acid) in a gradient elution. A typical starting gradient could be 20% acetonitrile, increasing to 80% over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 270 nm

  • Procedure:

    • Prepare a stock solution of Sulfisoxazole (1 mg/mL) in methanol.

    • Prepare working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.

    • Inject 20 µL of each standard and sample.

    • To assess stability, subject Sulfisoxazole solutions to stress conditions (e.g., acid, base, heat, light, oxidation) and analyze the resulting solutions using this method. The appearance of new peaks and a decrease in the parent peak area indicate degradation.

Protocol 2: Sample Preparation from Plasma using Protein Precipitation

This protocol is a general guideline for the extraction of Sulfisoxazole from plasma samples.

  • Sample Thawing: Thaw frozen plasma samples on ice to minimize degradation.

  • Protein Precipitation:

    • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

    • Vortex for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation (Optional): If concentration is needed, evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS or HPLC system.

Visualizations

cluster_degradation Sulfisoxazole Degradation Pathways Sulfisoxazole Sulfisoxazole Hydrolysis Hydrolysis (Acid/Base Catalyzed) Sulfisoxazole->Hydrolysis Photodegradation Photodegradation (UV Light) Sulfisoxazole->Photodegradation Oxidation Oxidation (e.g., of Amine Group) Sulfisoxazole->Oxidation Degradation_Products Degradation Products Hydrolysis->Degradation_Products Photodegradation->Degradation_Products Oxidation->Degradation_Products

Caption: Major degradation pathways for Sulfisoxazole.

cluster_workflow Sample Preparation Workflow for Sulfisoxazole Analysis Sample_Collection Sample Collection (Amber Vials) Storage Storage (-80°C) Sample_Collection->Storage Thawing Thawing (On Ice) Storage->Thawing Protein_Precipitation Protein Precipitation (Ice-cold Acetonitrile) Thawing->Protein_Precipitation Centrifugation Centrifugation (4°C) Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation (N2, <40°C) Supernatant_Transfer->Evaporation Reconstitution Reconstitution (Mobile Phase) Evaporation->Reconstitution Analysis HPLC or LC-MS/MS Analysis Reconstitution->Analysis

Caption: Recommended workflow for biological sample preparation.

References

Technical Support Center: Selecting Appropriate Control Groups for Sulfisoxazole Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for designing robust experiments with Sulfisoxazole. Proper control group selection is critical for interpreting results accurately, and this document addresses common questions and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Sulfisoxazole and how does it influence control selection?

A1: Sulfisoxazole is a sulfonamide antibiotic that functions as a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthase.[][2][3][4] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to folic acid, which is essential for bacterial DNA synthesis.[2][5] Because Sulfisoxazole is a structural analog of para-aminobenzoic acid (PABA), the natural substrate for this enzyme, its antibacterial activity can be antagonized by the presence of external PABA, such as in purulent body exudates.[3][6][7] Therefore, control groups and experimental conditions must be designed to account for this potential inhibition.

Q2: What are the essential control groups for an in vitro antibacterial susceptibility test with Sulfisoxazole?

A2: For a standard in vitro antibacterial assay, such as determining the Minimum Inhibitory Concentration (MIC), the following controls are essential:

  • Vehicle Control: The solvent used to dissolve the Sulfisoxazole (e.g., DMSO) is added to the bacterial culture at the same concentration as in the experimental wells. This ensures the vehicle itself does not affect bacterial growth.

  • Positive Control: A known antibiotic with established efficacy against the test organism is used to confirm the susceptibility of the bacteria under the experimental conditions.

  • Negative Control (Growth Control): The bacterial culture is grown in the assay medium without any treatment to ensure the bacteria are viable and growing properly.

  • Sterility Control: The assay medium is incubated without bacteria to check for contamination.

Q3: What are the standard control groups for an in vivo animal study investigating the efficacy of Sulfisoxazole?

A3: In animal models of infection, the following control groups are fundamental:

  • Untreated/Infected Control: Animals are infected with the pathogen but receive no treatment. This group establishes the baseline progression of the infection.

  • Vehicle Control/Infected: Infected animals receive only the vehicle used to deliver Sulfisoxazole (e.g., 0.5% carboxymethyl cellulose).[6] This is crucial to demonstrate that the delivery agent has no therapeutic effect.

  • Positive Control/Infected (Optional but Recommended): Infected animals are treated with a standard-of-care antibiotic to provide a benchmark for the efficacy of Sulfisoxazole.

Q4: Given Sulfisoxazole's poor water solubility, how should I select and control for the vehicle?

A4: Sulfisoxazole has very low aqueous solubility.[][6][8] For in vitro assays, DMSO is commonly used; ensure the final concentration in your culture medium is low (typically <0.5%) and that a vehicle control is included. For in vivo studies, various formulations can be used, such as a suspension in 0.5% carboxymethyl cellulose (B213188) for oral gavage or complex solvent systems.[6][9] One published formulation for in vivo use consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[9] Regardless of the choice, a vehicle-only control group is mandatory.

Q5: I am investigating Sulfisoxazole's recently reported role in inhibiting small extracellular vesicle (sEV) secretion. What specific controls are necessary for these cell biology experiments?

A5: Beyond the standard vehicle control, you should consider the contested nature of these findings.[10][11] To generate robust data, include:

  • Negative Compound Control: Use a structurally similar but inactive compound (if available) to control for off-target effects.

  • Genetic Controls: If Sulfisoxazole is proposed to act via a specific target like endothelin receptor A (ETA), use cells with siRNA/shRNA knockdown or CRISPR-Cas9 knockout of ETA to see if the drug's effect is diminished.[10]

  • Functional Rescue: In target-knockdown cells, attempt to "rescue" the phenotype by reintroducing the target protein, which should restore sensitivity to the drug.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Reduced or absent antibacterial activity, especially in media containing biological fluids (e.g., pus, serum). PABA Antagonism: Purulent exudates contain high levels of PABA, which competitively inhibits Sulfisoxazole's action.[3][7]1. Quantify PABA: Use HPLC to determine the PABA concentration in your sample medium.[7] 2. Dialyze Sample: For purulent fluids, use dialysis to remove small molecules like PABA before conducting the assay.[7] 3. Use Defined Media: Whenever possible, use a chemically defined minimal medium that lacks PABA for susceptibility testing.
Conflicting results on the inhibition of small extracellular vesicle (sEV) secretion compared to published literature. Protocol Differences: Research has shown that different EV isolation protocols can lead to conflicting results regarding Sulfisoxazole's efficacy.[11]1. Standardize Protocol: Clearly document and standardize your EV isolation method (e.g., ultracentrifugation, size-exclusion chromatography, precipitation). 2. Orthogonal Validation: Validate your findings with at least two different isolation methods. 3. Thorough Characterization: Characterize the isolated vesicles according to MISEV guidelines to ensure consistency.
Precipitation of Sulfisoxazole in stock solutions or experimental media. Poor Solubility/Solvent Degradation: Sulfisoxazole has limited solubility.[6] Additionally, solvents like DMSO can absorb moisture, which reduces solubility.[12]1. Use Fresh Solvent: Prepare stock solutions in fresh, anhydrous DMSO.[12] 2. Gentle Heating/Sonication: If precipitation occurs during preparation, gentle heating and/or sonication can aid dissolution.[9] 3. Prepare Fresh: Make working dilutions fresh for each experiment from a concentrated stock. Do not store dilute aqueous solutions for extended periods.

Data Presentation & Protocols

Quantitative Data Summary

Table 1: Recommended Vehicle Formulations for Sulfisoxazole

Vehicle/SolventApplicationConcentration/FormulaSource
DMSOIn Vitro Stock SolutionUp to 53 mg/mL (use fresh)[12]
0.5% Carboxymethyl Cellulose (CMC)In Vivo (Oral Gavage)0.5% w/v in water[6]
DMSO, PEG300, Tween-80, SalineIn Vivo10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[9]
DMSO, SBE-β-CD, SalineIn Vivo10% DMSO, 90% (20% SBE-β-CD in Saline)[9]
DMSO, Corn OilIn Vivo10% DMSO, 90% Corn Oil[9]

Table 2: Summary of Control Groups for Different Experimental Designs

Experiment TypePrimary ControlsRationale
In Vitro Antibacterial MIC Vehicle Control, Positive Control, Growth ControlIsolates the effect of the drug from its solvent; confirms bacterial susceptibility and viability.
In Vivo Murine Infection Model Vehicle Control, Untreated ControlDifferentiates the drug's effect from the vehicle and the natural course of infection.
In Vitro sEV Secretion Assay Vehicle Control, Genetic Controls (e.g., target KO/KD)Controls for solvent effects and confirms the on-target mechanism of action.
Experimental Protocols

Protocol 1: In Vitro Antibacterial Susceptibility (Broth Microdilution)

  • Preparation: Prepare a 2X concentrated stock of Sulfisoxazole in DMSO. Serially dilute this stock in a 96-well plate using sterile broth.

  • Inoculum: Grow bacteria to the mid-log phase and dilute to a final concentration of ~5 x 10^5 CFU/mL in 2X broth.

  • Incubation: Add an equal volume of the bacterial inoculum to each well of the drug dilution plate.

  • Controls:

    • Vehicle Control: Add bacteria to wells containing the highest concentration of DMSO used in the drug dilutions.

    • Positive Control: Add bacteria to wells containing a known effective antibiotic.

    • Growth Control: Add bacteria to wells containing only broth.

    • Sterility Control: Include wells with broth only.

  • Analysis: Incubate at 37°C for 18-24 hours. The MIC is the lowest concentration of Sulfisoxazole that visibly inhibits bacterial growth.

Protocol 2: In Vivo Efficacy in a Murine Infection Model

  • Acclimatization: House animals in a controlled environment for at least one week before the experiment.

  • Infection: Infect animals with a predetermined lethal or sub-lethal dose of the pathogen (e.g., via intraperitoneal injection or intranasal administration).

  • Group Assignment: Randomly assign animals to control and treatment groups (n ≥ 5 per group).

    • Group 1: Infected + Vehicle Control (e.g., 0.5% CMC, p.o.).

    • Group 2: Infected + Sulfisoxazole (e.g., 200 mg/kg, p.o.).

    • Group 3 (Optional): Infected + Positive Control Antibiotic.

  • Treatment: Administer treatments at specified intervals (e.g., once or twice daily) for a defined period (e.g., 5-7 days).

  • Monitoring: Monitor animals daily for clinical signs of illness, body weight, and survival.

  • Endpoint Analysis: At the end of the study, humanely euthanize animals and collect relevant organs (e.g., spleen, liver, lungs) to determine bacterial burden (CFU/gram of tissue).

Visualizations

Sulfisoxazole_MOA PABA PABA (p-Aminobenzoic Acid) Enzyme Dihydropteroate Synthase PABA->Enzyme Substrate SFX Sulfisoxazole SFX->Enzyme Competitive Inhibition DHF Dihydrofolic Acid Enzyme->DHF Catalyzes FA Folic Acid Synthesis (Essential for Bacteria) DHF->FA

Caption: Sulfisoxazole's mechanism of action via competitive inhibition.

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_controls Controls cluster_analysis Analysis prep_drug Prepare Drug Dilutions plate Combine in 96-Well Plate prep_drug->plate prep_bac Prepare Bacterial Inoculum prep_bac->plate incubate Incubate (37°C, 24h) plate->incubate analysis Read MIC/ Analyze Data incubate->analysis vehicle Vehicle Control (Drug Solvent) vehicle->plate positive Positive Control (Known Antibiotic) positive->plate negative Growth Control (Bacteria Only) negative->plate

Caption: Workflow for an in vitro antibacterial assay with controls.

troubleshooting_logic start Reduced/No Antibacterial Activity? check_pus Is the assay medium rich in biological fluids (e.g., pus, exudate)? start->check_pus Yes other_issue Investigate other causes (e.g., drug stability, bacterial resistance). start->other_issue No paba_suspect PABA antagonism is the likely cause. check_pus->paba_suspect Yes check_pus->other_issue No solution Solution: Dialyze sample to remove PABA or use PABA-free defined medium. paba_suspect->solution

Caption: Troubleshooting logic for PABA antagonism in Sulfisoxazole experiments.

References

Technical Support Center: Sulfisoxazole Solubility and Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Sulfisoxazole solubility and activity by adjusting pH.

Frequently Asked Questions (FAQs)

Q1: What is Sulfisoxazole and its mechanism of action? A1: Sulfisoxazole is a short-acting sulfonamide antibiotic effective against a wide range of gram-negative and gram-positive bacteria.[1] Its mechanism of action involves competitive inhibition of the bacterial enzyme dihydropteroate (B1496061) synthetase.[1] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to folic acid, which is essential for bacterial DNA synthesis.[1][2] By blocking this pathway, Sulfisoxazole halts bacterial growth, exhibiting a bacteriostatic effect.[1]

Q2: What is the relationship between pH, pKa, and the solubility of Sulfisoxazole? A2: Sulfisoxazole is a weak acid with a pKa of approximately 5.0.[1][3][4][5][6][7] The pKa is the pH at which the compound exists in equal parts in its ionized (deprotonated) and unionized (protonated) forms. The solubility of Sulfisoxazole is highly dependent on pH because its ionized form is significantly more water-soluble than its unionized form. At pH values below its pKa, Sulfisoxazole exists predominantly in its less soluble, neutral form. As the pH increases above the pKa, the compound increasingly converts to its more soluble anionic form, leading to a dramatic increase in its aqueous solubility.[7]

Q3: How does adjusting pH enhance Sulfisoxazole's solubility? A3: Adjusting the pH of the solvent, particularly to alkaline conditions, enhances Sulfisoxazole's solubility by shifting the equilibrium towards its ionized (anionic) form. According to the Henderson-Hasselbalch equation, for each unit increase in pH above the pKa, the ratio of the ionized form to the unionized form increases tenfold. Since the ionized salt form of the drug is more polar, it interacts more favorably with water, leading to a significant increase in solubility. For instance, the solubility of Sulfisoxazole increases from 43 mg/dL at pH 5 to 1.7 g/dL at pH 7 and 17 g/dL at pH 8.[7]

Q4: Does pH affect the antimicrobial activity of Sulfisoxazole? A4: Yes, pH can influence the antimicrobial activity of sulfonamides. The prevailing theory is that the uncharged, more lipid-soluble form of the drug is better able to penetrate the bacterial cell wall. However, once inside the cell, the drug must be in its ionized form to competitively inhibit the dihydropteroate synthetase enzyme. Therefore, the optimal pH for activity is often a balance between cell penetration (favored by pH near or below the pKa) and enzymatic inhibition (requiring the ionized form). The external pH can also affect the bacterial growth rate and the stability of the antibiotic itself, which can indirectly impact susceptibility testing results.

Q5: How should I prepare a stock solution of Sulfisoxazole for experiments? A5: Due to its poor solubility in neutral water, preparing a concentrated stock solution requires specific solvents.

  • For high concentrations: Dissolve Sulfisoxazole in a minimal amount of an organic solvent like Dimethyl Sulfoxide (DMSO).[8] Alternatively, for aqueous stocks, dissolve it in a dilute basic solution, such as 0.5 M NaOH, which will deprotonate the molecule and enhance solubility.[9]

  • Working solutions: Once the concentrated stock is prepared, it can be diluted into the desired aqueous buffer. It is crucial to add the stock solution dropwise to the buffer while stirring vigorously to prevent localized supersaturation and precipitation.[10]

Troubleshooting Guide

Issue 1: My Sulfisoxazole precipitated immediately when I added the stock solution to my aqueous buffer.

Possible Cause Explanation Suggested Solution
Final concentration exceeds solubility limit. The final concentration of Sulfisoxazole in your buffer is higher than its solubility at that specific pH and temperature.[10]1. Lower the final concentration. 2. Increase the pH of your buffer. Check the data in Table 2 to see how solubility increases with pH.3. Perform a kinetic solubility test to determine the maximum achievable concentration in your specific experimental buffer (See Protocol 1).
Improper mixing technique. Adding the stock solution (especially from an organic solvent like DMSO) too quickly creates a localized high concentration, causing the drug to crash out of solution.Add the stock solution dropwise to the full volume of vigorously stirring or vortexing aqueous buffer.[10] This ensures rapid dispersion.
Low buffer pH. Your buffer pH is near or below the pKa of Sulfisoxazole (pKa ≈ 5.0), where the drug is in its least soluble form.Prepare a new buffer with a higher pH (e.g., pH 7.4 or higher) to increase solubility.[11]

Issue 2: My solution was clear at first but became cloudy or showed a precipitate over time.

Possible Cause Explanation Suggested Solution
Time-dependent precipitation. The initial clear solution was supersaturated. Over time, the thermodynamically favored solid-state begins to form, leading to precipitation. This is common when diluting from a DMSO stock.1. Prepare the solution fresh immediately before each experiment.2. Reduce the final concentration to a level well below the thermodynamic solubility limit if the experiment allows.3. Consider adding excipients or co-solvents (e.g., PEG400) if compatible with your experimental system, though this may require significant validation.[12]
Temperature fluctuations. A decrease in temperature can lower the solubility of the compound, causing it to precipitate out of a saturated solution.Maintain a constant temperature for your solutions. If solutions are stored refrigerated, allow them to fully equilibrate to room or experimental temperature and check for precipitate before use.[13]
pH shift in media. In cell culture experiments, cellular metabolism can alter the pH of the medium over time, potentially lowering it and causing the drug to precipitate.Ensure the culture medium is adequately buffered. Monitor the pH of the culture during the experiment if precipitation is a recurring issue.

Data Presentation

Table 1: Physicochemical Properties of Sulfisoxazole

PropertyValueSource(s)
Molecular FormulaC₁₁H₁₃N₃O₃S[3][5]
Molecular Weight267.30 g/mol [3][6]
pKa (sulfonamide)5.0 (at 25°C)[1][3][4][6]
AppearanceWhite to slightly yellowish crystalline powder[3][4][6]

Table 2: pH-Dependent Aqueous Solubility of Sulfisoxazole

pHSolubilityUnitSource(s)
5.043mg/dL[7]
6.0196mg/dL[7]
6.0350mg/100 mL[3][4][5]
7.01,700mg/dL[7]
8.017,000mg/dL[7]

Note: Solubility values can vary based on experimental conditions such as temperature and buffer composition. The value of 350 mg/100mL at pH 6 is widely cited.[3][4][5]

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol is adapted from WHO guidelines for determining the thermodynamic equilibrium solubility of a drug.[14][15]

  • Prepare Buffers: Prepare a series of aqueous buffers at desired pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0). Pharmacopoeial buffers are recommended.[15]

  • Add Excess Compound: Add an excess amount of Sulfisoxazole powder to a known volume of each buffer in a sealed flask or vial. The amount should be sufficient to ensure a solid phase remains at equilibrium.

  • Equilibrate: Place the flasks in a shaker or agitator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.[15]

  • Phase Separation: After equilibration, allow the samples to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant. To ensure no solid particles are transferred, centrifuge the aliquot at high speed and/or filter it through a 0.22 µm syringe filter.

  • Quantification: Dilute the clear supernatant with a suitable solvent and determine the concentration of dissolved Sulfisoxazole using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Calculate Solubility: Use the measured concentration and dilution factor to calculate the solubility of Sulfisoxazole at each pH.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution) at Adjusted pH

This protocol provides a general method for assessing how pH affects Sulfisoxazole's Minimum Inhibitory Concentration (MIC).

  • Prepare pH-Adjusted Media: Prepare Mueller-Hinton Broth (MHB) and adjust the pH to the desired experimental value (e.g., 6.8, 7.4, 8.0) using sterile HCl or NaOH. Verify the final pH after autoclaving and cooling, as it may shift. The final pH should be within ±0.2 units of the target.[16]

  • Prepare Drug Dilutions: Prepare a 2-fold serial dilution of Sulfisoxazole in a 96-well microtiter plate using the pH-adjusted MHB.

  • Prepare Inoculum: Grow the test bacterial strain to the logarithmic phase and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[17][18] Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

  • Inoculate Plate: Add the standardized bacterial inoculum to each well of the microtiter plate containing the drug dilutions. Include a positive control (bacteria, no drug) and a negative control (media, no bacteria).

  • Incubate: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[17] Avoid CO₂ incubators for non-fastidious organisms, as this can lower the media pH.[16]

  • Determine MIC: The MIC is the lowest concentration of Sulfisoxazole that completely inhibits visible bacterial growth.[18] Compare the MIC values obtained at different pH levels.

Visualizations

Caption: Ionization equilibrium of Sulfisoxazole in relation to pH and its pKa.

Solubility_Workflow start Start prep_buffers 1. Prepare Buffers (Multiple pH values) start->prep_buffers add_drug 2. Add Excess Sulfisoxazole Powder prep_buffers->add_drug equilibrate 3. Equilibrate (e.g., 24-48h at 25°C) add_drug->equilibrate separate 4. Separate Phases (Centrifuge / Filter) equilibrate->separate quantify 5. Quantify Concentration (HPLC or UV-Vis) separate->quantify calculate 6. Calculate Solubility (mg/mL) quantify->calculate end End calculate->end

Caption: Experimental workflow for determining pH-dependent solubility.

Precipitation_Troubleshooting start Precipitate Observed check_conc Is final concentration > known solubility at buffer pH? start->check_conc check_mix Was stock added slowly to vigorously stirring buffer? check_conc->check_mix No sol_lower_conc Action: Lower final concentration or increase buffer pH. check_conc->sol_lower_conc Yes check_ph Is buffer pH > 6.0? check_mix->check_ph Yes sol_remix Action: Re-prepare solution using proper mixing technique. check_mix->sol_remix No sol_adjust_ph Action: Use a buffer with a higher pH (e.g., 7.4). check_ph->sol_adjust_ph No resolved Precipitation Resolved check_ph->resolved Yes sol_lower_conc->resolved sol_remix->resolved sol_adjust_ph->resolved

Caption: Troubleshooting workflow for Sulfisoxazole precipitation issues.

References

common impurities in commercial Sulfisoxazole and their impact on research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding common impurities in commercial sulfisoxazole (B1682709) and their potential impact on experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in commercial sulfisoxazole?

A1: Commercial sulfisoxazole, and its prodrug form sulfisoxazole acetyl, typically have a high purity, often exceeding 99%.[1] However, several impurities can be introduced during the manufacturing process or arise from degradation. The most commonly encountered impurities include:

  • Sulfisoxazole: When working with the prodrug sulfisoxazole acetyl, the active form, sulfisoxazole, can be present as an impurity.[1]

  • N4-acetyl sulfisoxazole (N4-AcS): A metabolite of sulfisoxazole.[1]

  • N1,N4-diacetyl sulfisoxazole (DiacS): A di-acetylated derivative.[1]

  • Sulfanilamide and Sulfanilic Acid: These can be present as degradation products or impurities from the synthesis of sulfonamides.[2][3]

Q2: How can these impurities affect my research?

A2: The presence of impurities in sulfisoxazole can significantly impact the validity and reproducibility of experimental results. Potential effects include:

  • Altered Pharmacokinetics and Pharmacodynamics: The presence of the active form (sulfisoxazole) in a preparation of the prodrug (sulfisoxazole acetyl) can lead to inaccurate assessments of drug absorption, distribution, metabolism, and excretion (ADME).

  • Inaccurate Potency and Efficacy Studies: Unquantified active impurities will contribute to the observed biological effect, leading to an overestimation of the potency of the test compound. For instance, some transformation products of sulfonamides have been shown to exhibit antibacterial activity, with some even being more potent than the parent compound.[4]

  • Interference in Analytical Assays: Impurities can co-elute with the analyte of interest in chromatographic methods or interfere with spectroscopic measurements, leading to inaccurate quantification.

  • Cell-Based Assay Artifacts: Degradation products or manufacturing intermediates may have their own biological activities, potentially leading to off-target effects or confounding results in cell-based assays.[5]

Q3: How do sulfonamides like sulfisoxazole work?

A3: Sulfonamides are competitive inhibitors of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS).[1] This enzyme is critical for the synthesis of folic acid, which is essential for the production of nucleic acids and certain amino acids in bacteria. By blocking this pathway, sulfonamides inhibit bacterial growth and replication.[1]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent results in antibacterial assays Presence of varying levels of active impurities (e.g., sulfisoxazole in a sulfisoxazole acetyl sample) or more potent degradation products.1. Verify the purity of the sulfisoxazole batch using HPLC or TLC (see Experimental Protocols).2. Quantify the levels of known active impurities.3. Consider using a new, certified high-purity batch of the compound.
Unexpected peaks in chromatograms Contamination with manufacturing impurities or degradation products.1. Run standards for common impurities (Sulfisoxazole, N4-AcS, DiacS, sulfanilamide, sulfanilic acid) to identify the unknown peaks by comparing retention times.[1]2. Review the storage conditions of the compound to minimize degradation.
Observed biological activity is higher than expected The presence of impurities with synergistic or additive effects, or impurities that are more potent than sulfisoxazole itself.[4]1. Perform a dose-response curve for both the commercial-grade compound and a high-purity standard.2. Attempt to identify and quantify the major impurities.

Quantitative Data Summary

While specific impurity limits can vary by manufacturer and grade, the following table provides a general overview of typical purity levels and detectable impurities.

Compound Typical Purity Common Impurities Detection Method
Sulfisoxazole Acetyl>99%[1]Sulfisoxazole, N4-acetyl sulfisoxazole, N1,N4-diacetyl sulfisoxazole[1][6]HPLC, TLC[1][6]
Sulfamethoxazole (B1682508) (related sulfonamide)Not specifiedSulfanilamide, Sulfanilic Acid (up to 0.2-0.5% w/w)[3]TLC[3]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment of Sulfisoxazole Acetyl [1]

This method provides high-resolution separation and quantification of sulfisoxazole acetyl and its potential impurities.

  • Column: Cogent Bidentate C8™, 4µm, 100Å

  • Mobile Phase A: Deionized Water with 0.1% Trifluoroacetic Acid (TFA) v/v

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) v/v

  • Gradient:

    • 0-1 min: 30% B

    • 1-6 min: 30-60% B

    • 6-7 min: 60-30% B

  • Flow Rate: 1.0 mL/minute

  • Detection: UV at 254nm

  • Injection Volume: 5µL

Note: Researchers should run standards for all potential impurities to determine their specific retention times under their experimental setup.[1]

Thin-Layer Chromatography (TLC) for Qualitative Screening of Sulfisoxazole Acetyl Impurities [1]

TLC offers a rapid and cost-effective method for the qualitative screening of impurities.

  • Stationary Phase: Silica Gel 60 F254

  • Mobile Phase: Chloroform : Isopropanol : Methanol (92:4:4 v/v/v)

  • Visualization: UV light (254nm)

The separation of compounds is quantified by the Retention Factor (Rf) value.[1]

Visualizations

Sulfonamide_Mechanism_of_Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DHF Dihydropteroate -> Dihydrofolic Acid (DHF) DHPS->DHF THF Tetrahydrofolic Acid (THF) DHF->THF Nucleic_Acids Nucleic Acid Synthesis THF->Nucleic_Acids Sulfisoxazole Sulfisoxazole Sulfisoxazole->DHPS Competitive Inhibition

Caption: Sulfonamide mechanism of action.

Purity_Assessment_Workflow start Receive Commercial Sulfisoxazole Batch prep Prepare Sample and Impurity Standards start->prep hplc HPLC Analysis prep->hplc tlc TLC Screening prep->tlc data Analyze Data: - Identify Peaks - Quantify Impurities hplc->data tlc->data decision Purity Meets Requirements? data->decision proceed Proceed with Experiment decision->proceed Yes reject Reject Batch/ Purify decision->reject No

Caption: Experimental workflow for purity assessment.

Troubleshooting_Logic issue Inconsistent Experimental Results cause1 Impurity Presence? issue->cause1 cause2 Other Experimental Variable? issue->cause2 action1 Perform Purity Analysis (HPLC/TLC) cause1->action1 solution2 Investigate Other Factors (e.g., reagents, -instrumentation) cause2->solution2 result1 Impurities Detected action1->result1 result2 No Significant Impurities action1->result2 solution1 Source High-Purity Compound result1->solution1 result2->cause2

Caption: Troubleshooting logic for inconsistent results.

References

Technical Support Center: Overcoming Bacterial Resistance to Sulfisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering bacterial resistance to Sulfisoxazole in laboratory settings.

Troubleshooting Guides

Problem 1: My bacterial strain shows high-level resistance to Sulfisoxazole in a susceptibility test.

Possible Cause 1: Target Modification

  • Question: Could mutations in the bacterial folP gene be responsible for the observed resistance?

  • Answer: Yes, point mutations in the folP gene, which encodes the dihydropteroate (B1496061) synthase (DHPS) enzyme, are a common mechanism of Sulfisoxazole resistance.[1][2][3] These mutations can alter the enzyme's active site, reducing the binding affinity of sulfonamides like Sulfisoxazole without significantly affecting the binding of the natural substrate, p-aminobenzoic acid (PABA).[4][5] For example, specific amino acid substitutions, such as a Pro64→Ser change in E. coli DHPS, have been shown to confer resistance.[3]

Possible Cause 2: Acquired Resistance Genes

  • Question: Is it possible my laboratory strain has acquired a resistance gene?

  • Answer: Yes, the acquisition of plasmid-borne sul genes (sul1, sul2, and sul3) is a major cause of high-level sulfonamide resistance.[6][7][8][9][10][11] These genes encode for alternative, drug-resistant variants of DHPS that are not inhibited by Sulfisoxazole.[12][13][14] The presence of these genes can be widespread in various bacterial species and can be transferred between bacteria.[11]

Possible Cause 3: Efflux Pumps

  • Question: Could active efflux of Sulfisoxazole from the bacterial cell be contributing to resistance?

  • Answer: While less common as the primary mechanism for high-level resistance, multidrug resistance (MDR) efflux pumps can contribute to reduced susceptibility to Sulfisoxazole by actively transporting the drug out of the cell.[3][15] This mechanism may act in concert with other resistance determinants.

Possible Cause 4: Metabolic Bypass

  • Question: Can the bacteria be bypassing the targeted metabolic pathway?

  • Answer: Bacteria can develop resistance by increasing the production of PABA, the natural substrate of DHPS.[7][12] This overproduction can outcompete Sulfisoxazole for binding to the enzyme's active site.

Problem 2: My attempts to overcome Sulfisoxazole resistance in the lab are not working.

Troubleshooting Strategy 1: Combination Therapy

  • Question: I'm using Sulfisoxazole alone. Would a combination with another antibiotic be more effective?

  • Answer: Absolutely. A classic and effective strategy is to combine Sulfisoxazole with Trimethoprim.[7][16] This combination, often called co-trimoxazole, targets two sequential steps in the essential folate biosynthesis pathway, creating a synergistic effect that can be effective even against strains with some level of resistance to either drug alone.[16][17]

Troubleshooting Strategy 2: Efflux Pump Inhibition

  • Question: How can I test if an efflux pump is involved and potentially inhibit it?

  • Answer: The use of efflux pump inhibitors (EPIs) can restore susceptibility to antibiotics that are substrates of efflux pumps.[7][18][19][20] You can perform susceptibility testing with and without a known EPI to see if the Minimum Inhibitory Concentration (MIC) of Sulfisoxazole decreases. While many EPIs are still experimental, some FDA-approved drugs, like certain antifungals, have been shown to have EPI activity.[18][19]

Troubleshooting Strategy 3: Novel DHPS Inhibitors

  • Question: Are there alternatives to conventional sulfonamides that might bypass resistance?

  • Answer: The development of novel, non-sulfa DHPS inhibitors is an active area of research.[4] These compounds are designed to bind to different sites on the DHPS enzyme, such as the pterin-binding pocket, thereby evading resistance mechanisms that affect the PABA-binding site where sulfonamides act.[4]

Frequently Asked Questions (FAQs)

  • Q1: How do I accurately determine the Minimum Inhibitory Concentration (MIC) of Sulfisoxazole for my bacterial strain?

    • A1: The gold standard for determining the MIC is the broth microdilution method.[21][22][23][24] This involves preparing a series of two-fold dilutions of Sulfisoxazole in a liquid growth medium in a 96-well plate, inoculating each well with a standardized bacterial suspension, and incubating overnight. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[22][23][25] Agar dilution is another reliable method.[23][26]

  • Q2: My Sulfisoxazole susceptibility test results are inconsistent. What could be the problem?

    • A2: Inconsistency in susceptibility testing can arise from several factors. Ensure you are using a standardized inoculum density, as a heavy inoculum can lead to falsely resistant results.[26] The composition of the growth medium is also critical; for example, high levels of thymidine (B127349) can interfere with sulfonamide activity.[27] Always include quality control (QC) strains with known susceptibility profiles, such as E. coli ATCC 25922, in your experiments to ensure the validity of your results.[27][28]

  • Q3: What are the primary molecular mechanisms of resistance to Sulfisoxazole?

    • A3: The two main mechanisms are:

      • Target site modification: Mutations in the chromosomal folP gene alter the DHPS enzyme, reducing its affinity for sulfonamides.[1][3]

      • Enzymatic bypass: Acquisition of plasmid-encoded sul genes (sul1, sul2, sul3) provides the bacteria with a drug-resistant DHPS enzyme.[7][9][11]

  • Q4: Can I reverse Sulfisoxazole resistance in my lab strains?

    • A4: While permanently reversing the genetic basis of resistance (e.g., removing a sul gene) is complex, you can functionally overcome it in experiments. The use of "resistance breakers" or "antibiotic potentiators" is a promising strategy.[29][30] These can include efflux pump inhibitors or compounds that interfere with other bacterial processes, making the bacteria more susceptible to the antibiotic.[29][31][32] For example, inactivating the relA gene in E. coli has been shown to convert sulfonamides from bacteriostatic to bactericidal agents.[33]

Data Presentation

Table 1: Example MIC Values for Sulfisoxazole in E. coli

Strain DesignationRelevant GenotypeSulfisoxazole MIC (µg/mL)Resistance Level
Wild-TypeWild-type folP8Susceptible
Mutant 1folP with point mutation64Intermediate
Mutant 2Plasmid with sul2 gene>1024Resistant
Wild-Type + EPIWild-type folP4Susceptible
Mutant 2 + EPIPlasmid with sul2 gene>1024Resistant

Note: These are representative values. Actual MICs can vary based on the specific strain and experimental conditions.

Table 2: Quality Control Ranges for Sulfisoxazole Disk Diffusion Testing

QC StrainATCC NumberDisk ContentZone Diameter Range (mm)
Escherichia coli25922250 or 300 µg17 - 25
Staphylococcus aureus25923250 or 300 µg15 - 23

Source: Data adapted from CLSI guidelines. Always refer to the latest CLSI (or equivalent) documentation for current QC ranges.[27]

Experimental Protocols

Protocol 1: Broth Microdilution for Sulfisoxazole MIC Determination

  • Prepare Sulfisoxazole Stock Solution: Dissolve Sulfisoxazole powder in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Prepare Microtiter Plate: Add 100 µL of cation-adjusted Mueller-Hinton Broth (MHIIB) to wells 2-12 of a 96-well plate.

  • Serial Dilution: Add 200 µL of the working Sulfisoxazole solution to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue this two-fold serial dilution across the plate to well 10. Discard the final 100 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the antibiotic.

  • Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHIIB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculate Plate: Add 100 µL of the standardized inoculum to wells 1-11. Well 12 receives 100 µL of sterile broth only.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Read Results: The MIC is the lowest concentration of Sulfisoxazole at which there is no visible growth.

Protocol 2: Screening for Efflux Pump Activity using an Inhibitor

  • Perform MIC Assay: Determine the MIC of Sulfisoxazole for your test strain using the broth microdilution protocol described above.

  • Prepare EPI Plates: Prepare two sets of 96-well plates. In one set, perform the standard Sulfisoxazole serial dilution. In the second set, add a sub-inhibitory concentration of a known efflux pump inhibitor (e.g., PAβN) to all wells (1-11) before adding the Sulfisoxazole dilutions.

  • Inoculate and Incubate: Inoculate and incubate both sets of plates as described in Protocol 1.

  • Analyze Results: Compare the MIC of Sulfisoxazole in the absence and presence of the EPI. A significant decrease (e.g., four-fold or greater) in the MIC in the presence of the EPI suggests that an efflux pump contributes to resistance.

Visualizations

Sulfonamide_Action_and_Resistance cluster_folate_pathway Folate Biosynthesis Pathway cluster_inhibition Mechanism of Action cluster_resistance Resistance Mechanisms PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DHF Dihydrofolic Acid (DHF) DHPS->DHF Product Sulfisoxazole Sulfisoxazole Sulfisoxazole->DHPS Competitive Inhibition folP_mutation folP Gene Mutation Altered_DHPS Altered DHPS folP_mutation->Altered_DHPS Altered_DHPS->DHF Reduced Inhibition sul_gene Acquired sul Gene (e.g., sul1, sul2) Resistant_DHPS Resistant DHPS sul_gene->Resistant_DHPS Resistant_DHPS->DHF Bypasses Inhibition

Caption: Sulfisoxazole action and primary resistance mechanisms.

Overcoming_Resistance_Workflow cluster_investigation Investigation of Mechanism cluster_strategies Experimental Strategies to Overcome Resistance Start Resistant Strain Identified (High Sulfisoxazole MIC) Seq_folP Sequence folP Gene Start->Seq_folP Screen_sul Screen for sul Genes (PCR) Start->Screen_sul EPI_Assay Perform MIC with Efflux Pump Inhibitor (EPI) Start->EPI_Assay Combo_Therapy Combination Therapy (e.g., + Trimethoprim) Seq_folP->Combo_Therapy If mutation found Novel_Inhibitor Test Novel DHPS Inhibitors Screen_sul->Novel_Inhibitor If sul gene present Use_EPI Incorporate EPI in Experiment EPI_Assay->Use_EPI If MIC decreases End Effective Inhibition Achieved Combo_Therapy->End Restored Susceptibility Use_EPI->End Restored Susceptibility Novel_Inhibitor->End Restored Susceptibility

Caption: Workflow for overcoming Sulfisoxazole resistance.

Logical_Relationship_Resistance center Sulfisoxazole Resistance target_mod Target Modification center->target_mod enz_bypass Enzymatic Bypass center->enz_bypass efflux Efflux Pumps center->efflux metabolic Metabolic Changes center->metabolic folP folP Mutation target_mod->folP sul sul Genes enz_bypass->sul mdr MDR Pumps efflux->mdr paba PABA Overproduction metabolic->paba

Caption: Interrelated mechanisms of Sulfisoxazole resistance.

References

Validation & Comparative

A Comparative In Vitro Analysis of Sulfisoxazole and Sulfamethoxazole Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro antimicrobial activities of two prominent sulfonamides, sulfisoxazole (B1682709) and sulfamethoxazole (B1682508). By presenting experimental data, detailed methodologies, and visual representations of their mechanism of action, this document aims to be a valuable resource for researchers in microbiology and drug development.

Executive Summary

Sulfisoxazole and sulfamethoxazole are both sulfonamide antibiotics that inhibit bacterial growth by interfering with folic acid synthesis. While they share a common mechanism of action, their in vitro efficacy against various bacterial species can differ. This guide collates available data on their minimum inhibitory concentrations (MICs) to facilitate a direct comparison of their potency. Both drugs demonstrate bacteriostatic activity against a broad spectrum of Gram-positive and Gram-negative bacteria. The selection between these agents for further research or development may be guided by their specific activity against target pathogens and their pharmacokinetic profiles.

Data Presentation: In Vitro Susceptibility Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for sulfisoxazole and sulfamethoxazole against common bacterial pathogens. It is important to note that MIC values can vary between studies due to differences in testing methodology, bacterial strains, and inoculum size. The data presented here is a compilation from various sources to provide a comparative overview.

Table 1: Comparative In Vitro Activity (MIC in µg/mL) of Sulfisoxazole and Sulfamethoxazole against Gram-Negative Bacteria

Bacterial SpeciesSulfisoxazole (µg/mL)Sulfamethoxazole (µg/mL)
Escherichia coli8 - >1024≤1 - >1000
Pseudomonas aeruginosaGenerally high (>1000)Generally high (≤1000 - >1000)[1]
Klebsiella pneumoniae--
Proteus mirabilis--
Salmonella spp.16 - 256-

Table 2: Comparative In Vitro Activity (MIC in µg/mL) of Sulfisoxazole and Sulfamethoxazole against Gram-Positive Bacteria

Bacterial SpeciesSulfisoxazole (µg/mL)Sulfamethoxazole (µg/mL)
Staphylococcus aureus32 - 512[2][3]64 - 512[4]
Streptococcus pneumoniae--
Enterococcus spp.--

Mechanism of Action

Both sulfisoxazole and sulfamethoxazole are competitive inhibitors of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS). This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is an essential component for the synthesis of nucleic acids and some amino acids. By blocking this pathway, sulfonamides halt bacterial growth.

Sulfonamide Mechanism of Action cluster_bacteria Bacterial Cell PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase (DHPS) PABA->Dihydropteroate_Synthase Substrate Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroate_Synthase->Dihydrofolic_Acid Product Dihydrofolate_Reductase Dihydrofolate Reductase (DHFR) Dihydrofolic_Acid->Dihydrofolate_Reductase Substrate Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolate_Reductase->Tetrahydrofolic_Acid Product Nucleic_Acids Nucleic Acid Synthesis Tetrahydrofolic_Acid->Nucleic_Acids Co-factor Sulfonamides Sulfisoxazole / Sulfamethoxazole Sulfonamides->Dihydropteroate_Synthase Competitive Inhibition caption Figure 1. Mechanism of Action of Sulfonamides.

Figure 1. Mechanism of Action of Sulfonamides.

Experimental Protocols

The in vitro activity data presented in this guide is primarily based on standardized antimicrobial susceptibility testing methods, such as broth microdilution and agar (B569324) dilution, as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

Broth Microdilution Workflow start Start prep_antibiotic Prepare serial two-fold dilutions of Sulfonamide in Mueller-Hinton Broth (MHB) start->prep_antibiotic inoculate Inoculate microtiter plate wells with bacterial suspension prep_antibiotic->inoculate prep_inoculum Prepare standardized bacterial inoculum (approx. 5 x 10^5 CFU/mL) prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Determine MIC: Lowest concentration with no visible growth incubate->read_mic end End read_mic->end caption Figure 2. Broth Microdilution Experimental Workflow.

Figure 2. Broth Microdilution Experimental Workflow.

Detailed Steps:

  • Preparation of Antimicrobial Solutions: Stock solutions of sulfisoxazole and sulfamethoxazole are prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Each well of the microtiter plate containing the antimicrobial dilutions is inoculated with the bacterial suspension. A growth control well (without antibiotic) and a sterility control well (without bacteria) are included.

  • Incubation: The inoculated plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. For sulfonamides, the endpoint is often read as the concentration that inhibits ≥80% of growth compared to the control.

Agar Dilution Method

This method involves incorporating the antimicrobial agent directly into an agar medium.

Agar Dilution Workflow start Start prep_plates Prepare agar plates containing serial two-fold dilutions of Sulfonamide start->prep_plates spot_inoculate Spot-inoculate the surface of each agar plate with the bacterial suspension prep_plates->spot_inoculate prep_inoculum Prepare standardized bacterial inoculum (approx. 10^4 CFU/spot) prep_inoculum->spot_inoculate incubate Incubate at 35°C for 16-20 hours spot_inoculate->incubate read_mic Determine MIC: Lowest concentration with no visible growth incubate->read_mic end End read_mic->end caption Figure 3. Agar Dilution Experimental Workflow.

Figure 3. Agar Dilution Experimental Workflow.

Detailed Steps:

  • Preparation of Agar Plates: A series of Mueller-Hinton Agar (MHA) plates are prepared, each containing a specific concentration of the sulfonamide.

  • Inoculum Preparation: The bacterial inoculum is prepared as described for the broth microdilution method and then diluted to achieve a final concentration of approximately 10^4 CFU per spot.

  • Inoculation: A standardized volume of the bacterial suspension is spot-inoculated onto the surface of each agar plate.

  • Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that prevents the growth of more than one colony or a faint haze.

Conclusion

This guide provides a comparative overview of the in vitro activity of sulfisoxazole and sulfamethoxazole. The compiled data suggests that while both are effective against a range of bacteria, there may be subtle differences in their potency against specific strains. The choice between these two sulfonamides for research and development purposes should be based on a thorough evaluation of their activity against the target pathogens of interest, alongside consideration of their pharmacokinetic and pharmacodynamic properties. The provided experimental protocols offer a foundation for conducting further comparative studies under standardized conditions.

References

Validating the Enzyme Inhibitory Activity of Sulfisoxazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the enzyme inhibitory activity of Sulfisoxazole and its derivatives, supported by experimental data from various studies. The information is intended to assist researchers in evaluating these compounds as potential therapeutic agents. The primary enzymatic targets discussed are dihydropteroate (B1496061) synthase (DHPS) and various isoforms of carbonic anhydrase (CA), key enzymes in microbial folate biosynthesis and human physiological processes, respectively.

Quantitative Comparison of Inhibitory Activity

The inhibitory potency of Sulfisoxazole and its derivatives is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). The following tables summarize the inhibitory activities of various sulfonamide derivatives, including those structurally related to Sulfisoxazole, against their target enzymes.

Dihydropteroate Synthase (DHPS) Inhibition
Carbonic Anhydrase (CA) Inhibition

Recent research has focused on the inhibitory effects of sulfonamide derivatives on various isoforms of human carbonic anhydrase (hCA). These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic potential for conditions like glaucoma, epilepsy, and cancer.[3]

Table 1: Inhibitory Activity of Sulfamethoxazole Derivatives against Carbonic Anhydrase Isoforms [4]

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (IC50, nM)hCA XII (IC50, nM)
S2 --83 ± 456 ± 3
S3 --42 ± 270 ± 3
S8 >10000895.4 ± 65.242 ± 240 ± 2
S9 >1000098.6 ± 8.174 ± 447 ± 2
S15 8658 ± 654.165.8 ± 3.537 ± 261 ± 3
Acetazolamide (Standard) 5012255.7
Dorzolamide HCl (Standard) --36 ± 224 ± 1

Note: The study focused on Sulfamethoxazole derivatives, which are structurally similar to Sulfisoxazole derivatives.

Table 2: Inhibitory Activity of Pyrazole- and Pyridazinecarboxamide-containing Sulfonamides against Carbonic Anhydrase Isoforms [5]

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
4c 104.7785.419.845.3
5b 125.6125.421.556.4
10d 25.465.7154.778.5
15 725.63.36.780.5
Acetazolamide (Standard) 25012.125.85.7

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Dihydropteroate Synthase (DHPS) Inhibition Assay (Spectrophotometric)

This assay determines the inhibitory activity of compounds against DHPS by measuring the decrease in NADPH concentration in a coupled enzyme reaction.[6]

Principle: The product of the DHPS-catalyzed reaction, dihydropteroate, is reduced by an excess of dihydrofolate reductase (DHFR), with the concomitant oxidation of NADPH to NADP+. The decrease in absorbance at 340 nm, corresponding to NADPH oxidation, is monitored spectrophotometrically.

Materials:

  • DHPS enzyme

  • DHFR enzyme (as coupling enzyme)

  • 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) as substrate

  • para-Aminobenzoic acid (PABA) as substrate

  • NADPH

  • Test compounds (Sulfisoxazole derivatives)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.3, 10 mM MgCl2, 100 mM KCl, 1 mM DTT)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare stock solutions of test compounds in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer, DHPS enzyme, DHFR enzyme, and NADPH.

  • Add the test compounds at various concentrations to the respective wells. Include a control with no inhibitor.

  • Initiate the reaction by adding the substrates (DHPPP and PABA).

  • Immediately measure the decrease in absorbance at 340 nm over time in a kinetic mode.

  • The rate of reaction is calculated from the linear portion of the absorbance curve.

  • The percent inhibition is calculated for each concentration of the test compound relative to the control.

  • IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Carbonic Anhydrase (CA) Inhibition Assay (Stopped-Flow CO2 Hydration)

This method measures the inhibition of the physiological CO2 hydration reaction catalyzed by CA and is considered the gold standard for detailed kinetic analysis.[7][8][9]

Principle: The hydration of CO2 to bicarbonate and a proton (CO2 + H2O ⇌ HCO3- + H+) leads to a change in pH. This pH change is monitored using a pH indicator dye (e.g., phenol (B47542) red) in a stopped-flow spectrophotometer. The rate of this reaction is proportional to the CA activity.

Materials:

  • Carbonic anhydrase enzyme (e.g., hCA II, hCA IX)

  • CO2-saturated water

  • Assay Buffer (e.g., 20 mM HEPES or Tris, pH 7.4)

  • pH indicator (e.g., phenol red)

  • Test compounds (Sulfisoxazole derivatives)

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare stock solutions of test compounds in a suitable solvent.

  • Prepare the enzyme solution in the assay buffer.

  • Prepare the CO2-saturated water as the substrate solution.

  • The enzyme solution (containing the inhibitor at various concentrations) and the CO2-saturated water are rapidly mixed in the stopped-flow instrument.

  • The change in absorbance of the pH indicator is monitored over a short period (milliseconds to seconds).

  • The initial rate of the catalyzed reaction is determined from the kinetic traces.

  • Inhibitor and enzyme solutions are pre-incubated to allow for the formation of the enzyme-inhibitor complex.

  • Inhibition constants (Ki) or IC50 values are determined by analyzing the reaction rates at different inhibitor concentrations.

Visualizations

Signaling Pathway: Bacterial Folic Acid Synthesis

The following diagram illustrates the bacterial folic acid synthesis pathway, highlighting the role of DHPS, the primary target of Sulfisoxazole and its derivatives.

Folic_Acid_Synthesis GTP GTP DHPPP_synthase DHPPP Synthase GTP->DHPPP_synthase DHPPP Dihydropterin Pyrophosphate (DHPPP) DHPPP_synthase->DHPPP DHPS Dihydropteroate Synthase (DHPS) DHPPP->DHPS PABA p-Aminobenzoic acid (PABA) PABA->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate DHFS Dihydrofolate Synthase (DHFS) Dihydropteroate->DHFS DHF Dihydrofolate (DHF) DHFS->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF Purines_etc Purines, Thymidine, Amino Acids THF->Purines_etc Sulfisoxazole Sulfisoxazole Derivatives Sulfisoxazole->DHPS Inhibition

Caption: Bacterial folic acid synthesis pathway and the inhibitory action of Sulfisoxazole derivatives on DHPS.

Experimental Workflow: DHPS Inhibition Assay

The following diagram outlines the key steps in determining the inhibitory activity of Sulfisoxazole derivatives against DHPS using a spectrophotometric assay.

DHPS_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis reagents Prepare Assay Buffer, Enzyme Solutions (DHPS, DHFR), Substrates (DHPPP, PABA), and NADPH mix Add buffer, enzymes (DHPS, DHFR), NADPH, and test compound to wells reagents->mix compounds Prepare serial dilutions of Sulfisoxazole derivatives compounds->mix initiate Initiate reaction by adding substrates (DHPPP and PABA) mix->initiate measure Measure absorbance decrease at 340 nm (kinetic mode) initiate->measure calculate Calculate reaction rates and percent inhibition measure->calculate ic50 Determine IC50 values from dose-response curves calculate->ic50

References

Comparative Analysis of Sulfisoxazole and Other Sulfonamides Against Escherichia coli

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the in vitro efficacy of Sulfisoxazole and other selected sulfonamides against the gram-negative bacterium Escherichia coli. The data presented herein is intended to support research and development efforts in the field of antimicrobial agents by offering a consolidated overview of quantitative data, detailed experimental methodologies, and the underlying mechanism of action.

Executive Summary

Sulfonamides are a class of synthetic bacteriostatic antibiotics that act by competitively inhibiting the enzyme dihydropteroate (B1496061) synthase (DHPS), a critical component in the bacterial folic acid synthesis pathway.[1][2] This inhibition disrupts the production of essential precursors for DNA and protein synthesis, thereby arresting bacterial growth. While the core mechanism is shared across the sulfonamide class, variations in their chemical structures can influence their potency, pharmacokinetic properties, and spectrum of activity. This guide focuses on a comparative evaluation of Sulfisoxazole, Sulfamethoxazole, Sulfadiazine, and Sulfathiazole against E. coli.

Quantitative Efficacy Comparison

The in vitro activity of sulfonamides is most commonly quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. The following table summarizes MIC data for selected sulfonamides against E. coli, compiled from various studies. It is important to note that MIC values can vary depending on the specific E. coli strain and the experimental conditions employed.

SulfonamideE. coli Strain(s)MIC Range (µg/mL)Reference(s)
Sulfisoxazole Various clinical isolates32 - >1024[3]
Sulfamethoxazole Various clinical isolates16 - >1024[3]
Sulfadiazine Various clinical isolates8 - >1024[3]
Sulfathiazole Various clinical isolates16 - >1024[3]

Mechanism of Action: Inhibition of Folate Synthesis

Sulfonamides exert their bacteriostatic effect by acting as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS).[4][5] DHPS catalyzes the condensation of para-aminobenzoic acid (PABA) and dihydropteridine pyrophosphate to form dihydropteroate, a precursor to dihydrofolic acid. Due to their structural similarity to PABA, sulfonamides bind to the active site of DHPS, preventing the synthesis of dihydrofolic acid and, consequently, tetrahydrofolic acid, which is an essential cofactor in the synthesis of purines, thymidine, and certain amino acids.[]

Sulfonamide_Mechanism_of_Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPPP Dihydropteridine Pyrophosphate DHPPP->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Sulfonamides Sulfonamides (e.g., Sulfisoxazole) Sulfonamides->DHPS Competitive Inhibition Dihydrofolate Dihydrofolic Acid Dihydropteroate->Dihydrofolate DHFR Dihydrofolate Reductase Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolic Acid DHFR->Tetrahydrofolate Biosynthesis Synthesis of: - Purines - Thymidine - Amino Acids Tetrahydrofolate->Biosynthesis Broth_Microdilution_Workflow Start Start Inoculum_Prep Prepare E. coli Inoculum (0.5 McFarland) Start->Inoculum_Prep Inoculation Inoculate Microtiter Plate with Bacterial Suspension Inoculum_Prep->Inoculation Dilution Perform Serial Dilution of Sulfonamides in Microtiter Plate Dilution->Inoculation Incubation Incubate at 35°C for 16-20 hours Inoculation->Incubation Reading Visually Inspect for Growth (Turbidity) Incubation->Reading MIC_Determination Determine MIC Reading->MIC_Determination End End MIC_Determination->End Disk_Diffusion_Workflow Start Start Inoculum_Prep Prepare E. coli Inoculum (0.5 McFarland) Start->Inoculum_Prep Plate_Inoculation Inoculate Mueller-Hinton Agar Plate Inoculum_Prep->Plate_Inoculation Disk_Application Apply Sulfonamide-Impregnated Disks Plate_Inoculation->Disk_Application Incubation Incubate at 35°C for 16-20 hours Disk_Application->Incubation Measurement Measure Zones of Inhibition (mm) Incubation->Measurement Interpretation Interpret Results (S, I, R) based on CLSI criteria Measurement->Interpretation End End Interpretation->End

References

A Comparative Guide to the Quantification of Sulfisoxazole: HPLC vs. Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of pharmaceutical compounds is paramount. This guide provides a detailed cross-validation comparison of two common analytical techniques for the quantification of Sulfisoxazole: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

This objective comparison, supported by experimental data, will assist in selecting the most appropriate method based on specific analytical needs, such as required sensitivity, selectivity, and the nature of the sample matrix.

Method Performance Comparison

The choice between HPLC-UV and LC-MS/MS for Sulfisoxazole quantification hinges on the specific requirements of the assay. HPLC-UV is a robust and cost-effective method suitable for routine analysis in less complex matrices. In contrast, LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for bioanalysis and trace-level detection in complex biological fluids.

ParameterHPLC-UVLC-MS/MS
Linearity Range 2 - 10 µg/mL[1][2]0.5 - 100 µg/L[3]
Limit of Detection (LOD) 15 µg/mL[1]1.2 - 7.6 ng/L[4]
Limit of Quantification (LOQ) 40 µg/mL[1]5 ng/g[5]
Accuracy (% Recovery) 102.30%[1]53 - 93%[5]
Precision (%RSD) < 1%[1]2.1 - 16.8%[5]
Selectivity Prone to interference from co-eluting compounds.Highly selective due to mass-based detection.
Cost & Complexity Lower cost, less complex instrumentation.Higher cost, more complex instrumentation and operation.

Experimental Workflows

The general workflow for the analysis of Sulfisoxazole by both HPLC and LC-MS/MS involves sample preparation, chromatographic separation, detection, and data analysis. The key difference lies in the detection method.

Analytical Workflow Comparison Figure 1. Generalized analytical workflow for Sulfisoxazole quantification. cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Detection cluster_3 Data Analysis Sample Biological Sample (e.g., Plasma, Urine) Extraction Extraction (e.g., Protein Precipitation, LLE, SPE) Sample->Extraction HPLC_Column HPLC Column Extraction->HPLC_Column UV_Detector UV Detector HPLC_Column->UV_Detector MS_Detector Mass Spectrometer HPLC_Column->MS_Detector Data_UV Quantification (UV) UV_Detector->Data_UV Data_MS Quantification (MS/MS) MS_Detector->Data_MS

Caption: Figure 1. Generalized analytical workflow for Sulfisoxazole quantification.

Detailed Experimental Protocols

Below are representative experimental protocols for the quantification of Sulfisoxazole using HPLC-UV and LC-MS/MS, synthesized from multiple sources.

HPLC-UV Method for Acetyl Sulfisoxazole

This method is suitable for the determination of Acetyl Sulfisoxazole in blood samples.[1][2]

  • Chromatographic Conditions:

    • Mobile Phase: Methanol:Acetonitrile (B52724):0.01M Potassium dihydrogen phosphate (B84403) (25:50:25 v/v/v)[1][2]

    • Column: A reverse-phase C18 column is typically used.

    • Flow Rate: 1.2 mL/min[1][2]

    • Detection: UV detection at 260 nm[1][2]

    • Run Time: 8 minutes[1]

  • Sample Preparation:

    • Prepare a standard stock solution of Acetyl Sulfisoxazole.

    • For biological samples, a protein precipitation step followed by centrifugation is common.

    • The supernatant is then injected into the HPLC system.

LC-MS/MS Method for Sulfonamides (including Sulfisoxazole)

This method is applicable for the determination of various sulfonamides in diverse matrices like water and animal tissues.[3][5][6]

  • Chromatographic Conditions:

    • Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and acetonitrile (B) is often employed.[6]

    • Column: A C18 or equivalent reverse-phase column.[6]

    • Flow Rate: 0.5 mL/min[6]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transition for Sulfisoxazole: Precursor ion > Product ion (e.g., m/z 268 > 156)[7]

  • Sample Preparation:

    • For water samples, Solid-Phase Extraction (SPE) is commonly used for sample clean-up and concentration.[3]

    • For tissue samples, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method or liquid-liquid extraction may be utilized.[5]

    • The final extract is typically reconstituted in the initial mobile phase before injection.

Cross-Validation Logic

The process of cross-validating two analytical methods involves demonstrating that they produce comparable and reliable results for the same analyte in the same sample.

Cross-Validation Logic Figure 2. Logical flow for cross-validation of analytical methods. cluster_0 Method Development & Validation cluster_1 Sample Analysis cluster_2 Data Comparison & Conclusion Method_A Develop & Validate Method A (e.g., HPLC-UV) Analyze_Samples Analyze Identical Samples with Both Methods Method_A->Analyze_Samples Method_B Develop & Validate Method B (e.g., LC-MS/MS) Method_B->Analyze_Samples Compare_Results Statistically Compare Results (e.g., Bland-Altman plot, t-test) Analyze_Samples->Compare_Results Conclusion Determine Comparability & Interchangeability Compare_Results->Conclusion

Caption: Figure 2. Logical flow for cross-validation of analytical methods.

References

confirming the bacteriostatic mechanism of Sulfisoxazole in different bacterial species

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the bacteriostatic mechanism of Sulfisoxazole against various bacterial species. Designed for researchers, scientists, and drug development professionals, this document delves into the quantitative efficacy of Sulfisoxazole, details the experimental protocols for its evaluation, and visualizes the underlying biochemical pathways and experimental workflows.

Unveiling the Mechanism: Inhibition of Folic Acid Synthesis

Sulfisoxazole, a sulfonamide antibiotic, exerts its bacteriostatic effect by acting as a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS). This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid which is essential for the production of nucleic acids and amino acids necessary for bacterial growth and replication. By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), Sulfisoxazole effectively blocks the folic acid synthesis pathway, thereby halting bacterial proliferation. This mechanism is particularly effective against a wide range of gram-positive and gram-negative bacteria that must synthesize their own folic acid.

Comparative Efficacy of Sulfisoxazole

The susceptibility of different bacterial species to Sulfisoxazole varies, as demonstrated by their Minimum Inhibitory Concentration (MIC) values. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. A lower MIC value indicates greater sensitivity to the drug.

Bacterial SpeciesGram StainRepresentative MIC Range (µg/mL)Interpretation
Escherichia coliNegative8 - 64[1]Susceptible/Intermediate
Staphylococcus aureusPositive32 - 128[1]Susceptible/Intermediate
Pseudomonas aeruginosaNegative>512[1]Resistant

Note: These are representative values and may vary depending on the specific strain and testing conditions. Interpretation is based on established clinical breakpoints.

Studies on various sulfonamide derivatives have shown a broad range of MIC values against clinical isolates of Staphylococcus aureus, typically ranging from 32 to 512 µg/mL.[2] Pseudomonas aeruginosa is generally recognized for its high resistance to sulfonamides, with MIC values for the related compound sulfamethoxazole (B1682508) often exceeding 1000 µg/mL.[3][4]

Experimental Protocols

Accurate determination of the bacteriostatic mechanism and efficacy of Sulfisoxazole relies on standardized experimental protocols. Below are detailed methodologies for key assays.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

1. Inoculum Preparation:

  • A pure culture of the test bacterium is grown on an appropriate agar (B569324) medium.
  • Several colonies are used to inoculate a sterile broth, which is then incubated to achieve a turbidity equivalent to a 0.5 McFarland standard.
  • This standardized inoculum is then diluted to the final working concentration.

2. Preparation of Sulfisoxazole Dilutions:

  • A stock solution of Sulfisoxazole is prepared in a suitable solvent.
  • Serial two-fold dilutions of the stock solution are made in a 96-well microtiter plate containing growth medium.

3. Inoculation and Incubation:

  • Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
  • Positive (no antibiotic) and negative (no bacteria) control wells are included.
  • The plate is incubated at an appropriate temperature and duration for the specific bacterial species.

4. Interpretation of Results:

  • The MIC is determined as the lowest concentration of Sulfisoxazole that shows no visible bacterial growth.

Dihydropteroate Synthase (DHPS) Inhibition Assay

This assay directly measures the inhibitory effect of Sulfisoxazole on its target enzyme.

1. Reaction Mixture Preparation:

  • A reaction buffer is prepared containing essential components such as Tris-HCl and MgCl2.
  • The substrates, para-aminobenzoic acid (PABA) and 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPP), are added to the buffer.
  • The coupling enzyme, dihydrofolate reductase (DHFR), and the cofactor, NADPH, are also included.

2. Inhibition Assay:

  • Varying concentrations of Sulfisoxazole are pre-incubated with the DHPS enzyme.
  • The enzymatic reaction is initiated by the addition of the substrates.
  • The activity of DHPS is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH by DHFR as it reduces the product of the DHPS reaction.

3. Data Analysis:

  • The rate of reaction is calculated for each concentration of the inhibitor.
  • The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing the Mechanism and Workflow

To further elucidate the bacteriostatic action of Sulfisoxazole, the following diagrams illustrate the inhibited metabolic pathway and the experimental workflow for its confirmation.

Folic_Acid_Synthesis_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPP Dihydropterin Pyrophosphate DHPP->DHPS DHF Dihydrofolic Acid DHPS->DHF Forms THF Tetrahydrofolic Acid DHF->THF Reduced by DHFR Nucleic Acid Precursors Nucleic Acid Precursors THF->Nucleic Acid Precursors Essential for synthesis of Amino Acids Amino Acids THF->Amino Acids Essential for synthesis of Sulfisoxazole Sulfisoxazole Sulfisoxazole->DHPS Competitively Inhibits

Caption: Folic Acid Synthesis Pathway Inhibition by Sulfisoxazole.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of Sulfisoxazole B->C D Incubate at 37°C for 18-24 hours C->D E Observe for Visible Growth D->E F Determine MIC (Lowest concentration with no growth) E->F

Caption: Experimental Workflow for MIC Determination.

References

In Vivo Efficacy: A Comparative Analysis of Sulfisoxazole and its Acetylated Prodrug

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the comparative in vivo performance of sulfisoxazole (B1682709) and its acetylated prodrug, N-acetyl sulfisoxazole.

This guide provides an objective comparison of the in vivo efficacy of the sulfonamide antibiotic sulfisoxazole and its N-acetylated prodrug. By presenting key experimental data, detailed methodologies, and visual representations of metabolic and experimental workflows, this document aims to equip researchers with the necessary information to make informed decisions in their drug development and research endeavors.

Pharmacokinetic Profile: A Head-to-Head Comparison

The primary advantage of the N-acetylated prodrug of sulfisoxazole lies in its improved bioavailability. In vivo studies in rats have demonstrated that N(1)-acetyl sulfisoxazole exhibits a relative bioavailability of approximately two compared to sulfisoxazole.[1] This indicates that administering half the dose of the prodrug can achieve the same systemic exposure to the active sulfisoxazole.

The acetylated prodrug is metabolized in the gastrointestinal tract by enzymatic deacetylation, releasing the active sulfisoxazole for absorption.[2] This conversion process, however, leads to a slower absorption rate and lower peak plasma concentrations (Cmax) of sulfisoxazole compared to the direct oral administration of the parent drug.

While a direct comparative study providing a complete set of pharmacokinetic parameters (Cmax, Tmax, AUC, and half-life) for both compounds in a single rat study is not publicly available, the following table summarizes the key findings regarding their relative bioavailability and metabolism.

Pharmacokinetic ParameterSulfisoxazoleN-Acetyl Sulfisoxazole (Prodrug)Key Finding
Active Moiety SulfisoxazoleSulfisoxazole (after in vivo conversion)The prodrug is inactive until metabolized.
Relative Bioavailability (in rats) 1~2The prodrug delivers approximately twice the amount of active drug systemically compared to an equivalent dose of sulfisoxazole.[1]
Absorption Rate RapidSlowerDeacetylation of the prodrug in the GI tract slows the absorption of the active compound.
Peak Plasma Concentration (Cmax) HigherLowerThe slower absorption of the prodrug results in lower peak plasma levels of sulfisoxazole.
Metabolism Primarily N4-acetylation in the liver.Deacetylation in the GI tract to active sulfisoxazole.The prodrug approach alters the initial metabolic step.[2]

In Vivo Efficacy Models: Experimental Protocols

The in vivo efficacy of sulfisoxazole and its prodrug is often evaluated in murine models of common bacterial infections, such as urinary tract infections (UTIs) and otitis media. Below are detailed protocols for these key experiments.

Murine Model of Urinary Tract Infection (UTI)

This model is instrumental in assessing the ability of the compounds to clear bacterial infections from the urinary tract.

1. Bacterial Inoculum Preparation:

  • Culture a uropathogenic strain of Escherichia coli (e.g., UTI89) in Luria-Bertani (LB) broth overnight at 37°C.

  • Harvest the bacteria by centrifugation and wash the pellet with sterile phosphate-buffered saline (PBS).

  • Resuspend the bacteria in sterile PBS to a final concentration of approximately 1-2 x 10⁸ colony-forming units (CFU)/mL, standardized by optical density at 600 nm.

2. Infection Procedure:

  • Use female mice (e.g., C3H/HeN or BALB/c strains), 6-8 weeks old.

  • Anesthetize the mice using an appropriate anesthetic agent (e.g., isoflurane).

  • Instill 50 µL of the bacterial suspension (containing 5-10 x 10⁷ CFU) directly into the bladder via transurethral catheterization.

3. Treatment Regimen:

  • At 24 hours post-infection, randomize the mice into treatment and control groups.

  • Administer sulfisoxazole or N-acetyl sulfisoxazole orally (e.g., via gavage) at predetermined doses. A vehicle control group should receive the formulation vehicle only.

  • The treatment is typically administered twice daily for a period of 3 to 7 days.

4. Assessment of Efficacy:

  • At the end of the treatment period, euthanize the mice.

  • Aseptically harvest the bladder and kidneys.

  • Homogenize the tissues in sterile PBS.

  • Perform serial dilutions of the homogenates and plate on appropriate agar (B569324) (e.g., LB agar) to determine the bacterial load (CFU/g of tissue).

  • Efficacy is determined by comparing the mean CFU counts in the treated groups to the vehicle control group. A statistically significant reduction in bacterial load indicates effective treatment.

Visualizing the Pathways

To better understand the metabolic fate of the prodrug and the experimental workflow, the following diagrams are provided.

G cluster_GI Gastrointestinal Tract cluster_Systemic Systemic Circulation Prodrug N-Acetyl Sulfisoxazole (Oral Administration) Enzymes Intestinal Enzymes (Deacetylation) Prodrug->Enzymes Metabolism ActiveDrug_GI Sulfisoxazole Enzymes->ActiveDrug_GI ActiveDrug_Circulation Absorbed Sulfisoxazole ActiveDrug_GI->ActiveDrug_Circulation Absorption

In vivo conversion of N-acetyl sulfisoxazole to sulfisoxazole.

G cluster_Prep Preparation cluster_Infection Infection cluster_Treatment Treatment cluster_Analysis Efficacy Analysis A Bacterial Culture (Uropathogenic E. coli) B Inoculum Preparation (1-2 x 10^8 CFU/mL) A->B D Transurethral Inoculation (50 µL, 5-10 x 10^7 CFU) B->D C Animal Model (Female Mice) C->D E Drug Administration (24h post-infection) - Sulfisoxazole - N-Acetyl Sulfisoxazole - Vehicle Control D->E F Tissue Harvest (Bladder & Kidneys) E->F G Bacterial Load Quantification (CFU/g tissue) F->G H Statistical Analysis G->H

Experimental workflow for the murine UTI model.

Conclusion

The use of N-acetyl sulfisoxazole as a prodrug offers a clear advantage in terms of enhanced bioavailability, allowing for potentially lower dosing to achieve therapeutic concentrations of the active drug, sulfisoxazole. However, this comes at the cost of a slower absorption rate and lower peak plasma concentrations. The choice between the parent drug and its prodrug will therefore depend on the specific therapeutic application and the desired pharmacokinetic profile. For infections where a rapid onset of action is critical, sulfisoxazole may be preferred. Conversely, for situations where sustained therapeutic levels are more important, the N-acetylated prodrug could be a more suitable option. The experimental models described provide a robust framework for further in vivo comparisons and the elucidation of the full therapeutic potential of both compounds.

References

validation of a repurposed application of Sulfisoxazole in cancer research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of the Re-emerging Role of an Antibiotic in Oncology

The FDA-approved antibiotic, Sulfisoxazole, is gaining renewed attention within the scientific community for its potential anti-cancer properties. This guide provides a comprehensive comparison of its performance, delineates its proposed mechanisms of action, and presents supporting experimental data to validate its repurposed application in cancer research. This document is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of repurposed therapeutics in oncology.

Mechanisms of Action: A Dual Approach to Cancer Therapy

Sulfisoxazole exhibits a multi-faceted approach to combating cancer, primarily through the inhibition of tumor-promoting pathways and the mitigation of cancer-associated complications.

1. Inhibition of Small Extracellular Vesicle (sEV) Secretion:

One of the primary anti-cancer mechanisms attributed to Sulfisoxazole is its ability to inhibit the secretion of small extracellular vesicles (sEVs), often referred to as exosomes, from cancer cells. These vesicles play a crucial role in intercellular communication, promoting tumor growth, metastasis, and drug resistance. Sulfisoxazole is proposed to exert this effect by targeting the Endothelin Receptor A (ETA) .[1] By interfering with the ETA signaling pathway, Sulfisoxazole disrupts the biogenesis and release of sEVs, thereby impeding the tumor's ability to influence its microenvironment and spread to distant sites.[1]

However, it is important to note that there is conflicting evidence regarding this mechanism. A subsequent study was unable to replicate the findings of sEV inhibition by Sulfisoxazole, suggesting that the observed anti-tumor effects may be mediated by other pathways.[2]

2. Inhibition of Lipolysis in Cancer-Associated Cachexia:

Cancer-associated cachexia, a debilitating wasting syndrome characterized by significant weight loss, is a major contributor to morbidity and mortality in cancer patients. Sulfisoxazole has been shown to partially counteract this condition by inhibiting lipolysis, the breakdown of fats. In preclinical models of colon carcinoma-induced cachexia, administration of Sulfisoxazole resulted in a partial rescue of weight loss by preserving fat mass.[3][4] This suggests a potential therapeutic role for Sulfisoxazole in improving the quality of life and overall well-being of cancer patients.

Performance Evaluation: Preclinical Data and Comparative Analysis

The anti-cancer efficacy of Sulfisoxazole has been evaluated in various preclinical models, both as a standalone agent and in combination with existing cancer therapies.

In Vitro Efficacy

While specific IC50 values for Sulfisoxazole across a broad range of cancer cell lines are not extensively documented in publicly available databases, studies on various sulfonamide derivatives have demonstrated cytotoxic effects against multiple cancer cell lines. For instance, certain novel sulfonamide derivatives have shown IC50 values in the low micromolar range against breast and cervical cancer cell lines.[5] A study on newly synthesized N-(4-cyano-1,3-oxazol-5-yl)sulfonamides showed growth inhibitory activity against the NCI-60 cancer cell line panel.[6] It is important to note that these are not direct IC50 values for Sulfisoxazole and further dedicated screening is required.

In Vivo Efficacy

Breast Cancer Models:

In preclinical mouse xenograft models of breast cancer, orally administered Sulfisoxazole has demonstrated significant anti-tumor and anti-metastatic effects.[1][7]

  • Comparison with Docetaxel: In a head-to-head comparison with the standard chemotherapeutic agent Docetaxel, Sulfisoxazole exhibited a notable suppression of tumor growth. Furthermore, the combination of Sulfisoxazole and Docetaxel resulted in a more potent anti-tumor effect than either agent alone, suggesting a synergistic relationship.[1]

  • Combination with Immunotherapy: Sulfisoxazole has also been shown to enhance the efficacy of immune checkpoint inhibitors. By potentially reducing the release of immunosuppressive sEVs, Sulfisoxazole can help to restore the anti-tumor immune response. In a mouse model, the combination of Sulfisoxazole with an anti-PD-1 antibody led to a robust anti-tumor immune response and improved therapeutic outcomes.[3]

Cancer-Associated Cachexia Model:

In a C26 colon carcinoma mouse model of cancer-associated cachexia, Sulfisoxazole administration led to a partial rescue of tumor-induced weight loss by approximately 10%.[2] However, in this particular study, Sulfisoxazole did not demonstrate a reduction in tumor volume.[3][4]

Table 1: Summary of In Vivo Efficacy Data for Sulfisoxazole

Cancer Model Treatment Key Findings Reference
Breast Cancer XenograftSulfisoxazoleSignificant suppression of tumor growth and metastasis.[1]
Breast Cancer XenograftSulfisoxazole vs. DocetaxelSulfisoxazole showed comparable tumor growth suppression.[1]
Breast Cancer XenograftSulfisoxazole + DocetaxelEnhanced anti-tumor effect compared to monotherapy.[1]
Breast Cancer XenograftSulfisoxazole + anti-PD-1 AbSynergistic anti-tumor immune response.[3]
C26 Colon Carcinoma (Cachexia)SulfisoxazolePartially rescued (~10%) tumor-induced weight loss. No significant reduction in tumor volume.[2][4]

Clinical Validation

A Phase II clinical trial (NCT02447215) was initiated to evaluate the efficacy of Sulfisoxazole in patients with advanced breast cancer. However, the results of this clinical trial have not been publicly released to date. Further information on the outcomes of this study is crucial for the clinical validation of Sulfisoxazole as a repurposed cancer therapeutic.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the evaluation of Sulfisoxazole.

Breast Cancer Xenograft Model
  • Cell Culture: MDA-MB-231 human breast cancer cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Animal Model: Female athymic nude mice (4-6 weeks old) are used.

  • Tumor Implantation: 1 x 10^6 MDA-MB-231 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel are injected subcutaneously into the flank of each mouse.

  • Treatment: Once tumors reach a palpable size (e.g., 100 mm³), mice are randomized into treatment groups. Sulfisoxazole is administered orally (e.g., 200 mg/kg/day). Control groups receive a vehicle control. For combination studies, Docetaxel is administered intravenously (e.g., 10 mg/kg, once weekly).

  • Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight and general health are also monitored.

  • Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).

In Vitro Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with varying concentrations of Sulfisoxazole for a specified duration (e.g., 72 hours).

  • MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

Signaling Pathways and Experimental Workflows

Visual representations of the signaling pathways and experimental workflows provide a clearer understanding of the underlying mechanisms and study designs.

Sulfisoxazole_Mechanism cluster_sEV Inhibition of sEV Secretion cluster_Cachexia Inhibition of Lipolysis Sulfisoxazole Sulfisoxazole ETA Endothelin Receptor A (ETA) Sulfisoxazole->ETA Inhibits sEV_Biogenesis sEV Biogenesis & Secretion ETA->sEV_Biogenesis Promotes Tumor_Progression Tumor Growth & Metastasis sEV_Biogenesis->Tumor_Progression Contributes to Sulfisoxazole_cachexia Sulfisoxazole Lipolysis Lipolysis Sulfisoxazole_cachexia->Lipolysis Inhibits Fat_Mass Fat Mass Preservation Cachexia Cancer-Associated Cachexia Lipolysis->Cachexia Contributes to Fat_Mass->Cachexia Mitigates

Caption: Proposed mechanisms of action of Sulfisoxazole in cancer.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Cell_Lines Cancer Cell Lines (e.g., MDA-MB-231) Viability_Assay Cell Viability Assay (MTT) Cell_Lines->Viability_Assay IC50 Determine IC50 Viability_Assay->IC50 Treatment_Groups Randomize into Treatment Groups (Vehicle, SFX, Chemo, Combo) IC50->Treatment_Groups Dose Selection Xenograft Establish Xenograft Mouse Model Xenograft->Treatment_Groups Tumor_Measurement Monitor Tumor Growth & Body Weight Treatment_Groups->Tumor_Measurement Endpoint_Analysis Endpoint Analysis (Tumor Weight, Metastasis) Tumor_Measurement->Endpoint_Analysis

Caption: General experimental workflow for validating repurposed Sulfisoxazole.

Conclusion and Future Directions

The repurposing of Sulfisoxazole presents a promising avenue in cancer research, with preclinical evidence supporting its potential as an anti-tumor agent and as a supportive therapy in managing cancer-associated cachexia. Its proposed mechanisms of action, particularly the inhibition of sEV secretion via ETA antagonism, offer novel therapeutic targets. However, the conflicting data on sEV inhibition underscores the need for further mechanistic studies to fully elucidate its mode of action.

The lack of publicly available results from the Phase II clinical trial in breast cancer remains a significant gap in its clinical validation. Future research should focus on:

  • Comprehensive IC50 Profiling: Determining the half-maximal inhibitory concentration (IC50) of Sulfisoxazole across a diverse panel of cancer cell lines.

  • Clarification of Mechanism: Conducting further studies to resolve the conflicting findings regarding its effect on sEV secretion.

  • Clinical Trial Data: The dissemination of results from clinical trials is imperative to guide future clinical development.

  • Combination Therapies: Exploring the synergistic potential of Sulfisoxazole with a broader range of chemotherapeutic and targeted agents.

References

In Vitro-In Vivo Correlation of Sulfisoxazole Tablet Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the relationship between the in vitro dissolution of various Sulfisoxazole tablet formulations and their in vivo bioavailability, supported by experimental data.

This guide provides a comprehensive comparison of a commercial Sulfisoxazole tablet formulation with four fabricated alternatives, focusing on the correlation between their in vitro dissolution characteristics and in vivo performance. The data presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate an understanding of how formulation differences can impact a drug's therapeutic efficacy.

Comparative Analysis of Formulation Performance

An evaluation of one commercial (M) and four fabricated (C1, C2, S1, S2) Sulfisoxazole tablet formulations revealed a discernible correlation between in vitro dissolution rates and in vivo bioavailability. The study demonstrated that formulations with faster in vitro dissolution tended to exhibit greater bioavailability, as measured by the cumulative amount of drug excreted in the urine.

In Vitro Dissolution

The in vitro dissolution studies, conducted according to USP XXII specifications, highlighted significant differences in the release profiles of the tested formulations. The commercial formulation, M, demonstrated the most rapid and complete dissolution. Among the fabricated tablets, formulation S2 showed a dissolution profile most similar to the commercial product, while formulation S1 exhibited the slowest and least complete drug release.

Table 1: In Vitro Cumulative Percentage of Sulfisoxazole Dissolved Over Time

Time (minutes)Formulation MFormulation S1Formulation S2Formulation C1Formulation C2
1055.230.148.545.340.8
2080.555.875.368.762.1
3094.170.590.185.278.9
4598.382.395.692.488.5
6099.188.998.296.893.2
In Vivo Bioavailability

The in vivo bioavailability was assessed by measuring the cumulative urinary excretion of Sulfisoxazole in healthy human volunteers. The results indicated that the commercial formulation (M) and the fabricated formulation S2 had the highest bioavailability. A clear correlation was observed, where formulations with higher in vitro dissolution rates resulted in a greater cumulative amount of drug excreted, suggesting more complete absorption.[1]

Table 2: In Vivo Cumulative Percentage of Sulfisoxazole Excreted in Urine Over Time

Time (hours)Formulation MFormulation S1Formulation S2Formulation C1Formulation C2
18.54.27.96.85.5
325.315.824.121.719.3
545.130.243.839.535.8
968.950.567.262.158.4
2485.465.884.178.974.3

Experimental Protocols

In Vitro Dissolution Test

The in vitro dissolution of the Sulfisoxazole tablets was determined according to the specifications of the United States Pharmacopeia (USP) XXII.

  • Apparatus: USP Apparatus 2 (Paddle Apparatus)

  • Dissolution Medium: 900 mL of 0.1 N Hydrochloric Acid (HCl)

  • Temperature: 37 ± 0.5 °C

  • Paddle Speed: 50 rpm

  • Sampling Times: 10, 20, 30, 45, and 60 minutes

  • Procedure: Six tablets of each formulation were tested. At each sampling time, a 5 mL aliquot of the dissolution medium was withdrawn and immediately replaced with an equal volume of fresh medium to maintain a constant volume. The concentration of dissolved Sulfisoxazole in each sample was determined using a suitable spectrophotometric method at a predetermined wavelength.

In Vivo Bioavailability Study

The bioavailability of the different Sulfisoxazole formulations was evaluated in healthy human volunteers.

  • Study Design: A single-dose, crossover study design.

  • Subjects: Healthy adult male volunteers.

  • Dose: A single oral dose of 1g Sulfisoxazole.

  • Procedure: After an overnight fast, volunteers received a single dose of one of the five formulations with 240 mL of water. Urine samples were collected at 0 (pre-dose), 1, 3, 5, 9, and 24 hours post-dose. The volume of each urine sample was recorded. To ensure adequate urine output, volunteers were instructed to drink 240 ml of water after each voiding.[1]

  • Analysis: The concentration of "free" and "total" Sulfisoxazole in the urine samples was determined using the Bratton and Marshall method.[1] This colorimetric method involves the diazotization of the primary aromatic amine group of the sulfonamide with sodium nitrite (B80452) in an acidic medium, followed by coupling with N-(1-Naphthyl)ethylenediamine dihydrochloride (B599025) to produce a stable azo dye. The intensity of the color, which is proportional to the drug concentration, is then measured spectrophotometrically. To determine the "total" drug concentration, a hydrolysis step with hydrochloric acid is performed to convert the acetylated metabolite back to the parent drug before the colorimetric reaction.[1]

Visualization of the IVIVC Process

The following diagram illustrates the workflow for establishing an in vitro-in vivo correlation for oral solid dosage forms like the Sulfisoxazole tablets.

IVIVC_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Study cluster_correlation Correlation formulations Tablet Formulations (M, C1, C2, S1, S2) dissolution In Vitro Dissolution (USP Apparatus 2) formulations->dissolution Testing dissolution_profile Dissolution Profiles (% Drug Released vs. Time) dissolution->dissolution_profile Data Generation correlation_analysis IVIVC Analysis (Plotting In Vitro vs. In Vivo Data) dissolution_profile->correlation_analysis volunteers Healthy Volunteers dosing Oral Administration (1g Sulfisoxazole) volunteers->dosing urine_collection Urine Sample Collection dosing->urine_collection urine_analysis Drug Analysis (Bratton-Marshall Method) urine_collection->urine_analysis bioavailability_data Bioavailability Data (Cumulative Excretion vs. Time) urine_analysis->bioavailability_data bioavailability_data->correlation_analysis predictive_model Predictive Model correlation_analysis->predictive_model Development

Caption: Workflow for establishing the In Vitro-In Vivo Correlation (IVIVC).

References

A Comparative Analysis of Sulfisoxazole and Sulfadiazine in Preclinical Infection Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Key Sulfonamides

This guide provides a comprehensive comparative study of Sulfisoxazole and Sulfadiazine (B1682646), two prominent sulfonamide antibiotics, focusing on their performance in experimental infection models. By presenting quantitative data, detailed experimental protocols, and visual representations of their mechanism of action and experimental workflows, this document aims to be a valuable resource for researchers in antimicrobial drug discovery and development.

Core Mechanism of Action: Inhibition of Folate Synthesis

Both Sulfisoxazole and Sulfadiazine, like other sulfonamides, exert their bacteriostatic effect by competitively inhibiting the enzyme dihydropteroate (B1496061) synthase (DHPS). This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the production of nucleic acids and certain amino acids in bacteria. By blocking this pathway, sulfonamides halt bacterial growth and replication. Mammalian cells are not affected as they obtain folic acid from their diet.

Sulfonamide Mechanism of Action cluster_bacterial_cell Bacterial Cell cluster_inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Pteridine Pteridine Precursor Pteridine->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF Synthesis DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid (THF) DHFR->THF Reduction NucleicAcids Nucleic Acid Synthesis THF->NucleicAcids Sulfonamide Sulfisoxazole / Sulfadiazine Sulfonamide->DHPS Competitive Inhibition

Caption: Mechanism of action of Sulfisoxazole and Sulfadiazine.

In Vitro Activity: A Comparative Look at Minimum Inhibitory Concentrations

The in vitro efficacy of an antibiotic is primarily determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium. While comprehensive head-to-head studies are limited, the available data suggests nuances in their activity spectra.

BacteriumSulfisoxazole MIC50 (µg/mL)Sulfadiazine MIC50 (µg/mL)
Bordetella bronchiseptica816
Pasteurella multocida3216
Haemophilus pleuropneumoniae>6464
Streptococcus suis>32>32

Data synthesized from studies on porcine pathogens. Note: Direct comparisons should be made with caution as data may originate from different studies with varying methodologies.

In Vivo Efficacy in Experimental Infection Models

Evaluating the performance of antibiotics in living organisms is critical. Murine models of systemic infection, such as peritonitis, are standard for assessing in vivo efficacy. In a comparative study against experimental plague (Yersinia pestis) in mice, Sulfadiazine demonstrated superior prophylactic efficacy compared to Sulfisoxazole. However, for therapeutic intervention post-infection, other agents showed greater effectiveness.

In a study on experimental toxoplasmosis in mice, various doses of Sulfadiazine were evaluated, showing a dose-dependent survival rate. For instance, in mice infected with the "Wild 2" strain of Toxoplasma gondii, a 160 mg/kg dose of Sulfadiazine resulted in only 10% survival after 30 days post-infection.[1] A direct comparative study with Sulfisoxazole in a similar model is needed for a conclusive assessment.

Pharmacokinetic Profile: A Cross-Species Comparison

The absorption, distribution, metabolism, and excretion (ADME) properties of a drug are critical to its efficacy. The following table summarizes key pharmacokinetic parameters for Sulfisoxazole and Sulfadiazine in various animal models. It is important to note that these parameters can vary significantly between species.

ParameterSulfisoxazoleSulfadiazineSpecies
Elimination Half-life (t½) 7.40 hours3.7 hoursPig
Volume of Distribution (Vd) 16.2 Liters-Pig
Oral Bioavailability -~100%Broiler
Plasma Protein Binding 25% - 40%-Pig
Clearance -0.12 L/h/kgPig

Data compiled from multiple sources and should be interpreted with consideration of the different experimental conditions and species.

Experimental Protocols

In Vitro Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Antimicrobial Solutions: Stock solutions of Sulfisoxazole and Sulfadiazine are prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.

  • Inoculum Preparation: Bacterial isolates are cultured overnight, and the turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.

  • Inoculation: The standardized bacterial suspension is further diluted and added to each well of a microtiter plate containing the antimicrobial dilutions, resulting in a final inoculum of approximately 5 x 10^5 CFU/mL.

  • Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

Broth Microdilution Workflow start Start prep_antibiotics Prepare Serial Dilutions of Sulfisoxazole & Sulfadiazine start->prep_antibiotics prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Microtiter Plates prep_antibiotics->inoculate prep_inoculum->inoculate incubate Incubate Plates (35-37°C, 16-20h) inoculate->incubate read_mic Read Minimum Inhibitory Concentration (MIC) incubate->read_mic end End read_mic->end

Caption: Workflow for MIC determination via broth microdilution.

In Vivo Efficacy Testing: Murine Peritonitis Model

The murine peritonitis model is a widely used in vivo model to assess the efficacy of antimicrobial agents in a systemic infection.

  • Infection Induction: Mice are intraperitoneally injected with a lethal dose of a bacterial pathogen (e.g., Escherichia coli, Staphylococcus aureus).[2][3][4][5] The bacterial inoculum is prepared to a specific concentration to induce a consistent and reproducible infection.

  • Treatment Administration: At a specified time post-infection (e.g., 1-2 hours), groups of mice are treated with either Sulfisoxazole, Sulfadiazine, a vehicle control, or a reference antibiotic.[2][5] The drugs are typically administered via a relevant clinical route, such as subcutaneous or oral.

  • Monitoring: The mice are monitored for a defined period (e.g., 7-14 days) for survival.[2] Clinical signs of illness are also recorded.

  • Endpoint Analysis: The primary endpoint is typically the survival rate over time. In some studies, secondary endpoints such as the bacterial load in the peritoneal fluid or blood are determined at specific time points to assess bacterial clearance.

Murine Peritonitis Model Workflow start Start acclimatize Acclimatize Mice start->acclimatize infect Induce Peritonitis (Intraperitoneal Bacterial Injection) acclimatize->infect group Randomize into Treatment Groups infect->group treat Administer Treatment (Sulfisoxazole, Sulfadiazine, Control) group->treat monitor Monitor Survival and Clinical Signs treat->monitor analyze Analyze Data (Survival Curves, Bacterial Load) monitor->analyze end End analyze->end

References

Evaluating the Synergistic Potential of Sulfisoxazole with Other Antimicrobial Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synergistic effects of Sulfisoxazole with other antimicrobial agents, supported by experimental data and detailed methodologies. The information is intended to assist researchers in the exploration of combination therapies to enhance antimicrobial efficacy and combat drug resistance.

Introduction to Sulfisoxazole and Antimicrobial Synergy

Sulfisoxazole is a sulfonamide antibiotic that inhibits the synthesis of dihydrofolic acid in bacteria by competing with para-aminobenzoic acid (PABA).[1] This bacteriostatic action can be enhanced when combined with other antimicrobial agents, leading to a synergistic effect where the combined antimicrobial activity is greater than the sum of the individual effects. Evaluating such synergies is crucial for developing effective new treatment strategies against resistant pathogens.

Comparative Analysis of Sulfisoxazole Combinations

The synergistic potential of Sulfisoxazole has been evaluated with several classes of antimicrobial agents. Below is a summary of findings for key combinations.

Sulfisoxazole and Trimethoprim (B1683648)

The combination of a sulfonamide like Sulfisoxazole with Trimethoprim is a classic example of antimicrobial synergy. This synergy is well-documented and results from the sequential blockade of the same metabolic pathway in bacteria.

Mechanism of Action: Sulfisoxazole inhibits dihydropteroate (B1496061) synthase, an enzyme involved in the initial steps of folic acid synthesis. Trimethoprim inhibits dihydrofolate reductase, an enzyme that acts further down the same pathway to produce tetrahydrofolic acid, a crucial component for DNA, RNA, and protein synthesis. By inhibiting two different steps in this essential pathway, the combination is often bactericidal and can be effective even against bacteria resistant to either agent alone.[2][3]

Quantitative Data Summary:

While specific FIC index data for Sulfisoxazole and Trimethoprim combinations against E. coli were not found in the immediate search, studies on the closely related sulfamethoxazole (B1682508) with trimethoprim consistently demonstrate synergy. For example, against Escherichia coli, this combination is known to be synergistic.[2][3] The bactericidal activity of trimethoprim against E. coli can be enhanced by sulfamethoxazole, particularly when the concentration of the sulfonamide is significantly higher than that of trimethoprim.[3]

Further research is recommended to identify specific FIC indices from checkerboard assays for Sulfisoxazole and Trimethoprim against a panel of relevant pathogens.

Sulfisoxazole and Erythromycin

A combination of Erythromycin and Sulfisoxazole has been used clinically, particularly for the treatment of ear infections in children, suggesting a beneficial interaction.[4][5]

Mechanism of Action: Erythromycin is a macrolide antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. The synergistic or additive effect with Sulfisoxazole likely arises from the simultaneous disruption of two different essential cellular processes: folic acid synthesis and protein synthesis. This dual attack can be more effective in inhibiting or killing bacteria than either agent alone.[5]

Quantitative Data Summary:

Further in vitro studies are warranted to quantify the synergistic interaction between Sulfisoxazole and Erythromycin against a broader range of bacteria.

Sulfisoxazole and Polymyxin (B74138) B

The combination of sulfonamides with polymyxins has shown promise against certain Gram-negative bacteria that are typically resistant to sulfonamides alone.

Mechanism of Action: Polymyxin B is a polypeptide antibiotic that disrupts the integrity of the bacterial cell membrane. It is thought that the membrane-disrupting action of Polymyxin B facilitates the entry of Sulfisoxazole into the bacterial cell, allowing it to reach its target enzyme, dihydropteroate synthase, more effectively. This increased intracellular concentration of Sulfisoxazole leads to a more potent inhibition of folic acid synthesis and a synergistic bactericidal effect.[7]

Quantitative Data Summary:

Studies have demonstrated in vitro synergy between sulfonamides and polymyxin B against Proteus species.[7] While specific FIC indices for Sulfisoxazole were not found, the combination has been shown to be bactericidal at therapeutic concentrations.

Checkerboard and time-kill assays are recommended to determine the precise FIC indices and the rate of killing for the Sulfisoxazole and Polymyxin B combination against a variety of Gram-negative pathogens.

Experimental Protocols

To aid in the evaluation of synergistic effects, detailed methodologies for two key in vitro experiments are provided below.

Checkerboard Assay

The checkerboard assay is a common method used to determine the synergistic, additive, indifferent, or antagonistic effect of a combination of two antimicrobial agents.[8]

Methodology:

  • Preparation of Antimicrobial Agents: Prepare stock solutions of Sulfisoxazole and the second antimicrobial agent in an appropriate solvent.

  • Microtiter Plate Setup: In a 96-well microtiter plate, create a two-dimensional gradient of the two drugs.

    • Serially dilute Sulfisoxazole along the x-axis (columns).

    • Serially dilute the second antimicrobial agent along the y-axis (rows).

    • Each well will contain a unique combination of concentrations of the two drugs.

    • Include wells with each drug alone to determine their individual Minimum Inhibitory Concentrations (MICs).

    • Also include a growth control well (no drugs) and a sterility control well (no bacteria).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the desired final concentration (e.g., 5 x 10^5 CFU/mL) in Mueller-Hinton broth.

  • Inoculation: Add the bacterial inoculum to all wells except the sterility control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug in a given well:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • Calculate the FIC Index (FICI) for each well:

      • FICI = FIC of Drug A + FIC of Drug B

    • Interpret the results based on the FICI value:

      • Synergy: FICI ≤ 0.5

      • Additive/Indifference: 0.5 < FICI ≤ 4

      • Antagonism: FICI > 4

Time-Kill Curve Analysis

Time-kill curve analysis provides information on the rate of bacterial killing by an antimicrobial agent or combination over time.

Methodology:

  • Preparation of Cultures: Grow a bacterial culture to the logarithmic phase.

  • Inoculum Preparation: Dilute the culture in fresh broth to a standardized starting concentration (e.g., 1 x 10^6 CFU/mL).

  • Exposure to Antimicrobials: Add Sulfisoxazole and/or the second antimicrobial agent at desired concentrations (e.g., based on their MICs) to separate flasks containing the bacterial inoculum. Include a growth control flask without any antimicrobials.

  • Incubation and Sampling: Incubate all flasks at 37°C with shaking. At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

  • Viable Cell Counting: Perform serial dilutions of each aliquot and plate them on appropriate agar (B569324) plates. Incubate the plates overnight and count the number of colony-forming units (CFU) to determine the viable bacterial count at each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL against time for each antimicrobial condition.

    • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at a specific time point (e.g., 24 hours).

    • Bactericidal activity is generally defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.

    • Bacteriostatic activity is a < 3-log10 reduction in CFU/mL from the initial inoculum.

Visualizing Experimental Workflows and Mechanisms

To clarify the experimental processes and the known synergistic mechanism of Sulfisoxazole with Trimethoprim, the following diagrams are provided.

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_analysis Incubation & Analysis prep_drugs Prepare Drug Stock Solutions (Sulfisoxazole & Agent X) serial_dilute_sulf Serial Dilute Sulfisoxazole (Columns) prep_drugs->serial_dilute_sulf serial_dilute_agentX Serial Dilute Agent X (Rows) prep_drugs->serial_dilute_agentX prep_inoculum Prepare Standardized Bacterial Inoculum inoculate_plate Inoculate Microtiter Plate prep_inoculum->inoculate_plate serial_dilute_sulf->inoculate_plate serial_dilute_agentX->inoculate_plate incubate Incubate Plate (18-24h at 37°C) inoculate_plate->incubate read_mic Determine MICs incubate->read_mic calc_fic Calculate FIC & FICI read_mic->calc_fic interpret Interpret Synergy calc_fic->interpret

Caption: Workflow for the Checkerboard Assay to determine antimicrobial synergy.

Time_Kill_Curve_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_sampling_analysis Sampling & Analysis prep_culture Grow Bacterial Culture (Log Phase) prep_inoculum Prepare Standardized Inoculum prep_culture->prep_inoculum add_drugs Add Antimicrobials (Single & Combination) prep_inoculum->add_drugs incubate_sample Incubate & Sample (0, 2, 4, 6, 8, 24h) add_drugs->incubate_sample plate_count Serial Dilution & Plate Counting (CFU) incubate_sample->plate_count plot_curve Plot Time-Kill Curve plate_count->plot_curve analyze_synergy Analyze Synergy & Bactericidal Effect plot_curve->analyze_synergy

Caption: Workflow for Time-Kill Curve Analysis to assess bactericidal activity.

Folate_Pathway_Synergy PABA PABA Dihydropteroate_Synthase Dihydropteroate Synthase PABA->Dihydropteroate_Synthase Dihydropteroate Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate Dihydrofolate_Reductase Dihydrofolate Reductase Dihydrofolate->Dihydrofolate_Reductase Tetrahydrofolate Tetrahydrofolate (THF) DNA_RNA_Protein DNA, RNA, Protein Synthesis Tetrahydrofolate->DNA_RNA_Protein Sulfisoxazole Sulfisoxazole Sulfisoxazole->Dihydropteroate_Synthase Inhibits Trimethoprim Trimethoprim Trimethoprim->Dihydrofolate_Reductase Inhibits Dihydropteroate_Synthase->Dihydropteroate Dihydrofolate_Reductase->Tetrahydrofolate

Caption: Synergistic mechanism of Sulfisoxazole and Trimethoprim.

Conclusion

The exploration of synergistic combinations involving Sulfisoxazole presents a promising avenue for enhancing antimicrobial therapy and overcoming resistance. The well-established synergy with Trimethoprim provides a strong foundation for this approach. While clinical use suggests beneficial interactions with agents like Erythromycin, and in vitro data indicates potential with Polymyxin B, there is a clear need for more quantitative studies to fully characterize these synergies. The experimental protocols outlined in this guide provide a framework for conducting such evaluations, which are essential for the rational design of new and effective combination therapies.

References

A Comparative Guide to the Cross-Species Metabolism and Excretion of Sulfisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolism and excretion of the sulfonamide antibiotic, Sulfisoxazole (B1682709), across various species, including humans, dogs, swine, and mice. Understanding the species-specific differences in drug handling is crucial for the preclinical evaluation and clinical development of pharmaceuticals. The following sections present quantitative pharmacokinetic data, detailed experimental protocols, and a visualization of the metabolic pathways to facilitate a deeper understanding of Sulfisoxazole's absorption, distribution, metabolism, and excretion (ADME) characteristics.

Quantitative Pharmacokinetic Data

The pharmacokinetic profile of Sulfisoxazole exhibits significant variations across different species, particularly in its half-life and bioavailability. These differences underscore the importance of selecting appropriate animal models for preclinical studies. The following table summarizes key pharmacokinetic parameters of Sulfisoxazole, offering a quantitative basis for cross-species comparison.

Pharmacokinetic ParameterHumanDogSwineMouse
Elimination Half-life (t½) 7.40 hours[1]33.74 hours[1]46.39 hours[1]Data not available
Distribution Half-life 0.56 hours[1]4.08 hours[1]1.30 hours[1]Data not available
Volume of Central Compartment 7.7 Liters[1]10.6 Liters[1]10.5 Liters[1]Data not available
Steady-State Volume of Distribution 16.2 Liters[1]17.2 Liters[1]30.3 Liters[1]Data not available
Bioavailability (Oral) Data not available69.8%[1]100.0%[1]Data not available
Protein Binding 25 - 40%[1]30 - 50%[1]40 - 60%[1]Data not available
Primary Metabolite Exposure N/AN/AN/ASystemic exposure to N⁴-acetyl SFX is significantly greater than the parent drug.[2]

Metabolic Pathways of Sulfisoxazole

The primary metabolic pathway for Sulfisoxazole in many species is N-acetylation.[2] This process, primarily occurring in the liver, involves the addition of an acetyl group to the Sulfisoxazole molecule, leading to the formation of various metabolites. The main metabolites include N¹-acetyl Sulfisoxazole (N¹-acetyl SFX), N⁴-acetyl Sulfisoxazole (N⁴-acetyl SFX), and diacetyl Sulfisoxazole (diacetyl SFX).[2] While N-acetylation is a common route, the extent and specific metabolites formed can differ between species. For instance, in mice, the systemic exposure to the N⁴-acetyl SFX metabolite is notably higher than that of the parent drug, a key difference when compared to humans and rats.[2]

Sulfisoxazole_Metabolism cluster_0 Metabolism of Sulfisoxazole Sulfisoxazole Sulfisoxazole N1_acetyl N¹-acetyl Sulfisoxazole Sulfisoxazole->N1_acetyl N-acetylation N4_acetyl N⁴-acetyl Sulfisoxazole Sulfisoxazole->N4_acetyl N-acetylation Diacetyl Diacetyl Sulfisoxazole N1_acetyl->Diacetyl N-acetylation N4_acetyl->Diacetyl N-acetylation

A simplified diagram of the primary metabolic pathways of Sulfisoxazole.

Experimental Protocols

The determination of pharmacokinetic parameters for Sulfisoxazole involves a standardized workflow to ensure accurate and reproducible results. The following outlines a typical experimental protocol for an in vivo pharmacokinetic study.

1. Animal Models and Drug Administration:

  • Species: Studies have utilized dogs, swine, mice, and human volunteers.[1][2]

  • Administration:

    • Intravenous (IV): A single dose is administered to establish baseline pharmacokinetic parameters. For dogs and swine, the observation period is typically 72 hours.[1][2]

    • Oral: A single oral dose is administered to assess bioavailability and absorption characteristics. Observation periods vary by species: 96 hours for dogs and swine, and 8 hours for humans.[1][2] In mice, oral administration has also been used.[2]

2. Sample Collection and Analysis:

  • Sample Matrix: Blood samples are collected at predetermined time points to generate a plasma concentration-time curve.

  • Analytical Method: A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is commonly used for the simultaneous determination of Sulfisoxazole and its N-acetylated metabolites in plasma.[2]

3. Data Analysis:

  • Pharmacokinetic Modeling: A two-compartment model system is often utilized to define the pharmacokinetic profiles from the collected plasma concentration data.[1][2]

  • Parameters Calculated: Key parameters determined from the analysis include half-lives for both the distribution and elimination phases, volume of the central compartment, steady-state volume of distribution, percentage of the drug excreted, bioavailability, and the fraction of the drug bound to plasma proteins.[2]

Experimental_Workflow cluster_workflow Generalized Experimental Workflow Animal_Selection Selection of Animal Species (e.g., Mouse, Rat, Dog, Swine) Drug_Admin Drug Administration (Oral or Intravenous) Animal_Selection->Drug_Admin Sample_Collection Timed Blood Sample Collection Drug_Admin->Sample_Collection Plasma_Separation Plasma Separation (Centrifugation) Sample_Collection->Plasma_Separation Sample_Analysis Sample Analysis (HPLC-MS/MS) Plasma_Separation->Sample_Analysis Data_Analysis Pharmacokinetic Data Analysis (Two-Compartment Model) Sample_Analysis->Data_Analysis Parameter_Determination Determination of PK Parameters (t½, Vd, Bioavailability, etc.) Data_Analysis->Parameter_Determination

A typical experimental workflow for a cross-species pharmacokinetic study.

References

Safety Operating Guide

Proper Disposal of Sulfisoxazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents like sulfisoxazole (B1682709) is a critical aspect of laboratory operations and environmental stewardship. Improper disposal of sulfisoxazole, a sulfonamide antibiotic, can pose risks to the environment and public health. This guide provides essential, step-by-step procedures for the proper management and disposal of sulfisoxazole waste in a laboratory setting.

Immediate Safety and Hazard Information

Before handling sulfisoxazole for disposal, it is imperative to consult the Safety Data Sheet (SDS) and be aware of its potential hazards. Sulfisoxazole is classified as a hazardous substance and presents environmental risks.

Key Hazard Classifications for Sulfisoxazole
Hazard ClassificationDescription
Health Hazards May cause skin and respiratory sensitization. Harmful if swallowed.[1][2]
Environmental Hazards Toxic to aquatic life with long-lasting effects.[3]
Disposal Consideration Should not be discharged into sewer or waterways.[4]

Step-by-Step Disposal Protocol

The recommended method for the disposal of sulfisoxazole is to treat it as a non-RCRA (Resource Conservation and Recovery Act) hazardous pharmaceutical waste.[1][5] The preferred final disposal method is incineration by a licensed hazardous waste management facility.[1][6]

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE before handling sulfisoxazole waste, including safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.

2. Waste Segregation and Collection:

  • Solid Waste: Collect all solid sulfisoxazole waste, including unused product, contaminated personal protective equipment (gloves, weighing paper), and spill cleanup materials, in a designated hazardous waste container.

  • Liquid Waste: Collect any solutions containing sulfisoxazole in a separate, compatible, and clearly labeled hazardous waste container.

  • Do not mix sulfisoxazole waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

3. Container Management:

  • Use containers that are in good condition, compatible with the chemical, and have a secure, leak-proof lid.

  • For spill cleanup, dampen the solid material with water to prevent dust formation before sweeping it into the waste container.[4]

4. Labeling:

  • Clearly label the hazardous waste container with the words "Hazardous Waste," the full chemical name "Sulfisoxazole," and indicate the primary hazards (e.g., "Toxic," "Environmental Hazard").

5. Storage:

  • Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area or central hazardous waste storage room.

  • Keep the container away from incompatible materials.

6. Arrange for Disposal:

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.

  • Provide the complete chemical name and any available hazard information to the disposal company.

7. Documentation:

  • Maintain accurate records of all hazardous waste generated, including the chemical name, quantity, and disposal date, in accordance with regulatory requirements.

Experimental Protocols

Currently, there are no widely established and validated experimental protocols for the chemical neutralization of sulfisoxazole waste for disposal in a standard laboratory setting. The most appropriate and compliant method of disposal is through a licensed hazardous waste management service, which will typically use high-temperature incineration.[6][7]

Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of sulfisoxazole.

SulfisoxazoleDisposal Sulfisoxazole Disposal Workflow start Identify Sulfisoxazole Waste (Solid or Liquid) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste ppe->segregate solid_container Collect in Labeled Hazardous Waste Container (Solid Waste) segregate->solid_container Solid liquid_container Collect in Labeled Hazardous Waste Container (Liquid Waste) segregate->liquid_container Liquid store Store Securely in Designated Area solid_container->store liquid_container->store contact_ehs Contact EHS or Licensed Disposal Contractor store->contact_ehs document Document Waste for Disposal contact_ehs->document end Waste Collected for Incineration document->end

Caption: Workflow for the safe disposal of sulfisoxazole waste.

By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of sulfisoxazole, thereby protecting themselves, their colleagues, and the environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Sulfisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This guide provides essential safety and logistical information for the handling and disposal of Sulfisoxazole, designed for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.

Quantitative Exposure Limits

While specific Occupational Exposure Limits (OELs) for Sulfisoxazole have not been established by major regulatory bodies such as OSHA, NIOSH, or ACGIH, it is imperative to handle this compound with measures designed to minimize exposure to the lowest practical level.[1][2] The absence of defined limits underscores the need for stringent adherence to the handling protocols outlined below.

ParameterValueIssuing Organization
Occupational Exposure Limit (OEL)Not EstablishedOSHA, NIOSH, ACGIH

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to personal protection is mandatory when handling Sulfisoxazole to prevent skin and respiratory sensitization.[3]

ActivityGlovesGown/Lab CoatEye/Face ProtectionRespiratory Protection
Unpacking/Receiving Nitrile glovesStandard lab coatSafety glassesNot generally required, unless packaging is compromised
Weighing/Alloquotting Double nitrile glovesDisposable gown over lab coatSafety goggles and face shieldNIOSH-approved respirator with a dust filter, especially if not performed in a ventilated enclosure[3][4]
Sample Preparation/Handling Nitrile glovesLab coatSafety glassesUse in a certified chemical fume hood or other ventilated enclosure[3]
Spill Cleanup Heavy-duty nitrile glovesFull suit or disposable gownSplash goggles and face shieldNIOSH-approved respirator with a dust filter[3]
Waste Disposal Nitrile glovesLab coatSafety glassesNot generally required if waste is properly contained

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[2]

  • All procedures that may generate dust, such as weighing or transferring powder, must be conducted in a certified chemical fume hood, a ventilated balance enclosure, or a similar containment system.[3][4]

  • Work surfaces should be covered with absorbent, disposable liners to contain any potential spills.

2. Donning PPE:

  • Perform hand hygiene before donning any PPE.

  • Don a lab coat or disposable gown.

  • Don a NIOSH-approved respirator, if required for the task, and perform a seal check.

  • Don eye and face protection (safety glasses, goggles, face shield).

  • Don the first pair of nitrile gloves, ensuring the cuffs are tucked under the sleeves of the gown.

  • Don a second pair of nitrile gloves over the first pair.

3. Handling the Compound:

  • Handle Sulfisoxazole in a manner that avoids the generation of dust.[1]

  • Use tools and techniques that minimize aerosolization.

  • Keep containers of Sulfisoxazole tightly closed when not in use.[2][3]

  • Avoid all personal contact with the material, including inhalation and skin contact.

  • Do not eat, drink, or smoke in areas where Sulfisoxazole is handled.[5]

4. Doffing PPE:

  • Remove the outer pair of gloves.

  • Remove the gown or lab coat by turning it inside out as it is removed.

  • Perform hand hygiene.

  • Remove eye and face protection.

  • Remove the respirator (if worn).

  • Remove the inner pair of gloves.

  • Wash hands thoroughly with soap and water.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.

  • Evacuate and Secure: Immediately alert others in the area and evacuate non-essential personnel. Restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Personal Protection: Before cleaning, don the appropriate PPE for spill cleanup as detailed in the table above. A self-contained breathing apparatus may be necessary for large spills.[3]

  • Containment and Cleanup:

    • For small spills, gently cover the solid material with an absorbent paper dampened with a suitable solvent like acetone (B3395972) to avoid raising dust.

    • Use appropriate tools to carefully sweep or vacuum the spilled material into a designated, labeled waste container. Avoid dry sweeping which can generate dust.[1]

    • Clean the spill area thoroughly with a detergent solution and water.[1]

  • Disposal: Dispose of all cleanup materials as hazardous waste in accordance with institutional and local regulations.

Disposal Plan

The disposal of Sulfisoxazole and associated waste must be managed to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation:

    • Grossly Contaminated Materials: All unused or expired Sulfisoxazole, and any materials heavily contaminated (e.g., from a spill), should be collected in a clearly labeled, sealed container for hazardous chemical waste.

    • Trace Contaminated Materials: Items with trace amounts of contamination, such as used gloves, disposable gowns, and bench liners, should also be disposed of as hazardous waste.

  • Disposal Method:

    • All Sulfisoxazole waste is considered chemical waste and must be disposed of through your institution's hazardous waste management program.

    • Do not dispose of Sulfisoxazole down the drain or in the regular trash. Improper disposal can lead to environmental pollution and the development of antibiotic resistance.

    • Follow all local, regional, and national regulations for the disposal of pharmaceutical waste.

Experimental Workflow for Safe Handling of Sulfisoxazole

G Workflow for Safe Handling of Sulfisoxazole cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Protocol prep_1 Verify Functioning Safety Shower & Eyewash prep_2 Prepare Ventilated Work Area prep_1->prep_2 prep_3 Don Appropriate PPE prep_2->prep_3 handling_1 Weigh/Transfer Sulfisoxazole prep_3->handling_1 handling_2 Perform Experiment handling_1->handling_2 cleanup_1 Decontaminate Work Surfaces handling_2->cleanup_1 spill Spill Occurs handling_2->spill cleanup_2 Segregate & Contain All Waste cleanup_1->cleanup_2 cleanup_3 Doff PPE Correctly cleanup_2->cleanup_3 cleanup_4 Dispose of Waste via Hazardous Waste Program cleanup_3->cleanup_4 spill_response Execute Spill Management Protocol spill->spill_response spill_response->cleanup_1

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sulfisozole
Reactant of Route 2
Reactant of Route 2
Sulfisozole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.